Product packaging for H-Thr-Gly-OH(Cat. No.:CAS No. 686-44-2)

H-Thr-Gly-OH

Cat. No.: B1345582
CAS No.: 686-44-2
M. Wt: 176.17 g/mol
InChI Key: OLIFSFOFKGKIRH-WUJLRWPWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Gly-Thr is a dipeptide formed from glycine and L-threonine residues. It has a role as a metabolite.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O4 B1345582 H-Thr-Gly-OH CAS No. 686-44-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4/c1-3(9)5(7)6(12)8-2-4(10)11/h3,5,9H,2,7H2,1H3,(H,8,12)(H,10,11)/t3-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYXEUAFGLTAEM-WUJLRWPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NCC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Threonylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029061
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

686-44-2
Record name Threonylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029061
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Biological Significance of H-Thr-Gly-OH (Threonyl-glycine)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Thr-Gly-OH, or Threonyl-glycine, is a dipeptide composed of L-threonine and glycine. While it exists as a metabolite, it is not recognized for having a distinct, independent signaling role in biological systems.[1] Its primary significance is derived from the metabolic pathways and physiological functions of its constituent amino acids. Threonine is an essential amino acid crucial for protein synthesis, particularly for mucin production, and can be catabolized to glycine in some organisms.[2][3] Glycine, in turn, is a key neurotransmitter and a fundamental component in the synthesis of proteins, purines, and other vital biomolecules.[4][5] This document provides a comprehensive overview of the metabolic context of this compound, its physicochemical properties, and its utility in research, primarily as a synthetic building block. Detailed protocols for its synthesis are also presented to serve as a practical guide for laboratory applications.

Introduction and Physicochemical Properties

This compound is a dipeptide formed from the amino acids L-threonine and glycine through a peptide bond. The "H-" prefix indicates a free amine group on the threonine residue, while the "-OH" suffix signifies a free carboxyl group on the glycine residue, characteristic of a free peptide. As a product of protein degradation or as an intermediate in metabolism, its biological relevance is intrinsically linked to the catabolism and utilization of its components.

Quantitative Data: Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its application in experimental settings, including analytical chemistry and peptide synthesis.

PropertyValueSource
IUPAC Name 2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]acetic acid
Molecular Formula C₆H₁₂N₂O₄
Molecular Weight 176.17 g/mol
CAS Number 686-44-2
Canonical SMILES C--INVALID-LINK--NCC(=O)O)N)O
Appearance White to off-white solid
Boiling Point 540.31 °C
LogP (extrapolated) -4.58

Metabolic Significance and Biological Context

The biological significance of this compound is best understood by examining the metabolic pathways of L-threonine and glycine. In some organisms, threonine serves as a direct precursor to glycine.

Threonine Catabolism to Glycine

In rat liver mitochondria, L-threonine can be converted into glycine and acetyl-CoA. This pathway is significant as it links the metabolism of an essential amino acid (threonine) to that of a non-essential amino acid (glycine), which is itself a crucial metabolic building block. The process involves two key enzymes: threonine dehydrogenase and 2-amino-3-oxobutyrate CoA ligase.

Threonine_Metabolism cluster_mito Mitochondrion Thr L-Threonine AOB 2-Amino-3-oxobutyrate Thr->AOB Threonine Dehydrogenase Gly Glycine AOB->Gly 2-Amino-3-oxobutyrate CoA Ligase (+ CoA-SH) AA Aminoacetone AOB->AA Decarboxylation AcCoA Acetyl-CoA

Caption: Metabolic pathway of L-threonine to Glycine in rat liver mitochondria.

Physiological Roles of Threonine and Glycine
  • L-Threonine: As an essential amino acid, threonine is a vital component of proteins. It is particularly abundant in mucins, proteins that form protective mucus linings in the intestinal and respiratory tracts. Threonine's hydroxyl side-chain is a common site for post-translational modifications like O-linked glycosylation and phosphorylation, which are critical for protein function and signaling.

  • Glycine: Glycine has a dual role as a proteinogenic amino acid and a neurotransmitter. In the central nervous system, it acts as an inhibitory neurotransmitter, primarily in the spinal cord and brainstem, by binding to strychnine-sensitive glycine receptors (GlyRs). Glycine is also integral to the synthesis of purines (the building blocks of DNA and RNA), heme, and glutathione. Furthermore, it contributes to one-carbon metabolism, a set of reactions essential for methylation and nucleotide synthesis.

Quantitative Data: Amino Acid Concentrations in CSF

To provide a quantitative context for the prevalence of these amino acids in a biological system, the following table presents typical concentrations found in human cerebrospinal fluid (CSF). Significant alterations in these levels can be indicative of metabolic disorders like nonketotic hyperglycinemia (NKH).

Amino AcidCSF Concentration (Control) (μM)Pathological Relevance
Glycine 5.5 ± 1.8Markedly elevated in NKH
Threonine 58.8 ± 19.9Moderately elevated in NKH
Serine 65.4 ± 14.1Significantly decreased in NKH
Data represents mean ± standard deviation for control subjects. Source:

Experimental Protocols and Methodologies

Given the lack of a known specific biological function for this compound, experimental protocols focus on its synthesis and use as a research chemical rather than on functional assays. The most common method for its production is Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol: Solid-Phase Synthesis of this compound

This protocol outlines the manual synthesis of this compound using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, a standard and reliable method.

Materials:

  • Fmoc-Gly-Wang resin (pre-loaded resin)

  • Fmoc-Thr(tBu)-OH (side-chain protected threonine)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Resin Preparation:

    • Place Fmoc-Gly-Wang resin (1 equivalent) in a fritted syringe reaction vessel.

    • Swell the resin in DMF for 30-60 minutes.

    • Drain the DMF and wash the resin with DMF (3x).

  • Fmoc Deprotection (Glycine):

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the 20% piperidine treatment for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

  • Amino Acid Coupling (Threonine):

    • In a separate vial, dissolve Fmoc-Thr(tBu)-OH (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Allow the mixture to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Drain the coupling solution and wash the resin with DMF (5x).

  • Final Fmoc Deprotection (Threonine):

    • Repeat the deprotection steps as described in step 2 to remove the Fmoc group from the N-terminal threonine.

  • Cleavage and Deprotection:

    • Thoroughly wash the peptide-resin with DCM (5x) and dry it under a stream of nitrogen or in a vacuum desiccator.

    • In a fume hood, add the freshly prepared cleavage cocktail to the dry resin.

    • Agitate gently for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the tBu side-chain protecting group from threonine.

    • Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the white peptide precipitate.

    • Wash the pellet with cold ether (2x) to remove scavengers and byproducts.

    • Dry the final this compound peptide under vacuum.

    • Verify purity and identity using HPLC and Mass Spectrometry.

SPPS_Workflow start Start: Fmoc-Gly-Wang Resin swell 1. Swell Resin in DMF start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 Wash (DMF, DCM) deprotect1->wash1 couple 3. Couple Fmoc-Thr(tBu)-OH (HBTU/DIPEA in DMF) wash1->couple wash2 Wash (DMF) couple->wash2 deprotect2 4. Final Fmoc Deprotection wash2->deprotect2 wash3 Wash & Dry Resin deprotect2->wash3 cleave 5. Cleave from Resin (TFA/TIS/H₂O) wash3->cleave precipitate 6. Precipitate in Ether cleave->precipitate purify Purify & Characterize (HPLC, MS) precipitate->purify end End: this compound purify->end

Caption: Workflow for the Solid-Phase Peptide Synthesis of this compound.

Research Applications and Future Outlook

The primary application of this compound in a research context is as a building block or fragment in peptide synthesis. It can be incorporated into larger peptide sequences to study protein structure, enzyme-substrate interactions, or to develop peptide-based therapeutics. It also serves as a model dipeptide for analytical and methodological development in proteomics and metabolomics.

While no direct signaling function has been attributed to this compound, the potential for small peptides to act as signaling molecules or "microproteins" is a growing area of interest. Future research could explore whether this dipeptide, or others like it, possess currently unknown biological activities, perhaps in modulating enzyme function or acting as low-affinity receptor ligands.

Conclusion

References

H-Thr-Gly-OH structure and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Thr-Gly-OH, also known as Threonyl-Glycine (Thr-Gly), is a dipeptide composed of the amino acids L-threonine and glycine. As a product of protein metabolism, it plays a role as a metabolite in biological systems.[1] This technical guide provides an in-depth overview of the structure, chemical properties, synthesis, and analysis of this compound, tailored for professionals in research and drug development.

Chemical Structure and Properties

The fundamental characteristics of this compound are summarized below.

Structure

The chemical structure of this compound consists of a threonine residue linked to a glycine residue via a peptide bond.

G Chemical Structure of this compound cluster_thr Threonine Residue cluster_gly Glycine Residue N_thr H₂N CA_thr α N_thr->CA_thr C_thr C CA_thr->C_thr CB_thr β CA_thr->CB_thr H_CA_thr H CA_thr->H_CA_thr O_thr O C_thr->O_thr N_gly N C_thr->N_gly Peptide Bond OH_thr OH CB_thr->OH_thr CG_thr γ CB_thr->CG_thr H_CB_thr H CB_thr->H_CB_thr CH3_thr CH₃ CG_thr->CH3_thr H_N_gly H N_gly->H_N_gly CA_gly α N_gly->CA_gly H1_CA_gly H CA_gly->H1_CA_gly H2_CA_gly H CA_gly->H2_CA_gly C_gly C CA_gly->C_gly O_gly O C_gly->O_gly OH_gly OH C_gly->OH_gly

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₆H₁₂N₂O₄[1]
Molecular Weight 176.17 g/mol [1]
IUPAC Name 2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]acetic acid[1]
CAS Number 686-44-2
Synonyms Threonyl-glycine, Thr-Gly, TG dipeptide[1]
Appearance Solid
pKa₁ (α-COOH of Glycine) ~2.34
pKa₂ (α-NH₃⁺ of Threonine) ~9.10
Estimated Isoelectric Point (pI) ~5.72Calculated
Solubility Generally soluble in water; insoluble in non-polar organic solvents.

Note on pI Calculation: The isoelectric point (pI) is the pH at which the net charge of the molecule is zero. For a simple dipeptide with no ionizable side chains, the pI can be estimated by averaging the pKa values of the terminal carboxyl and amino groups. Using the typical pKa value for the C-terminal carboxyl group of glycine (~2.34) and the N-terminal amino group of threonine (~9.10), the estimated pI is (2.34 + 9.10) / 2 = 5.72.

Experimental Protocols

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a widely used method for the chemical synthesis of peptides. The following protocol outlines the manual synthesis of this compound using the Fmoc/tBu strategy.

G Workflow for Solid-Phase Synthesis of this compound Resin Start with Glycine-loaded resin (e.g., Fmoc-Gly-Wang resin) Swell Swell resin in DMF Resin->Swell Deprotection1 Fmoc Deprotection: Treat with 20% piperidine in DMF Swell->Deprotection1 Wash1 Wash with DMF Deprotection1->Wash1 Coupling Couple Fmoc-Thr(tBu)-OH: Use coupling agents (e.g., HBTU/DIEA) in DMF Wash1->Coupling Wash2 Wash with DMF Coupling->Wash2 Deprotection2 Final Fmoc Deprotection: Treat with 20% piperidine in DMF Wash2->Deprotection2 Wash3 Wash with DMF, DCM, and Methanol Deprotection2->Wash3 Dry Dry the peptide-resin Wash3->Dry Cleavage Cleavage and Side-Chain Deprotection: Treat with cleavage cocktail (e.g., TFA/H₂O/TIS) Dry->Cleavage Precipitation Precipitate peptide in cold diethyl ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification Characterization Characterize by Mass Spectrometry and NMR Purification->Characterization

Caption: SPPS workflow for this compound.

Detailed Methodology:

  • Resin Preparation: Start with a pre-loaded Fmoc-Gly-Wang resin. Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from glycine by treating the resin with a 20% solution of piperidine in DMF for 20 minutes. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.

  • Coupling of Threonine: Activate Fmoc-Thr(tBu)-OH (with its side-chain hydroxyl group protected by a tert-butyl group) using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIEA (N,N-diisopropylethylamine) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours to facilitate the coupling reaction.

  • Washing: Wash the resin with DMF to remove unreacted amino acid and coupling reagents.

  • Final Fmoc Deprotection: Remove the Fmoc group from the newly added threonine using 20% piperidine in DMF as described in step 2.

  • Final Washing and Drying: Wash the peptide-resin sequentially with DMF, dichloromethane (DCM), and methanol, then dry it under vacuum.

  • Cleavage and Deprotection: Cleave the dipeptide from the resin and simultaneously remove the tBu side-chain protecting group by treating the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding the TFA mixture to cold diethyl ether.

  • Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

Purification by RP-HPLC

Methodology:

  • Column: A C18 stationary phase column is typically used.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the peptide. The specific gradient will need to be optimized.

  • Detection: UV absorbance at 210-220 nm.

  • Fraction Collection and Analysis: Collect fractions corresponding to the major peak and confirm the purity and identity of the product.

Characterization

Mass Spectrometry:

  • Technique: Electrospray ionization mass spectrometry (ESI-MS) is commonly used for peptide analysis.

  • Expected m/z:

    • [M+H]⁺: 177.0870

    • [M-H]⁻: 175.0713

    • Experimental data shows a precursor m/z of 177.0869833 for [M+H]⁺ and 175.0724304 for [M-H]⁻.

  • Tandem MS (MS/MS): Can be used to confirm the amino acid sequence through fragmentation analysis.

NMR Spectroscopy:

  • ¹H NMR: Provides information on the number and environment of protons in the molecule.

  • ¹³C NMR: Provides information on the carbon skeleton.

  • 2D NMR (e.g., COSY, HSQC): Can be used for unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the amino acid residues.

Biological Role and Signaling Pathways

The specific biological activities and involvement in signaling pathways of the this compound dipeptide are not extensively documented in current scientific literature. However, its biological relevance can be inferred from the roles of its constituent amino acids and the general functions of dipeptides.

Metabolic Context

This compound is a metabolic product. The metabolism of its constituent amino acids, threonine and glycine, is well-characterized.

  • Threonine Metabolism: Threonine is an essential amino acid that is metabolized via several pathways, leading to the formation of intermediates that can enter the tricarboxylic acid (TCA) cycle.

  • Glycine Metabolism: Glycine is a non-essential amino acid synthesized from serine and threonine. It is involved in the synthesis of proteins, glutathione, creatine, and nucleic acids.

G Metabolic Context of Threonine and Glycine Proteins Dietary & Endogenous Proteins Thr Threonine Proteins->Thr Gly Glycine Proteins->Gly Thr_Gly This compound Proteins->Thr_Gly Protein Catabolism Thr->Gly Metabolic Conversion TCA TCA Cycle Intermediates Thr->TCA Biosynthesis Biosynthesis of: - Glutathione - Creatine - Nucleic Acids Gly->Biosynthesis Ser Serine Ser->Gly

Caption: Simplified metabolic context of Thr and Gly.

Potential Biological Activities

While specific studies on this compound are limited, dipeptides, in general, are known to possess various biological activities, including antioxidant and immunomodulatory effects. The presence of a hydroxyl group in the threonine residue may confer some antioxidant potential to the dipeptide. Further research is required to elucidate the specific biological functions of this compound.

Conclusion

This compound is a simple dipeptide with well-defined chemical and physical properties. Its synthesis can be readily achieved through standard solid-phase peptide synthesis protocols, and it can be purified and characterized using established analytical techniques. While its specific biological roles are yet to be fully explored, its nature as a metabolite of the essential amino acid threonine and the versatile amino acid glycine suggests its involvement in fundamental biochemical processes. This guide provides a solid foundation for researchers and professionals working with this dipeptide, from its chemical synthesis to its potential biological significance.

References

Threonyl-glycine: An In-depth Technical Examination of Its Natural Occurrence and Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Threonyl-glycine (Thr-Gly), a dipeptide composed of the amino acids threonine and glycine, is a naturally occurring metabolite. While its constituent amino acids are ubiquitous and their metabolic pathways extensively studied, the direct evidence for the natural occurrence and specific endogenous roles of the dipeptide itself is emerging. This technical guide synthesizes the current understanding of threonyl-glycine's presence in biological systems, potential sources, and the analytical methodologies required for its detection and quantification. Drawing from metabolomics data, enzymatic pathway analysis, and advanced analytical techniques, this document provides a comprehensive resource for researchers investigating small peptides and their potential physiological significance.

Introduction

Dipeptides, the simplest form of peptides, are increasingly recognized for their diverse biological activities, ranging from neurotransmission to modulation of enzyme activity. Threonyl-glycine, with its polar side chain from threonine and the conformational flexibility imparted by glycine, presents an interesting candidate for biological investigation. The Human Metabolome Database identifies threonyl-glycine as a dipeptide that can result from the incomplete breakdown of dietary or endogenous proteins[1]. This suggests its likely presence in various human tissues and biofluids.

Natural Occurrence and Potential Sources

While extensive quantitative data for threonyl-glycine in various organisms and food sources remains to be fully elucidated, its presence can be inferred from the catabolism of proteins rich in threonine and glycine residues.

2.1. Endogenous Occurrence

The primary endogenous source of threonyl-glycine is believed to be the proteolysis of cellular and extracellular proteins. As an intermediate in protein degradation, its concentration is likely to be dynamic and tissue-specific, reflecting the local rates of protein turnover. Although not yet definitively quantified in human plasma or other biofluids in large-scale metabolomics studies, the presence of a wide array of endogenous peptides in human body fluids is well-established, suggesting that threonyl-glycine is likely a component of the human peptidome[2][3][4][5].

2.2. Dietary Sources

Given that threonyl-glycine is a product of protein breakdown, it is plausible that it is present in protein-rich foods that have undergone some degree of hydrolysis, such as fermented foods, aged cheeses, and certain processed meats. However, specific studies quantifying threonyl-glycine in food matrices are currently lacking in the scientific literature.

Biosynthesis and Degradation Pathways

The formation and breakdown of threonyl-glycine are intrinsically linked to the metabolism of its constituent amino acids.

3.1. Biosynthesis

The direct enzymatic synthesis of threonyl-glycine from free threonine and glycine in a non-ribosomal manner is a plausible but not yet fully characterized pathway. The biosynthesis of dipeptides can be catalyzed by specific enzymes, and while non-ribosomal peptide synthetases (NRPSs) and cyclodipeptide synthases (CDPSs) are known to produce a variety of small peptides, a specific threonyl-glycine synthetase has not been identified.

A key metabolic pathway that provides the precursor amino acids is the degradation of L-threonine to glycine. This conversion can occur through the action of L-threonine 3-dehydrogenase, which converts threonine to 2-amino-3-ketobutyrate, a subsequent enzymatic step then yields glycine and acetyl-CoA.

Threonine_to_Glycine_Pathway Threonine L-Threonine Intermediate 2-Amino-3-ketobutyrate Threonine->Intermediate L-Threonine 3-dehydrogenase Glycine Glycine Intermediate->Glycine 2-Amino-3-ketobutyrate CoA ligase AcetylCoA Acetyl-CoA Intermediate->AcetylCoA 2-Amino-3-ketobutyrate CoA ligase

3.2. Degradation

Threonyl-glycine is likely hydrolyzed into its constituent amino acids, threonine and glycine, by various peptidases present in tissues and body fluids. These free amino acids can then enter their respective metabolic pathways.

Experimental Protocols for Detection and Quantification

The analysis of small, polar molecules like threonyl-glycine in complex biological matrices requires sensitive and specific analytical techniques. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for the reliable identification and quantification of this dipeptide.

4.1. Sample Preparation

A generic workflow for the extraction of dipeptides from biological samples such as plasma or tissue homogenates is outlined below.

Sample_Preparation_Workflow Start Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (e.g., with acetonitrile or methanol) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Drying Drying under Nitrogen Supernatant_Collection->Drying Reconstitution Reconstitution in LC-MS grade water/acetonitrile Drying->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

4.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A detailed protocol for the LC-MS/MS analysis of dipeptides is presented in Table 1. This method would require optimization for the specific analysis of threonyl-glycine.

Parameter Description
Chromatography
ColumnReversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient0-2 min: 2% B; 2-15 min: 2-50% B; 15-17 min: 50-95% B; 17-20 min: 95% B; 20.1-25 min: 2% B
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (m/z)177.0869 (for [M+H]⁺)
Product Ions (m/z)Fragmentation of the precursor ion would need to be determined experimentally. Based on typical dipeptide fragmentation, ions corresponding to the immonium ions of threonine and glycine, as well as fragments from the loss of water and carbon monoxide, would be expected.
Collision EnergyOptimized for the specific instrument and precursor ion.

Table 1. Example LC-MS/MS parameters for dipeptide analysis.

4.3. Mass Spectrum of Threonyl-glycine

The theoretical mass spectrum of threonyl-glycine is crucial for its identification. The protonated molecule ([M+H]⁺) has a monoisotopic mass of 177.0869 g/mol . The fragmentation pattern in MS/MS analysis provides structural information for confirmation. The mass spectrum data available on PubChem for Threonyl-glycine (CID 7010576) can be used as a reference.

Conclusion and Future Directions

Threonyl-glycine is a naturally occurring dipeptide with a high probability of being present in human tissues and biofluids as a product of protein metabolism. While direct, quantitative evidence of its natural abundance is still an area of active research, the foundational knowledge of its constituent amino acid metabolism and the availability of advanced analytical techniques provide a solid framework for its investigation.

Future research should focus on:

  • Targeted Metabolomics: Development and application of validated LC-MS/MS methods to quantify threonyl-glycine in a variety of biological samples (e.g., plasma, urine, cerebrospinal fluid) and food products.

  • Enzyme Discovery: Identification and characterization of enzymes responsible for the direct synthesis of threonyl-glycine.

  • Functional Studies: Elucidation of the potential biological roles of threonyl-glycine, including its effects on cellular signaling, metabolism, and neurotransmission.

This technical guide serves as a foundational resource to stimulate and support further research into the intriguing world of small endogenous peptides and their potential impact on health and disease.

References

Technical Guide: H-Thr-Gly-OH (Threonyl-glycine)

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 686-44-2

Audience: Researchers, scientists, and drug development professionals.

Introduction

H-Thr-Gly-OH, also known as Threonyl-glycine, is a dipeptide composed of the amino acids L-threonine and glycine.[1] Its CAS number is 686-44-2.[1][2][3] This document provides a technical overview of its chemical properties, and a conceptual framework for its synthesis and hydrolysis. While it is recognized as a metabolite, detailed information regarding its specific biological activities and involvement in signaling pathways is limited in publicly available literature.[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₆H₁₂N₂O₄
Molecular Weight 176.17 g/mol
IUPAC Name 2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]acetic acid
Canonical SMILES C--INVALID-LINK--NCC(=O)O)N">C@HO
InChI Key BIYXEUAFGLTAEM-WUJLRWPWSA-N
Appearance Solid (likely white powder)
Boiling Point (Predicted) 540.31 °C
Flash Point (Predicted) 280.57 °C
Storage Temperature 10°C - 25°C

Synthesis and Hydrolysis: A Conceptual Overview

This compound is formed through the creation of a peptide bond between the carboxyl group of L-threonine and the amino group of glycine. Conversely, it can be broken down into its constituent amino acids via hydrolysis of this peptide bond.

Conceptual Experimental Workflow: Peptide Synthesis and Hydrolysis

The diagram below illustrates the general principles of dipeptide synthesis and hydrolysis, which are fundamental to the chemistry of this compound.

Peptide_Synthesis_Hydrolysis cluster_synthesis Peptide Synthesis (Dehydration) cluster_hydrolysis Peptide Hydrolysis Thr L-Threonine Thr_Gly This compound Thr->Thr_Gly Peptide Bond Formation Gly Glycine Gly->Thr_Gly H2O_out H₂O Thr_Gly->H2O_out - H₂O Thr_Gly_H This compound Thr_H L-Threonine Thr_Gly_H->Thr_H Peptide Bond Cleavage Gly_H Glycine Thr_Gly_H->Gly_H H2O_in H₂O H2O_in->Thr_Gly_H + H₂O

Caption: Conceptual workflow of this compound synthesis and hydrolysis.

Biological Role and Applications

This compound is identified as a metabolite, suggesting its presence and participation in biological systems. One source indicates it is a synthetic polymerase chain reaction product with observed locomotor activity in Drosophila melanogaster, though further details on this are not extensively documented. Its potential utility in peptide screening for research in areas like protein interaction and functional analysis has also been noted.

Due to the limited specific data on the biological activity of this compound, researchers may consider using it as a simple dipeptide model in various studies, such as:

  • Metabolomics: As a standard for identification and quantification in biological samples.

  • Nutritional Science: To investigate the uptake and metabolism of small peptides.

  • Biochemical Assays: As a substrate for peptidases or in studies of peptide transport.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS)

A common method for synthesizing peptides like this compound is Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

Conceptual Workflow:

  • Resin Preparation: Start with a glycine-loaded resin (e.g., Gly-Wang resin).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of glycine using a base like piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of Fmoc-Thr(tBu)-OH using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and couple it to the deprotected glycine on the resin.

  • Washing: Wash the resin to remove excess reagents.

  • Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting group (tBu) using a strong acid cocktail (e.g., TFA/TIS/water).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.

SPPS_Workflow start Start: Glycine-loaded Resin deprotection 1. Fmoc Deprotection (Piperidine/DMF) start->deprotection coupling 2. Threonine Coupling (Fmoc-Thr(tBu)-OH, HBTU, DIPEA) deprotection->coupling cleavage 3. Cleavage from Resin (TFA Cocktail) coupling->cleavage purification 4. RP-HPLC Purification cleavage->purification analysis 5. Analysis (MS, HPLC) purification->analysis end Final Product: This compound analysis->end

Caption: General workflow for Solid-Phase Peptide Synthesis of this compound.

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

A general HPLC method can be developed for the analysis and purification of this compound.

  • Column: C18 reverse-phase column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from a low percentage of B to a higher percentage over a set time (e.g., 5% to 95% B over 20 minutes).

  • Detection: UV detector at 214 nm and 280 nm.

Signaling Pathways

Currently, there is no specific information in the available scientific literature that directly implicates this compound in any defined cellular signaling pathways. Its role as a general metabolite suggests it is part of the broader metabolic network.

Conclusion

This compound is a simple dipeptide with well-defined physicochemical properties. While its biological role is generally understood as that of a metabolite, there is a lack of in-depth research into its specific functions, such as involvement in signaling pathways or distinct pharmacological activities. The provided conceptual workflows for its synthesis and analysis are based on standard peptide chemistry principles and can serve as a starting point for researchers interested in working with this molecule. Further investigation is required to fully elucidate the biological significance of this compound.

References

Technical Guide: H-Thr-Gly-OH (Threonyl-glycine)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the dipeptide H-Thr-Gly-OH, also known as Threonyl-glycine. It details the fundamental physicochemical properties, focusing on the calculation of its molecular weight. Furthermore, this guide outlines a standard experimental protocol for the empirical verification of its molecular weight using mass spectrometry. The included diagrams illustrate the logical workflow for both the theoretical calculation and the experimental determination of this property.

Molecular Composition and Weight Calculation

This compound is a dipeptide formed from the amino acids L-Threonine (Thr) and Glycine (Gly) through a peptide bond. The formation of this bond involves the elimination of one molecule of water.

The calculation of the molecular weight is derived from the chemical formulas of the constituent amino acids.

  • L-Threonine (Thr): The chemical formula is C₄H₉NO₃.[1][2][3][4] Its molecular weight is approximately 119.12 g/mol .[1]

  • Glycine (Gly): The chemical formula is C₂H₅NO₂. Its molecular weight is approximately 75.07 g/mol .

The formation of the dipeptide (Thr-Gly) is a condensation reaction:

C₄H₉NO₃ (Threonine) + C₂H₅NO₂ (Glycine) → C₆H₁₂N₂O₄ (Thr-Gly) + H₂O

The resulting chemical formula for this compound is C₆H₁₂N₂O₄ .

The theoretical molecular weight is calculated by summing the weights of the constituent amino acids and subtracting the weight of the water molecule lost during peptide bond formation. This result is confirmed by summing the atomic weights of each atom in the final dipeptide formula.

The following tables summarize the atomic and molecular weights used in the calculation of the molecular weight for this compound.

Table 1: Atomic Weights of Constituent Elements
Element Standard Atomic Weight ( g/mol )
Carbon (C)12.011
Hydrogen (H)1.008
Nitrogen (N)14.007
Oxygen (O)16.000
Table 2: Molecular Weight Calculation
Component Chemical Formula Molecular Weight ( g/mol ) Reference
L-ThreonineC₄H₉NO₃119.120
GlycineC₂H₅NO₂75.067
Water (subtracted)H₂O18.015
This compound (Dipeptide) C₆H₁₂N₂O₄ 176.172

Logical Workflow for Molecular Weight Calculation

The process of calculating the theoretical molecular weight of a dipeptide follows a clear logical sequence. This involves identifying the constituent amino acids, determining their chemical formulas, and accounting for the condensation reaction.

G start Start: Identify Dipeptide (this compound) aa1 Identify Amino Acid 1: Threonine (Thr) start->aa1 aa2 Identify Amino Acid 2: Glycine (Gly) start->aa2 formula1 Get Formula: C₄H₉NO₃ aa1->formula1 formula2 Get Formula: C₂H₅NO₂ aa2->formula2 combine Combine Formulas & Subtract Water (H₂O) (C₄+C₂) (H₉+H₅-H₂) (N₁+N₁) (O₃+O₂-O₁) formula1->combine formula2->combine final_formula Final Dipeptide Formula: C₆H₁₂N₂O₄ combine->final_formula calc_mw Calculate Molecular Weight from Formula (6C + 12H + 2N + 4O) final_formula->calc_mw end Result: 176.17 g/mol calc_mw->end

Caption: Logical workflow for theoretical molecular weight calculation.

Experimental Protocol: Molecular Weight Verification

The molecular weight of this compound can be empirically determined with high accuracy using Electrospray Ionization Mass Spectrometry (ESI-MS). This technique is ideal for polar, non-volatile molecules like peptides.

To verify the molecular weight of a synthesized or purified sample of this compound.

  • This compound sample

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Calibrant solution (e.g., sodium trifluoroacetate cluster)

  • Electrospray Ionization Mass Spectrometer

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in HPLC-grade water.

    • Create a working solution by diluting the stock solution to a final concentration of 10 µg/mL. The solvent for the working solution should be a mixture of 50:50 methanol/water with 0.1% formic acid to facilitate ionization.

  • Instrument Calibration:

    • Calibrate the mass spectrometer according to the manufacturer's guidelines using a suitable calibrant solution. Ensure the calibration covers a mass range that includes the expected m/z of the analyte.

  • Sample Infusion and Ionization:

    • Set the ESI source to positive ion mode. The free amino group of the peptide will readily accept a proton.

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Typical ESI source parameters:

      • Capillary Voltage: 3.5 - 4.5 kV

      • Nebulizing Gas (N₂) Pressure: 25 - 35 psi

      • Drying Gas (N₂) Flow Rate: 5 - 10 L/min

      • Drying Gas Temperature: 300 - 350 °C

  • Mass Analysis:

    • Acquire the mass spectrum in full scan mode over a relevant m/z (mass-to-charge ratio) range, for instance, m/z 100-500.

    • The expected primary ion will be the protonated molecule, [M+H]⁺.

    • For this compound (M = 176.17), the expected m/z value for the [M+H]⁺ ion is approximately 177.18.

  • Data Analysis:

    • Process the acquired spectrum to identify the peak corresponding to the [M+H]⁺ ion.

    • Compare the experimentally observed m/z value to the theoretical value. The difference should be within the mass accuracy tolerance of the instrument (typically <5 ppm for high-resolution instruments).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental verification of the molecular weight of this compound using ESI-MS.

G start Start: this compound Sample prep Sample Preparation (Dissolve & Dilute in 50:50 MeOH/H₂O + 0.1% FA) start->prep infusion Direct Infusion via Syringe Pump prep->infusion esi Electrospray Ionization (ESI) (Positive Ion Mode) infusion->esi ms Mass Analysis (Full Scan) esi->ms detection Detection of Ions (Expected m/z ≈ 177.18 for [M+H]⁺) ms->detection analysis Data Analysis (Compare Experimental vs. Theoretical m/z) detection->analysis end End: Verified Molecular Weight analysis->end

Caption: Workflow for molecular weight verification via ESI-MS.

References

The Dipeptide Threonyl-Glycine: A Technical Guide to its History, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide threonyl-glycine (Thr-Gly), a simple molecule composed of the essential amino acid threonine and the non-essential amino acid glycine, represents a fundamental building block of proteins. While not the subject of extensive targeted research itself, its history is intrinsically linked to the foundational discoveries in peptide chemistry. This technical guide provides an in-depth overview of threonyl-glycine, including its physicochemical properties, a historical perspective on its discovery within the broader context of peptide science, detailed protocols for its chemical synthesis and characterization, and a discussion of the known biological roles of its constituent amino acids. This document serves as a comprehensive resource for researchers in biochemistry, drug development, and proteomics.

Introduction

Threonyl-glycine is a dipeptide formed from L-threonine and glycine residues.[1] As a product of protein digestion and catabolism, it is a naturally occurring metabolite in biological systems. The study of simple dipeptides like threonyl-glycine is crucial for understanding the fundamental principles of protein structure and function. While no specific, unique biological signaling pathway has been attributed directly to threonyl-glycine, the physiological activities of its constituent amino acids are well-established and play critical roles in metabolism, neurotransmission, and protein synthesis.

This guide will delve into the historical context of dipeptide discovery, present key physicochemical and spectroscopic data for threonyl-glycine, provide detailed experimental methodologies for its synthesis and analysis, and explore the biological significance of its amino acid components.

Discovery and History

The discovery of threonyl-glycine is not marked by a singular event but is rather an outcome of the progression of peptide chemistry. The early 20th century saw pioneering work that laid the groundwork for understanding the structure of proteins as polymers of amino acids linked by peptide bonds.

A pivotal moment in peptide research was the first synthesis of a dipeptide, glycyl-glycine, by Emil Fischer in 1901.[2] This achievement was a landmark, demonstrating that amino acids could be chemically linked in a defined manner, paving the way for the synthesis of more complex peptides. The term "peptide" itself was coined by Fischer.[2]

The subsequent decades brought significant advancements, including the development of protecting group strategies to control the reactions during peptide synthesis. The work of Max Bergmann and Leonidas Zervas in the 1930s on the benzyloxycarbonyl (Cbz) protecting group was a major breakthrough. These foundational techniques enabled the synthesis of increasingly complex peptides and ultimately culminated in the synthesis of polypeptide hormones like oxytocin by Vincent du Vigneaud in 1953.[2]

The history of threonyl-glycine is therefore embedded within this broader narrative of the development of peptide synthesis methodologies. Its existence and structure were inferred from the fundamental principles established by these early pioneers.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for threonyl-glycine is presented in the tables below. This information is essential for its identification, characterization, and use in experimental settings.

Table 1: General Physicochemical Properties of Threonyl-Glycine
PropertyValueSource
Molecular FormulaC6H12N2O4PubChem[1]
Molecular Weight176.17 g/mol PubChem
IUPAC Name2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]acetic acidPubChem
Physical DescriptionSolidHuman Metabolome Database
LogP (extrapolated)-4.58Human Metabolome Database
Table 2: Mass Spectrometry Data for Threonyl-Glycine
ParameterValueSource
Precursor Type[M+H]+PubChem
Precursor m/z177.0869833PubChem
Top 5 Peaks (m/z and relative intensity)
174.0625337 (0.45)PubChem
256.0532027 (0.22)PubChem
384.0458707 (0.08)PubChem
4119.0907467 (0.04)PubChem
5113.0739317 (0.04)PubChem
Precursor Type[M-H]-PubChem
Precursor m/z175.0724304PubChem
Top 5 Peaks (m/z and relative intensity)
174.0252705 (0.86)PubChem
243.0005935 (0.05)PubChem
3131.0531785 (0.05)PubChem
487.0492035 (0.05)PubChem
Table 3: Predicted NMR Spectroscopic Data for Threonyl-Glycine

Note: The following data are predicted for the related diastereomer, Glycyl-D-threonine, and serve as a reference for the interpretation of experimental spectra for threonyl-glycine. The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

NucleusAtomPredicted Chemical Shift (ppm)Source
1HGlycine α-protons~3.9 (doublet)BenchChem
1HThreonine α-CH~4.25 (doublet of doublets)BenchChem
1HThreonine β-CH~4.1 (doublet of quartets)BenchChem
1HThreonine γ-CH3~1.2 (doublet)BenchChem
13CGlycine α-C~42BenchChem
13CGlycine C=O~172BenchChem
13CThreonine α-C~59.7BenchChem
13CThreonine β-C~67BenchChem
13CThreonine γ-C~20BenchChem
13CThreonine C=O~171BenchChem

Experimental Protocols

The synthesis and characterization of threonyl-glycine can be achieved through established methods in peptide chemistry and analytical spectroscopy.

Chemical Synthesis of Threonyl-Glycine (Solution-Phase Method)

This protocol describes a general approach to the synthesis of a dipeptide using protecting groups and a coupling agent.

Materials:

  • N-α-Fmoc-L-threonine

  • Glycine methyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl) solution

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Protocol:

  • Protection of Amino Acids: The synthesis begins with the protection of the amino group of threonine (e.g., with an Fmoc group) and the carboxyl group of glycine (e.g., as a methyl ester) to prevent unwanted side reactions.

  • Coupling Reaction:

    • Dissolve N-α-Fmoc-L-threonine and HOBt in DMF.

    • Add DCC to the solution at 0°C and stir for 15 minutes.

    • In a separate flask, neutralize glycine methyl ester hydrochloride with a base (e.g., N-methylmorpholine) in DMF.

    • Add the neutralized glycine solution to the activated threonine solution.

    • Allow the reaction to proceed at room temperature for several hours to overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Dilute the filtrate with ethyl acetate and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Purify the resulting protected dipeptide (Fmoc-Thr-Gly-OMe) by silica gel column chromatography.

  • Deprotection:

    • Fmoc Removal: Treat the purified protected dipeptide with a solution of 20% piperidine in DMF to remove the Fmoc group from the N-terminus of threonine.

    • Ester Hydrolysis: Saponify the methyl ester of glycine using a solution of sodium hydroxide in a mixture of water and an organic solvent (e.g., methanol or THF).

  • Final Purification: Purify the final product, threonyl-glycine, by recrystallization or reverse-phase high-performance liquid chromatography (RP-HPLC).

G cluster_protection 1. Protection of Amino Acids cluster_coupling 2. Coupling Reaction cluster_deprotection 3. Deprotection Thr L-Threonine Fmoc_Thr N-α-Fmoc-L-Threonine Thr->Fmoc_Thr Fmoc protection Gly Glycine Gly_OMe Glycine Methyl Ester Gly->Gly_OMe Esterification Activated_Thr Activated Fmoc-Thr (with DCC/HOBt) Fmoc_Thr->Activated_Thr Fmoc_Thr_Gly_OMe Fmoc-Thr-Gly-OMe (Protected Dipeptide) Gly_OMe->Fmoc_Thr_Gly_OMe Peptide Bond Formation Activated_Thr->Fmoc_Thr_Gly_OMe Peptide Bond Formation Thr_Gly_OMe H-Thr-Gly-OMe Fmoc_Thr_Gly_OMe->Thr_Gly_OMe Fmoc Removal (Piperidine) Fmoc_Thr_Gly_OMe->Thr_Gly_OMe Thr_Gly Threonyl-Glycine (Final Product) Thr_Gly_OMe->Thr_Gly Ester Hydrolysis (NaOH) G Sample Threonyl-Glycine Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec OneD_NMR 1D NMR (¹H, ¹³C) NMR_Spec->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC) NMR_Spec->TwoD_NMR Analysis Spectral Analysis & Structure Confirmation OneD_NMR->Analysis TwoD_NMR->Analysis G Threonine L-Threonine Threo_Dehydro Threonine Dehydrogenase Threonine->Threo_Dehydro Amino_Oxo 2-Amino-3-oxobutyrate Threo_Dehydro->Amino_Oxo Ligase 2-Amino-3-oxobutyrate CoA ligase Amino_Oxo->Ligase Glycine Glycine Ligase->Glycine Acetyl_CoA Acetyl-CoA Ligase->Acetyl_CoA

References

An In-depth Technical Guide to the Potential Physiological Effects of H-Thr-Gly-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide H-Thr-Gly-OH (Threonyl-glycine) is a simple biomolecule comprised of L-threonine and glycine. While it is recognized as a metabolite, a comprehensive understanding of its specific physiological effects remains largely unexplored in publicly available scientific literature. This technical guide addresses this knowledge gap by providing a foundational framework for investigating the potential biological activities of this compound. By examining the known roles of its constituent amino acids, this document outlines hypothetical physiological effects and details the experimental methodologies required to test these hypotheses. This guide serves as a roadmap for researchers, offering structured protocols for in vitro and in vivo studies, receptor identification, and signaling pathway analysis, thereby paving the way for future discoveries in dipeptide pharmacology and therapeutics.

Introduction

Dipeptides, once considered mere intermediates of protein metabolism, are increasingly recognized for their diverse and specific biological activities.[1] They can act as signaling molecules, enzyme modulators, and precursors to bioactive compounds. This compound is a dipeptide formed from the essential amino acid L-threonine and the non-essential amino acid glycine.[2] While its existence is documented, its functional role in physiology is yet to be elucidated. One vendor source makes a speculative mention of locomotor activity in Drosophila melanogaster but provides no substantive data.[3]

This guide proposes a systematic approach to uncover the physiological effects of this compound, leveraging the known biological functions of its components as a starting point for investigation.

Rationale Based on Constituent Amino Acids
  • L-Threonine: An essential amino acid, threonine is a crucial component of proteins, particularly mucin in the gastrointestinal tract.[4][5] Its metabolism can lead to the production of glycine, acetyl-CoA, and pyruvate, linking it to energy metabolism. Threonine is also involved in modulating immune responses and cellular homeostasis through signaling pathways such as MAPK and TOR.

  • Glycine: Glycine acts as a primary inhibitory neurotransmitter in the spinal cord and brainstem, acting on glycine receptors (GlyRs), which are ligand-gated chloride channels. It also plays a critical role as a co-agonist at NMDA receptors in the central nervous system, contributing to excitatory neurotransmission. Beyond the nervous system, glycine has demonstrated cytoprotective and anti-inflammatory effects.

Given these functions, this compound could potentially exhibit novel activities related to neurotransmission, immune modulation, metabolic regulation, or gut health.

Hypothetical Physiological Effects and Targets

Based on the roles of threonine and glycine, several hypotheses for the physiological effects of this compound can be formulated:

Hypothetical Effect Potential Molecular Target(s) Physiological System
Neuromodulation Glycine receptors (GlyRs), NMDA receptors, Novel GPCRsCentral & Peripheral Nervous System
Immunomodulation Toll-like receptors (TLRs), NOD-like receptors (NLRs), Cytokine receptorsImmune System
Metabolic Regulation Insulin receptor, Glucagon receptor, AMPK, mTOREndocrine & Metabolic Systems
Gastrointestinal Homeostasis Mucin synthesis pathways, Peptide transporters (e.g., PepT1)Digestive System

Table 1: Postulated physiological effects of this compound and their potential molecular targets and systems.

Experimental Protocols for Characterization and Screening

A systematic investigation of this compound requires a multi-step approach, beginning with synthesis and purification, followed by a cascade of in vitro and in vivo assays.

Synthesis and Purification of this compound

The synthesis of this compound can be efficiently achieved using standard solid-phase peptide synthesis (SPPS) protocols.

Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

  • Resin Preparation: Start with a pre-loaded Fmoc-Gly-Wang resin. Swell the resin in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from glycine by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and dichloromethane (DCM).

  • Amino Acid Coupling:

    • In a separate vessel, activate Fmoc-Thr(tBu)-OH using a coupling agent such as HBTU/HOBt and a base like DIPEA in DMF.

    • Add the activated threonine solution to the resin and agitate for 1-2 hours.

    • Monitor reaction completion using a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Final Fmoc Deprotection: Remove the terminal Fmoc group from threonine using 20% piperidine in DMF.

  • Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the tBu side-chain protecting group.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry (to verify molecular weight) and analytical HPLC.

Resin Fmoc-Gly-Wang Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF/DCM) Deprotect1->Wash1 Couple Couple Activated Fmoc-Thr(tBu)-OH Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Deprotect2 Final Fmoc Deprotection Wash2->Deprotect2 Cleave Cleave & Deprotect (TFA Cocktail) Deprotect2->Cleave Purify Precipitate & Purify (Ether & RP-HPLC) Cleave->Purify Final This compound Purify->Final cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Glycine Glycine GlyR Glycine Receptor (Ligand-gated Cl- channel) Glycine->GlyR Binds Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) GlyR->Hyperpolarization Cl- influx ReducedAP Reduced Action Potential Firing Hyperpolarization->ReducedAP HThrGlyOH This compound HThrGlyOH->GlyR Hypothetical Antagonist? HThrGlyOH->GlyR Hypothetical Agonist? Start Synthesize & Characterize This compound InVitroScreen In Vitro Screening (Cytotoxicity, Binding, Functional Assays) Start->InVitroScreen IsActive Biologically Active? InVitroScreen->IsActive PathwayID Signaling Pathway Identification (Western Blot, Reporter Assays) IsActive->PathwayID Yes Stop No Activity (End Project) IsActive->Stop No ReceptorID Receptor Deconvolution (Affinity Chromatography, SiRNA) PathwayID->ReceptorID InVivoPK In Vivo Studies (Pharmacokinetics) ReceptorID->InVivoPK InVivoEfficacy In Vivo Efficacy Models (e.g., Pain, Inflammation) InVivoPK->InVivoEfficacy LeadOpt Lead Optimization InVivoEfficacy->LeadOpt

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on H-Thr-Gly-OH as a Building Block in Protein Synthesis

Introduction

The dipeptide this compound, or L-Threonyl-glycine, is a fundamental building block in the field of peptide chemistry and drug development. Composed of L-threonine and glycine, this molecule serves as a versatile unit for the synthesis of more complex peptides and peptidomimetics. Its significance extends from its use in routine solid-phase peptide synthesis (SPPS) to its critical role as a recognition and cleavage site in advanced enzymatic ligation techniques.

The threonine residue, with its secondary hydroxyl group, offers potential sites for post-translational modifications and specific molecular interactions, while the glycine residue provides maximal conformational flexibility to the peptide backbone. This combination of properties makes the Thr-Gly motif a point of interest in designing bioactive peptides, linkers, and substrates for enzymatic reactions. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed protocols for its application in peptide synthesis, and its utility in modern biochemical workflows.

Physicochemical and Thermodynamic Properties

A precise understanding of the chemical and physical characteristics of this compound is essential for its effective application. These properties are critical for reaction setup, purification, and storage.

PropertyValueSource(s)
CAS Number 686-44-2
Molecular Formula C₆H₁₂N₂O₄
Molecular Weight 176.17 g/mol
IUPAC Name 2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]acetic acid
Canonical SMILES C--INVALID-LINK--NCC(=O)O)N">C@HO
Boiling Point 540.31 °C (Predicted)
Flash Point 280.57 °C (Predicted)
Appearance White Powder / Solid
Storage Temperature Store at 10°C - 25°C; some suppliers recommend < -15°C for long term.
LogP (Predicted) -4.58

Application in Peptide Synthesis

This compound itself is a dipeptide, but its constituent amino acids, Threonine and Glycine, are more commonly used in a protected form (e.g., Fmoc-Thr(tBu)-OH and Fmoc-Gly-OH) for stepwise peptide synthesis. The Thr-Gly motif is a common sequence in bioactive peptides and proteins.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the standard method for chemically synthesizing peptides. The process involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support. The Fmoc/tBu strategy is the most common approach used today.

This protocol describes a representative workflow for incorporating the Threonine-Glycine motif into a peptide sequence on a Rink Amide resin (to yield a C-terminal amide).

1. Resin Preparation:

  • Swell 100 mg of Rink Amide resin (substitution level: 0.5 mmol/g) in 2 mL of N,N-dimethylformamide (DMF) for 30 minutes in a fritted syringe reaction vessel.

2. First Amino Acid Coupling (Fmoc-Ala-OH):

  • Deprotection: Remove the Fmoc group from the resin by adding 2 mL of 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat with fresh solution for 15 minutes. Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).

  • Coupling: In a separate vial, pre-activate Fmoc-Ala-OH (3 equivalents to resin substitution) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 5-10 minutes. Add the activated amino acid solution to the deprotected resin. Agitate for 2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (5x). Perform a Kaiser test to confirm reaction completion.

3. Subsequent Coupling Cycles (Fmoc-Z-OH, Fmoc-Gly-OH, Fmoc-Thr(tBu)-OH, etc.):

  • Repeat the deprotection, coupling, and washing steps for each subsequent amino acid. For the Threonine residue, use the side-chain protected Fmoc-Thr(tBu)-OH to prevent side reactions.

4. N-Terminal Acetylation:

  • After the final Fmoc deprotection, wash the resin and add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF. Agitate for 30 minutes. Wash the resin with DMF (5x) and DCM (3x), then dry under vacuum.

5. Cleavage and Deprotection:

  • Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.

  • Add 2 mL of the cleavage cocktail to the dry resin in a fume hood. Agitate for 2-3 hours.

  • Filter the resin and collect the filtrate into a cold centrifuge tube.

6. Peptide Precipitation and Purification:

  • Precipitate the peptide by adding the TFA solution to 10 mL of cold diethyl ether. Centrifuge to pellet the peptide.

  • Decant the ether, wash the pellet with more cold ether, and dry the crude peptide.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Enzymatic Ligation at the Thr-Gly Motif

Beyond its role in synthetic chemistry, the Thr-Gly peptide bond is the specific cleavage site for Sortase A, a transpeptidase enzyme from Staphylococcus aureus. This enzyme recognizes the canonical LPXTG motif (where X can be any amino acid) and cleaves the bond between Threonine and Glycine. This mechanism is exploited in biotechnology and drug development for site-specific protein modification, labeling, and conjugation.

Mechanism of Sortase A Ligation:

  • Recognition: Sortase A binds to a protein or peptide containing the C-terminal LPXTG recognition sequence.

  • Cleavage: The active site cysteine of Sortase A performs a nucleophilic attack on the carbonyl group of the threonine residue, cleaving the Thr-Gly bond. This forms a covalent thioester acyl-enzyme intermediate.

  • Ligation: A second substrate with an N-terminal oligoglycine (e.g., GGG) sequence acts as a nucleophile, attacking the thioester intermediate.

  • Product Formation: This attack resolves the intermediate, forming a new, native peptide bond and regenerating the active enzyme. The result is a precisely ligated product where the LPXT sequence is now linked to the N-terminal glycine of the second substrate.

This powerful technique is used to create antibody-drug conjugates (ADCs), cyclize peptides, and attach proteins to surfaces or other molecules with high specificity.

Quantitative Data and Characterization

After synthesis, the identity and purity of a peptide containing the Thr-Gly motif must be confirmed. Mass spectrometry and NMR spectroscopy are primary analytical techniques for this purpose.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the final peptide.

IonTheoretical m/z for Ac-Ala-Val-Thr-Gly-Leu-Ile-NH₂ (C₃₁H₅₈N₈O₈)Notes
Monoisotopic Mass 686.44Calculated mass of the most abundant isotopic species.
[M+H]⁺ 687.45The primary ion observed in positive-mode ESI-MS.
[M+Na]⁺ 709.43A common adduct observed in ESI-MS.
[M+2H]²⁺ 344.23A doubly charged ion that may be observed for larger peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed structural information about the peptide. The following table lists predicted chemical shifts for the Thr-Gly motif within a larger peptide chain in an aqueous solvent. Actual shifts will vary based on neighboring residues and solvent conditions.

Proton(s)Amino AcidPredicted Chemical Shift (δ, ppm)MultiplicityNotes
α-H Threonine4.2 - 4.4DoubletCoupled to the β-proton.
β-H Threonine4.0 - 4.2MultipletCoupled to α-H and γ-CH₃ protons.
γ-CH₃ Threonine~1.2DoubletCoupled to the β-proton.
α-CH₂ Glycine3.8 - 4.0Singlet/ABqProtons can be non-equivalent, appearing as two doublets (AB quartet).
Amide NH (Thr) Threonine8.0 - 8.5DoubletCoupled to its α-proton.
Amide NH (Gly) Glycine8.2 - 8.7TripletCoupled to the two α-protons.

Visualizations: Workflows and Pathways

Diagrams created with Graphviz provide a clear visual representation of the complex processes involved in peptide synthesis and modification.

sps_workflow Resin 1. Swell Resin (e.g., Rink Amide) Deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect1 Wash1 Wash (DMF/DCM) Deprotect1->Wash1 Couple_Gly 3. Couple Fmoc-Gly-OH (HBTU/DIPEA) Wash1->Couple_Gly Wash2 Wash Couple_Gly->Wash2 Deprotect2 4. Fmoc Deprotection Wash2->Deprotect2 Wash3 Wash Deprotect2->Wash3 Couple_Thr 5. Couple Fmoc-Thr(tBu)-OH Wash3->Couple_Thr Wash4 Wash Couple_Thr->Wash4 Repeat 6. Repeat Cycles for full peptide Wash4->Repeat Cleave 7. Cleave & Deprotect (TFA Cocktail) Repeat->Cleave Purify 8. Purify & Lyophilize (RP-HPLC) Cleave->Purify

Fmoc Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating a Thr-Gly motif.

sortase_ligation cluster_step1 Step 1: Recognition & Cleavage cluster_step2 Step 2: Nucleophilic Attack & Ligation Substrate1 Protein-LPXTG Intermediate Acyl-Enzyme Intermediate (Protein-LPXT-S-Cys-SrtA) Substrate1->Intermediate SrtA-Cys-SH attacks Thr SortaseA Sortase A (SrtA-Cys-SH) Gly_release Glycine Fragment Released Intermediate->Gly_release Thr-Gly bond cleaved Product Ligated Product (Protein-LPXTG-Payload) Intermediate->Product Substrate2 H₂N-GGG-Payload Substrate2->Product N-term Gly attacks thioester Sortase_regen SrtA-Cys-SH (Regenerated) Product->Sortase_regen Enzyme released

Mechanism of Sortase A-mediated ligation at the LPXTG recognition site.

characterization_workflow Crude 1. Crude Peptide (Post-Cleavage & Precipitation) Dissolve 2. Dissolve in Aqueous Buffer Crude->Dissolve Purify 3. Preparative RP-HPLC Dissolve->Purify Collect 4. Collect Fractions Purify->Collect Analyze 5. Analytical RP-HPLC (Purity Check) Collect->Analyze Pool 6. Pool Pure Fractions Analyze->Pool If >95% Pure Lyophilize 7. Lyophilization Pool->Lyophilize Final 8. Final Product Characterization Lyophilize->Final MS Mass Spectrometry (MS) (Confirms Identity/Mass) Final->MS NMR NMR Spectroscopy (Confirms Structure) Final->NMR

Post-synthesis workflow for peptide purification and characterization.

Conclusion

This compound, and the Thr-Gly motif it represents, is a cornerstone dipeptide unit in modern peptide science. While its direct use is less common than its protected constituent amino acids, its presence in a peptide sequence is of great strategic importance. It serves as a reliable component in standard SPPS protocols and, more critically, acts as a highly specific recognition and cleavage site for enzymatic ligation via Sortase A. This dual utility makes the Thr-Gly motif an invaluable tool for researchers, scientists, and drug development professionals, enabling the precise chemical construction and biochemical modification of complex and therapeutically relevant peptides and proteins.

An In-depth Technical Guide to the Solubility of H-Thr-Gly-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the dipeptide H-Thr-Gly-OH (Threonyl-glycine). Due to the limited availability of specific quantitative solubility data for this dipeptide in public literature, this document focuses on providing a detailed understanding of its expected solubility based on the properties of its constituent amino acids, along with standardized experimental protocols for determining its solubility in various solvents.

Introduction to this compound

This compound, with the chemical formula C₆H₁₂N₂O₄ and a molecular weight of 176.17 g/mol , is a dipeptide composed of L-threonine and glycine residues. The solubility of peptides is a critical parameter in various stages of drug development, including formulation, delivery, and bioavailability. The presence of both a polar hydroxyl group and a nonpolar methyl group in the threonine residue, combined with the simplicity of the glycine residue, suggests a nuanced solubility profile that is highly dependent on the solvent system.

Predicted Solubility Profile

The overall solubility of a peptide is influenced by the physicochemical properties of its constituent amino acids. This compound is expected to exhibit moderate polarity. The overall charge of the peptide at a given pH will also significantly influence its solubility in aqueous systems.

Data Presentation: Qualitative and Constituent-Based Solubility

The following table summarizes the known solubility of the constituent amino acids of this compound, which can be used to infer the likely solubility behavior of the dipeptide.

Solvent SystemThis compound (Predicted)L-Threonine (Quantitative/Qualitative)Glycine (Quantitative/Qualitative)
Water Predicted to be soluble, especially in buffered solutions away from its isoelectric point.Sparingly soluble to soluble (e.g., 0.8220 mol/kg at 298.15 K)[1].Very soluble (e.g., 249,000 mg/L at 25 °C).
Ethanol Predicted to have low solubility.Practically insoluble[2].Insoluble.
Methanol Predicted to have low to moderate solubility, likely higher than in ethanol.Solubilities of glycine polymorphs in water-antisolvent mixtures are, in decreasing order: methanol > ethanol > 2-propanol > acetone[3].The solubility of glycine polymorphs drops rapidly as the concentration of antisolvent increases[3].
Dimethyl Sulfoxide (DMSO) Predicted to be soluble. Neutral or highly hydrophobic peptides are often soluble in DMSO[4].Soluble (less soluble than in water).Soluble.
Aqueous Buffers (e.g., PBS) Solubility is expected to be pH-dependent. Higher solubility is anticipated at pH values away from the isoelectric point (pI).Soluble in buffer systems at pH 5.5.Highly soluble.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, standardized experimental methods are required. The following are detailed protocols for two common and effective methods.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a compound by measuring the mass of the dissolved solute in a saturated solution.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a glass vial with a screw cap).

    • Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaking incubator or a magnetic stirrer can be used for this purpose.

  • Separation of Solid and Liquid Phases:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-weighed, calibrated pipette. It is crucial to avoid aspirating any solid particles. Centrifugation can be employed to facilitate the separation of the solid phase.

  • Solvent Evaporation and Mass Determination:

    • Transfer the collected supernatant to a pre-weighed, dry container (e.g., an evaporating dish or a watch glass).

    • Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the peptide) until a constant weight of the dried solute is achieved.

    • Weigh the container with the dried solute.

  • Calculation of Solubility:

    • The mass of the dissolved peptide is the final weight of the container minus its initial tare weight.

    • Solubility is then calculated as the mass of the dissolved peptide per volume of the solvent (e.g., in mg/mL).

Photometric Method (UV-Vis Spectrophotometry)

This method is suitable for peptides that possess a chromophore (a part of a molecule responsible for its color) or can be derivatized to produce a colored compound. Since this compound lacks a strong UV-absorbing aromatic side chain, this method would typically require a pre- or post-column derivatization step if used with HPLC, or a colorimetric assay. However, the peptide bond itself absorbs UV light at low wavelengths (around 200-220 nm).

Methodology:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. The λmax for the peptide bond is typically around 214 nm.

    • Plot a calibration curve of absorbance versus concentration. The curve should be linear in the desired concentration range and follow the Beer-Lambert law.

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution of this compound as described in the gravimetric method (Step 1).

    • Separate the solid and liquid phases (Step 2 of the gravimetric method).

    • Carefully dilute a known volume of the clear supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

  • Concentration Determination and Solubility Calculation:

    • Measure the absorbance of the diluted supernatant at the λmax.

    • Use the equation of the linear regression from the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility of this compound in the chosen solvent.

Mandatory Visualization

The following diagrams illustrate the logical workflow of a typical solubility experiment.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_gravimetric Gravimetric Method cluster_photometric Photometric Method start Start: Select Peptide and Solvent add_excess Add excess peptide to a known volume of solvent start->add_excess agitate Agitate at constant temperature (24-48h) add_excess->agitate settle Allow undissolved solid to settle agitate->settle supernatant Withdraw a known volume of supernatant settle->supernatant centrifuge Optional: Centrifuge to pellet solid settle->centrifuge evaporate Evaporate solvent supernatant->evaporate dilute Dilute supernatant supernatant->dilute centrifuge->supernatant weigh Weigh dried solute evaporate->weigh calc_grav Calculate Solubility (mg/mL) weigh->calc_grav end Solubility Data calc_grav->end End Result measure_abs Measure Absorbance (UV-Vis) dilute->measure_abs calc_photo Calculate Concentration using Calibration Curve measure_abs->calc_photo calc_photo->end End Result

References

A Technical Guide to the Spectroscopic Data of Threonyl-Glycine (Thr-Gly)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical guide to the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of the dipeptide threonyl-glycine (Thr-Gly). Due to the limited availability of a complete, publicly accessible experimental dataset for threonyl-glycine, this guide presents predicted spectroscopic values. These predictions are derived from the experimental data of the constituent amino acids, L-threonine and glycine, and established principles of peptide spectroscopy. This guide also includes comprehensive experimental protocols for acquiring NMR and IR spectra for dipeptides and a workflow for spectroscopic analysis, serving as a valuable resource for researchers in structural biology and drug development.

Introduction

Threonyl-glycine (Thr-Gly) is a dipeptide composed of L-threonine and glycine residues linked by a peptide bond. As with all peptides, its biological function is intrinsically linked to its three-dimensional structure and chemical properties. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful analytical techniques essential for elucidating the structural and electronic characteristics of such biomolecules. NMR spectroscopy provides atomic-level information on molecular structure, conformation, and dynamics, while IR spectroscopy offers insights into the vibrational modes of functional groups, which are sensitive to hydrogen bonding and secondary structure.

This guide aims to provide a predictive but thorough overview of the ¹H NMR, ¹³C NMR, and IR spectroscopic features of threonyl-glycine to aid in its characterization.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The following NMR data are predicted based on the known chemical shifts of free L-threonine and glycine in aqueous solutions, with adjustments to account for the formation of the peptide bond. The formation of the amide linkage causes characteristic shifts in the signals of the α-carbons and α-protons adjacent to the bond.

Predicted ¹H NMR Data for Threonyl-Glycine

The ¹H NMR spectrum is predicted for a sample dissolved in deuterium oxide (D₂O), a common solvent for biomolecular NMR. In D₂O, labile protons such as those on amine (-NH₃⁺), carboxyl (-COOH), and hydroxyl (-OH) groups will exchange with deuterium and become invisible in the spectrum. The amide proton (Thr N-H) will also exchange, albeit more slowly, and is typically not observed without specialized techniques (e.g., using a H₂O/D₂O mixture).

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for Threonyl-Glycine in D₂O

Atom AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Notes
Threonine Residue (N-terminus)
α-H~3.7 - 3.9Doublet (d)J(Hα, Hβ) ≈ 4-5Shifted slightly downfield from free threonine (~3.6 ppm) upon peptide bond formation.
β-H~4.1 - 4.3Multiplet (m)J(Hβ, Hα) ≈ 4-5, J(Hβ, Hγ) ≈ 6-7Complex splitting due to coupling with both α-H and γ-CH₃.
γ-CH₃~1.2 - 1.4Doublet (d)J(Hγ, Hβ) ≈ 6-7
Glycine Residue (C-terminus)
α-CH₂~3.7 - 3.8Singlet (s)N/AShifted slightly upfield from free glycine (~3.55 ppm).[1] May appear as a multiplet if the two protons become diastereotopic.

Note: Chemical shifts are referenced to an internal standard like DSS or TSP at 0.00 ppm. Actual values can vary with pH and temperature.

Predicted ¹³C NMR Data for Threonyl-Glycine

The predicted ¹³C chemical shifts are based on data from the Biological Magnetic Resonance Bank (BMRB) for L-threonine and glycine.[2] The formation of the peptide bond significantly affects the carbonyl carbon of the N-terminal residue and the α-carbons of both residues.

Table 2: Predicted ¹³C NMR Chemical Shifts for Threonyl-Glycine in D₂O

Atom AssignmentPredicted Chemical Shift (δ, ppm)Notes
Threonine Residue (N-terminus)
C=O (Amide)~172 - 175Shifted upfield compared to the carboxyl carbon of free threonine (~175.7 ppm).[2]
~61 - 63Similar to free threonine (~63.2 ppm).[2]
~68 - 70Similar to free threonine (~68.7 ppm).[2]
Cγ (CH₃)~21 - 23Similar to free threonine (~22.2 ppm).
Glycine Residue (C-terminus)
C=O (Carboxyl)~174 - 176Similar to the carboxyl carbon of free glycine (~175.2 ppm).
~43 - 45Similar to free glycine (~44.1 ppm).

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of a peptide is dominated by the characteristic vibrations of the amide bond, known as the Amide I and Amide II bands. Other functional groups also provide key absorption bands. The data presented here are for a solid-state sample (e.g., in a KBr pellet).

Table 3: Predicted Characteristic IR Absorption Bands for Threonyl-Glycine

Frequency Range (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3200 - 3500Strong, BroadO-H StretchHydroxyl group of Threonine and Carboxylic Acid O-H
3000 - 3300Strong, BroadN-H StretchPrimary amine (-NH₃⁺) of Threonine
2850 - 3000MediumC-H StretchAliphatic C-H bonds in both residues
~1700 - 1730StrongC=O StretchCarboxylic acid of Glycine
~1630 - 1680 Strong C=O Stretch Amide I band (from the Thr-Gly peptide bond)
~1510 - 1580 Strong N-H Bend, C-N Stretch Amide II band (from the Thr-Gly peptide bond)
~1580 - 1650Medium-StrongN-H Asymmetric BendPrimary amine (-NH₃⁺)
~1480 - 1550MediumN-H Symmetric BendPrimary amine (-NH₃⁺)
~1400 - 1450MediumC-H BendCH₂ and CH₃ groups
~1300 - 1420Medium-StrongC-O-H Bend / O-H...OCarboxylic acid dimer hydrogen bonding
1000 - 1300Medium-StrongC-O Stretch, C-N StretchC-O of Threonine, C-N of amine and amide

Note: The Amide I and II bands are particularly sensitive to the peptide's secondary structure and hydrogen-bonding environment.

Experimental Protocols

The following are generalized protocols for obtaining high-quality spectroscopic data for a dipeptide such as threonyl-glycine.

NMR Spectroscopy Protocol
  • Sample Preparation :

    • Dissolve 2-5 mg of the lyophilized peptide in 500-600 µL of deuterium oxide (D₂O, 99.9%). For observation of amide protons, use a 90% H₂O / 10% D₂O mixture.

    • Add a small, known amount of an internal standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing (0.00 ppm).

    • Adjust the pH of the sample to a desired value (e.g., pH 7.4) using dilute NaOD or DCl in D₂O. Note that pH meter readings in D₂O should be corrected (pD = pH reading + 0.4).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup :

    • Use a high-field NMR spectrometer (≥500 MHz) for better signal dispersion.

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

    • Lock the spectrometer on the deuterium signal from the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent or reference signal.

  • Data Acquisition :

    • 1D ¹H Spectrum : Acquire a standard 1D proton spectrum. Use solvent suppression techniques (e.g., presaturation) to attenuate the large residual HDO signal.

    • 1D ¹³C Spectrum : Acquire a proton-decoupled 1D carbon spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

    • 2D Correlation Spectra (Optional but Recommended) :

      • COSY (Correlation Spectroscopy) : To identify scalar-coupled protons (e.g., Hα-Hβ in threonine).

      • HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded protons and carbons, confirming assignments.

FTIR Spectroscopy Protocol (KBr Pellet Method)

This protocol is suitable for solid peptide samples.

  • Sample Preparation :

    • Gently heat FTIR-grade potassium bromide (KBr) powder in an oven (e.g., at 100 °C) to ensure it is completely dry, then cool in a desiccator.

    • In an agate mortar, grind 1-2 mg of the dry peptide sample to a very fine powder.

    • Add approximately 100-200 mg of the dry KBr powder to the mortar and mix thoroughly with the sample by gentle grinding until the mixture is homogeneous.

    • Transfer the powder mixture to a pellet-pressing die.

  • Pellet Formation :

    • Place the die into a hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet. A clear pellet indicates good sample dispersion and minimizes light scattering.

  • Data Acquisition :

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

    • The final spectrum is typically presented in terms of percent transmittance or absorbance versus wavenumber (cm⁻¹).

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the characterization of a dipeptide using NMR and IR spectroscopy.

Spectroscopic_Workflow General Workflow for Dipeptide Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Processing & Analysis cluster_interp Interpretation & Confirmation Sample Dipeptide Sample (Threonyl-Glycine) Prep_NMR Dissolve in D2O + Internal Standard Sample->Prep_NMR Prep_IR Grind with KBr & Press Pellet Sample->Prep_IR NMR_Acq Acquire NMR Spectra (1H, 13C, 2D) Prep_NMR->NMR_Acq IR_Acq Acquire FTIR Spectrum Prep_IR->IR_Acq Proc_NMR Process NMR Data (FT, Phasing, Baseline) NMR_Acq->Proc_NMR Proc_IR Process IR Data (Background Subtraction) IR_Acq->Proc_IR Assign_NMR Assign Peaks (Chemical Shifts, Couplings) Proc_NMR->Assign_NMR Assign_IR Assign Bands (Functional Groups, Amide I/II) Proc_IR->Assign_IR Interpretation Correlate Spectroscopic Data with Molecular Structure Assign_NMR->Interpretation Assign_IR->Interpretation Confirmation Structural Confirmation of Threonyl-Glycine Interpretation->Confirmation

Caption: Workflow for dipeptide analysis using NMR and IR spectroscopy.

References

Technical Guide: Determination of the Isoelectric Point for the Tripeptide H-Thr-Gly-OH

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The isoelectric point (pI) is a fundamental physicochemical property of peptides and proteins, representing the pH at which the molecule carries no net electrical charge.[1] This parameter is critical in drug development and biochemical research, as it significantly influences a molecule's solubility, stability, and interaction with other biomolecules.[1][2] At its isoelectric point, a peptide's solubility is typically at its minimum, a property that is leveraged in various purification and separation techniques such as isoelectric focusing.[1] This guide provides a comprehensive technical overview of the theoretical calculation and experimental determination of the isoelectric point for the tripeptide Threonyl-Glycine (H-Thr-Gly-OH).

Theoretical Calculation of Isoelectric Point (pI)

The calculation of a peptide's isoelectric point requires the identification of all ionizable functional groups and their respective pKa values. For the tripeptide this compound, the ionizable groups are the N-terminal α-amino group of Threonine and the C-terminal α-carboxyl group of Glycine. The side chain of Threonine contains a hydroxyl (-OH) group, which has a very high pKa (approximately 13) and is not considered readily ionizable under typical physiological conditions.[3] Therefore, it does not contribute to the pI calculation in the physiological pH range.

The calculation involves averaging the pKa values of the two groups that bracket the zwitterionic (net charge of zero) form of the molecule.

Identification of Ionizable Groups and pKa Values

The relevant ionizable groups for this compound are:

  • N-terminal α-amino group (-NH₃⁺) of Threonine.

  • C-terminal α-carboxyl group (-COOH) of Glycine.

The pKa values for these groups are summarized in the table below.

Data Presentation: pKa Values
Ionizable GroupAmino AcidpKa ValueReference(s)
α-carboxyl (-COOH)Glycine2.34 - 2.35
α-amino (-NH₃⁺)Threonine9.10
Side Chain (-OH)Threonine~13

For the purpose of calculation, we will use pKa₁ = 2.35 and pKa₂ = 9.10.

Step-by-Step Calculation
  • At a very low pH (e.g., pH < 2.35): The α-carboxyl group is protonated (-COOH, charge 0) and the α-amino group is protonated (-NH₃⁺, charge +1). The net charge of the tripeptide is +1 .

  • As the pH increases above pKa₁ (2.35): The α-carboxyl group deprotonates to form a carboxylate ion (-COO⁻, charge -1), while the α-amino group remains protonated (-NH₃⁺, charge +1). The net charge of the tripeptide is 0 . This is the zwitterionic form.

  • As the pH increases above pKa₂ (9.10): The α-amino group deprotonates to become a neutral amino group (-NH₂, charge 0), while the carboxyl group remains deprotonated (-COO⁻, charge -1). The net charge of the tripeptide is -1 .

The isoelectric point (pI) is the average of the two pKa values that surround the neutral (zwitterionic) species. In this case, these are the pKa of the carboxyl group (pKa₁) and the pKa of the amino group (pKa₂).

pI = (pKa₁ + pKa₂) / 2

pI = (2.35 + 9.10) / 2

pI = 11.45 / 2 = 5.725

Therefore, the calculated isoelectric point for this compound is 5.73 .

Visualization of Calculation Logic

The logical workflow for calculating the isoelectric point of a non-ionizable side-chain peptide is depicted below.

pI_Calculation_Workflow cluster_input Input cluster_process Process cluster_output Output peptide Peptide Sequence (this compound) identify_groups 1. Identify Ionizable Groups - N-terminal α-amino - C-terminal α-carboxyl - Side Chains (if any) peptide->identify_groups get_pka 2. Assign pKa Values pKa₁ (α-COOH) ≈ 2.35 pKa₂ (α-NH₃⁺) ≈ 9.10 identify_groups->get_pka check_sidechain 3. Analyze Side Chains Thr side chain pKa ≈ 13 (Non-ionizable in physiological range) identify_groups->check_sidechain calculate_pi 4. Calculate pI pI = (pKa₁ + pKa₂) / 2 get_pka->calculate_pi check_sidechain->calculate_pi result Calculated pI ≈ 5.73 calculate_pi->result

Caption: Logical workflow for the calculation of the isoelectric point of this compound.

Experimental Protocols

While theoretical calculations provide a close estimate, the experimental determination of pI is essential for confirmation, as the local chemical environment can slightly alter pKa values.

Potentiometric Titration

Potentiometric titration is a high-precision method for determining the pKa values and the isoelectric point of peptides.

Methodology:

  • Sample Preparation: Accurately weigh approximately 2-3 mg of the solid peptide (this compound) and dissolve it in a known volume of deionized water or a suitable electrolyte solution (e.g., 0.15 M KCl) to create a defined concentration. The initial solution is typically acidified to a low pH (e.g., pH 2) to ensure all functional groups are fully protonated.

  • Titration: The peptide solution is titrated with a standardized strong base, such as 0.5 M potassium hydroxide (KOH). The titrant is added in small, precise increments.

  • Data Acquisition: Throughout the titration, the pH of the solution is monitored using a calibrated pH electrode. The volume of titrant added versus the corresponding pH is recorded.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve). The software analyzes the data using mass and charge balance equations to determine the precise pKa values. The isoelectric point (pI) can be visualized as the point of minimum buffering capacity between the relevant pKa values or calculated directly from the determined pKa values.

Isoelectric Focusing (IEF)

Isoelectric focusing is an electrophoretic technique used to separate molecules, such as peptides and proteins, based on their isoelectric point.

Methodology:

  • Gel Preparation: A polyacrylamide or agarose gel is prepared containing a mixture of carrier ampholytes, which are small, multi-charged polymers.

  • pH Gradient Formation: An electric field is applied across the gel. The carrier ampholytes migrate according to their charge, establishing a stable, continuous pH gradient from the anode (low pH) to the cathode (high pH).

  • Sample Application: The peptide sample (this compound) is applied to the gel.

  • Focusing: Under the influence of the electric field, the peptide will migrate through the pH gradient.

    • If the peptide is in a region where the pH is below its pI, it will have a net positive charge and migrate towards the cathode (negative electrode).

    • If the peptide is in a region where the pH is above its pI, it will have a net negative charge and migrate towards the anode (positive electrode).

  • Final Position: This migration continues until the peptide reaches the point in the pH gradient that is equal to its isoelectric point. At this location, the peptide has no net charge and will cease to migrate.

  • Detection: The position of the focused peptide band is determined, typically by staining, and the pH at that position is measured to identify the experimental pI.

Conclusion

The isoelectric point of the tripeptide this compound is theoretically calculated to be approximately 5.73. This value is derived from the pKa of the N-terminal amino group of Threonine and the C-terminal carboxyl group of Glycine. For drug development and formulation, where peptide solubility and stability are paramount, the experimental verification of this value using precise methods like potentiometric titration is strongly recommended. Understanding the pI is crucial for predicting peptide behavior in different pH environments, optimizing purification strategies, and designing stable pharmaceutical formulations.

References

An In-depth Technical Guide to the Thermostability and Degradation Profile of H-Thr-Gly-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists in the public domain for the specific dipeptide H-Thr-Gly-OH. This guide is constructed based on established principles of peptide chemistry, thermal analysis of related amino acids and peptides, and general methodologies for stability testing. The information herein serves as a comprehensive theoretical framework and a practical guide for designing experimental studies.

Executive Summary

This compound (Threonyl-glycine) is a dipeptide with potential applications in pharmaceutical and biotechnological research. Understanding its thermostability and degradation profile is critical for formulation development, shelf-life determination, and ensuring therapeutic efficacy and safety. This document provides a detailed overview of the potential thermal degradation pathways, a summary of expected quantitative data based on related compounds, and comprehensive experimental protocols for researchers to determine the specific stability characteristics of this compound. The primary anticipated degradation pathways include intramolecular cyclization to form a diketopiperazine, peptide bond hydrolysis, and other side-chain reactions at elevated temperatures.

Predicted Thermostability and Degradation Pathways

The thermal stability of this compound is influenced by both the peptide backbone and the specific amino acid side chains. The presence of a hydroxyl group on the threonine residue and the flexibility of the glycine residue are key factors in its degradation profile.

Major Degradation Pathways
  • Diketopiperazine (DKP) Formation: This is a common intramolecular degradation pathway for dipeptides, resulting in a cyclic dipeptide (cyclo(Thr-Gly)) and the elimination of a water molecule. This process is often catalyzed by heat and can occur in both solid and solution states. The reaction is initiated by the nucleophilic attack of the N-terminal amine on the carbonyl carbon of the glycine residue.

  • Peptide Bond Hydrolysis: At elevated temperatures, particularly in the presence of moisture, the peptide bond linking threonine and glycine can be cleaved, resulting in the individual amino acids H-Thr-OH and H-Gly-OH. The rate of hydrolysis is significantly influenced by pH and temperature.

  • Decarboxylation and Deamination: At higher temperatures, more extensive degradation can occur, leading to the loss of the C-terminal carboxyl group (decarboxylation) and the N-terminal amino group (deamination), generating various smaller volatile molecules.

  • Side-Chain Reactions: The hydroxyl group of the threonine residue may undergo dehydration or other reactions at high temperatures, although this is generally a less favored pathway compared to DKP formation and hydrolysis.

A logical diagram illustrating the primary degradation pathways is presented below.

This compound This compound DKP cyclo(Thr-Gly) + H2O This compound->DKP Intramolecular Cyclization Hydrolysis H-Thr-OH + H-Gly-OH This compound->Hydrolysis Peptide Bond Cleavage Further_Deg Volatile Products (CO2, NH3, etc.) DKP->Further_Deg High Temp Hydrolysis->Further_Deg High Temp

Caption: Primary thermal degradation pathways of this compound.

Quantitative Data Summary (Based on Analogous Compounds)

ParameterExpected Range/ValueAnalytical TechniqueReference Compounds
Decomposition Onset (Tonset) 200 - 250 °CThermogravimetric Analysis (TGA)Glycine, Threonine, Glycylglycine[1]
Major Mass Loss Step 220 - 280 °CThermogravimetric Analysis (TGA)Corresponds to DKP formation and initial decomposition
Enthalpy of Decomposition (ΔH) 70 - 150 kJ/molDifferential Scanning Calorimetry (DSC)Glycine
Degradation Kinetics (in solution) Pseudo-first-orderHigh-Performance Liquid Chromatography (HPLC)Various dipeptides
Activation Energy (Ea) for DKP formation 80 - 120 kJ/molIsothermal HPLC studies at various temperaturesPeptides with penultimate proline

Experimental Protocols

To obtain precise data for this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This combined analysis provides information on mass loss as a function of temperature and the associated thermal events (e.g., melting, decomposition).

Methodology:

  • Instrument: A simultaneous TGA-DSC instrument is recommended.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.

  • Experimental Conditions:

    • Temperature Range: 30 °C to 400 °C.

    • Heating Rate: 10 °C/min.

    • Atmosphere: Inert (Nitrogen) or Oxidative (Air), with a flow rate of 50 mL/min.

  • Data Analysis:

    • From the TGA curve, determine the onset temperature of decomposition (Tonset) and the temperatures of maximum mass loss rate from the derivative (DTG) curve.

    • From the DSC curve, identify endothermic or exothermic peaks corresponding to melting and decomposition, and calculate the enthalpy of these transitions (ΔH).

The workflow for TGA-DSC analysis is depicted below.

cluster_0 Sample Preparation cluster_1 TGA-DSC Analysis cluster_2 Data Interpretation Weigh_Sample Weigh 5-10 mg This compound Set_Parameters Set Parameters: - Temp: 30-400°C - Rate: 10°C/min - Gas: N2/Air Weigh_Sample->Set_Parameters Run_Analysis Run TGA-DSC Set_Parameters->Run_Analysis Analyze_TGA Analyze TGA Curve: - Tonset - Mass Loss % Run_Analysis->Analyze_TGA Analyze_DSC Analyze DSC Curve: - Peak Temps - ΔH Run_Analysis->Analyze_DSC

Caption: Workflow for TGA-DSC analysis of this compound.
Forced Degradation Studies in Solution

Forced degradation studies are essential to understand the degradation pathways and kinetics in a liquid formulation context.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in various buffered solutions (e.g., pH 3, 5, 7, 9) and in purified water.

  • Stress Conditions:

    • Thermal Stress: Incubate aliquots of the solutions at different temperatures (e.g., 40 °C, 60 °C, 80 °C) for a defined period (e.g., up to 4 weeks).

    • Photostability: Expose solutions to UV and visible light according to ICH Q1B guidelines.

    • Oxidative Stress: Add a low concentration of hydrogen peroxide (e.g., 0.1%) to the solutions.

  • Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 4 weeks).

  • Analysis: Analyze the samples using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS).

LC-MS Method for Degradation Product Identification

Instrumentation: A high-performance liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Chromatographic Conditions (starting point):

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a suitable starting point. For this polar dipeptide, a HILIC (Hydrophilic Interaction Liquid Chromatography) column may provide better retention and separation.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Range: m/z 50 - 500.

  • Data Acquisition: Perform full scan MS and data-dependent MS/MS to identify the parent compound and its degradation products. The expected [M+H]+ for this compound is m/z 177.08.

The logical relationship for identifying degradation products is outlined below.

Stressed_Sample Forced Degraded Sample LC_Separation LC Separation (HPLC/HILIC) Stressed_Sample->LC_Separation MS_Detection MS Detection (Full Scan) LC_Separation->MS_Detection MSMS_Fragmentation MS/MS Fragmentation MS_Detection->MSMS_Fragmentation Precursor Ion Selection Structure_Elucidation Structure Elucidation of Degradation Products MSMS_Fragmentation->Structure_Elucidation

Caption: Workflow for LC-MS based degradation product identification.

Conclusion

The thermostability and degradation profile of this compound are governed by well-understood peptide degradation mechanisms. While specific experimental data is pending, this guide provides a robust framework for its investigation. The primary degradation pathways are anticipated to be diketopiperazine formation and peptide bond hydrolysis. The provided experimental protocols for TGA-DSC and forced degradation studies with LC-MS analysis will enable researchers to thoroughly characterize the stability of this compound, which is an essential step in its development for any scientific or therapeutic application.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of H-Thr-Gly-OH

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Solid-phase peptide synthesis (SPPS) is the method of choice for the chemical synthesis of peptides.[1] The Fmoc/tBu strategy is a widely utilized approach due to its mild reaction conditions.[2][3] This document provides a detailed protocol for the manual solid-phase synthesis of the dipeptide H-Thr-Gly-OH using Fmoc chemistry on a pre-loaded Fmoc-Gly-Wang resin. The synthesis proceeds from the C-terminus to the N-terminus, involving sequential cycles of Nα-Fmoc deprotection and amino acid coupling.[4] Threonine, being a β-branched and sterically hindered amino acid, requires optimized coupling conditions to ensure high efficiency.[5] The final step involves cleavage of the peptide from the resin with simultaneous removal of the side-chain protecting group.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the solid-phase synthesis of this compound on a 0.1 mmol scale.

Table 1: Resin and Amino Acid Quantities

ParameterValueUnitNotes
Resin
TypeWang Resin-Pre-loaded with Fmoc-Gly-OH.
Substitution0.4 - 0.8mmol/gCheck the manufacturer's certificate of analysis for the exact loading.
Amount (for 0.5 mmol/g loading)200mgTo achieve a 0.1 mmol synthesis scale.
Amino Acids
Fmoc-Thr(tBu)-OH2.5 - 5equivalentsHigher equivalents are used to overcome the steric hindrance of Threonine.
Molar Amount0.25 - 0.5mmolBased on a 0.1 mmol resin substitution.
Weight (for 3 eq.)119.2mgMolar Mass: 397.47 g/mol .

Table 2: Reagent Concentrations and Volumes

ReagentConcentration/VolumeNotes
Deprotection
Piperidine in DMF20% (v/v)Standard reagent for Fmoc removal.
Volume per deprotection step2 x 2 mLTwo treatments of 5-10 minutes each.
Coupling
HCTU (Coupling Agent)2.5 - 5 equivalentsA potent coupling reagent suitable for hindered amino acids.
Molar Amount (for 3 eq.)0.3mmol
Weight (for 3 eq.)124.2mg
DIPEA (Base)5 - 10 equivalentsN,N-Diisopropylethylamine.
Molar Amount (for 6 eq.)0.6mmol
Volume (for 6 eq.)105µL
DMF (Solvent)2mL
Cleavage
Cleavage Cocktail (Reagent K)2mL
Composition82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDTSuitable for general use.
Purification
Mobile Phase A0.1% TFA in WaterFor reversed-phase HPLC.
Mobile Phase B0.1% TFA in AcetonitrileFor reversed-phase HPLC.

Experimental Protocol

This protocol details the manual synthesis of this compound on a 0.1 mmol scale.

1. Resin Swelling:

  • Weigh 200 mg of Fmoc-Gly-Wang resin (assuming a loading of 0.5 mmol/g) into a fritted syringe reaction vessel.

  • Add 5 mL of N,N-dimethylformamide (DMF) to the resin.

  • Agitate the resin for 30-60 minutes at room temperature to allow for adequate swelling.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 2 mL of 20% piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5-10 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5 x 5 mL) to remove residual piperidine and the fulvene adduct.

3. Threonine Coupling:

  • In a separate vial, dissolve Fmoc-Thr(tBu)-OH (119.2 mg, 0.3 mmol), HCTU (124.2 mg, 0.3 mmol), and DIPEA (105 µL, 0.6 mmol) in 2 mL of DMF.

  • Allow the mixture to pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance of threonine, a longer coupling time may be necessary.

  • (Optional) Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

4. Final Fmoc Deprotection:

  • Repeat the Fmoc deprotection steps as described in section 2 to remove the Fmoc group from the N-terminal Threonine.

5. Cleavage and Side-Chain Deprotection:

  • Wash the peptide-resin with dichloromethane (DCM) (3 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • In a fume hood, prepare 2 mL of the cleavage cocktail (Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol).

  • Add the freshly prepared cleavage cocktail to the dry peptide-resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the cleavage mixture into a clean collection tube.

  • Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.

6. Peptide Precipitation and Isolation:

  • In a larger tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).

  • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.

  • Centrifuge the mixture to pellet the peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Allow the crude peptide to air dry in the fume hood to remove residual ether.

7. Purification and Analysis:

  • Dissolve the crude peptide in a minimal amount of mobile phase A (0.1% TFA in water).

  • Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) with a suitable C18 column.

  • Use a linear gradient of mobile phase A and mobile phase B (0.1% TFA in acetonitrile).

  • Monitor the elution of the peptide at 215 nm.

  • Collect the fractions containing the purified peptide.

  • Confirm the identity of the purified peptide by mass spectrometry.

  • Lyophilize the pure fractions to obtain the final this compound peptide as a white fluffy powder.

Visualizations

SPPS_Workflow_H_Thr_Gly_OH start Start: Fmoc-Gly-Wang Resin resin_swelling 1. Resin Swelling (DMF) start->resin_swelling fmoc_deprotection_1 2. Fmoc Deprotection (20% Piperidine/DMF) resin_swelling->fmoc_deprotection_1 coupling 3. Coupling (Fmoc-Thr(tBu)-OH, HCTU, DIPEA in DMF) fmoc_deprotection_1->coupling fmoc_deprotection_2 4. Final Fmoc Deprotection (20% Piperidine/DMF) coupling->fmoc_deprotection_2 cleavage 5. Cleavage & Deprotection (TFA Cocktail) fmoc_deprotection_2->cleavage precipitation 6. Precipitation (Cold Diethyl Ether) cleavage->precipitation purification 7. Purification (RP-HPLC) precipitation->purification analysis 8. Analysis (Mass Spectrometry) purification->analysis end_product End Product: This compound analysis->end_product

Caption: Workflow for the solid-phase synthesis of this compound.

References

Application Notes and Protocols for Fmoc-Thr(tBu)-Gly-OH Coupling in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) following the Fmoc/tBu strategy is the cornerstone of modern peptide synthesis. This methodology allows for the efficient assembly of peptide chains on a solid support. The coupling of sterically hindered amino acids, such as Fmoc-Thr(tBu)-OH, to a growing peptide chain presents a significant challenge. The bulky tert-butyl (tBu) protecting group on the threonine side chain, in close proximity to the alpha-carboxyl group, can impede the approach of the activated amino acid to the N-terminal amine of the resin-bound glycine. This can lead to incomplete coupling reactions, resulting in deletion sequences and lower purity of the final peptide product.

This document provides detailed application notes and optimized protocols for the efficient coupling of Fmoc-Thr(tBu)-OH to a glycine residue on a solid support (Gly-resin). It compares common coupling methodologies, offers quantitative data for reaction setup, and provides troubleshooting guidance to overcome challenges associated with this sterically demanding coupling.

Challenges in Coupling Fmoc-Thr(tBu)-Gly-OH

The primary challenge in the synthesis of the Fmoc-Thr(tBu)-Gly-OH dipeptide on a solid support is steric hindrance . The bulky tert-butyl group on the threonine side-chain can significantly slow down the kinetics of the coupling reaction. This can lead to:

  • Incomplete Coupling: Standard coupling times may be insufficient to drive the reaction to completion, resulting in a significant percentage of unreacted Gly-resin.

  • Lower Yields and Purity: The presence of deletion sequences (peptides lacking the threonine residue) complicates the purification of the target peptide.

  • Racemization: While less common for urethane-protected amino acids, prolonged activation times or the use of strong bases can increase the risk of epimerization at the alpha-carbon of the threonine residue. The addition of additives like HOBt or Oxyma Pure is crucial to suppress this side reaction.[1][2]

To overcome these challenges, the choice of coupling reagent, reaction conditions, and monitoring of the reaction progress are critical.

Recommended Coupling Protocols

Several coupling reagents are effective for mediating the formation of the peptide bond between Fmoc-Thr(tBu)-OH and Gly-resin. The choice of reagent will depend on the desired efficiency, cost, and the specific sequence being synthesized. The most commonly used and effective methods involve uronium/aminium salts like HATU and HBTU, or carbodiimides such as DIC in combination with an activating agent.

Data Presentation: Comparison of Coupling Methods

The following table summarizes the recommended conditions and expected outcomes for different coupling protocols for Fmoc-Thr(tBu)-Gly-OH. The quantitative data is based on typical molar equivalents used for sterically hindered couplings in SPPS.

Coupling MethodFmoc-Thr(tBu)-OH (eq.)Coupling Reagent (eq.)Base (eq.)Additive (eq.)Typical Coupling TimeExpected EfficiencyKey Considerations
HATU/DIPEA 3.0HATU (2.9)DIPEA (6.0)-1 - 2 hours> 99%Highly efficient for sterically hindered couplings; lower risk of racemization compared to HBTU.[3]
HBTU/DIPEA 3.0HBTU (2.9)DIPEA (6.0)HOBt (3.0)1 - 2 hours> 98%A cost-effective and robust method, though may require HOBt to minimize racemization.[4][5]
DIC/Oxyma 3.0DIC (3.0)-Oxyma Pure (3.0)2 - 4 hours> 97%A good alternative to phosphonium and aminium salts, often resulting in cleaner reactions. Can be slower.

Experimental Protocols

The following are detailed protocols for the manual coupling of Fmoc-Thr(tBu)-OH to a Glycine-loaded resin (e.g., Gly-Wang resin or Gly-2-Chlorotrityl resin). These protocols assume a synthesis scale of 0.1 mmol.

General Preparatory Steps
  • Resin Swelling: Swell the Gly-resin (0.1 mmol) in N,N-dimethylformamide (DMF, ~5 mL) in a fritted syringe reaction vessel for at least 30 minutes.

  • Fmoc Deprotection of Glycine:

    • Drain the DMF from the swollen resin.

    • Add 20% piperidine in DMF (~5 mL) to the resin.

    • Agitate the mixture for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 10 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

Protocol 1: HATU-Mediated Coupling

This protocol is highly recommended for sterically hindered couplings due to the high reactivity of HATU.

  • Activation Mixture Preparation:

    • In a separate vial, dissolve Fmoc-Thr(tBu)-OH (0.3 mmol, 3.0 eq.) and HATU (0.29 mmol, 2.9 eq.) in DMF (~2 mL).

    • Add N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6.0 eq.) to the mixture.

    • Allow the solution to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected Gly-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (5 x 5 mL).

  • Monitoring (Optional but Recommended):

    • Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be necessary.

Protocol 2: HBTU/HOBt-Mediated Coupling

A robust and widely used method for SPPS.

  • Activation Mixture Preparation:

    • In a separate vial, dissolve Fmoc-Thr(tBu)-OH (0.3 mmol, 3.0 eq.), HBTU (0.29 mmol, 2.9 eq.), and HOBt (0.3 mmol, 3.0 eq.) in DMF (~2 mL).

    • Add DIPEA (0.6 mmol, 6.0 eq.) to the mixture.

    • Allow for a brief pre-activation of 1-2 minutes.

  • Coupling Reaction:

    • Add the activation mixture to the deprotected Gly-resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (5 x 5 mL).

  • Monitoring:

    • Perform a Kaiser test to check for reaction completion.

Protocol 3: DIC/Oxyma-Mediated Coupling

This method avoids the use of aminium/phosphonium salts and can sometimes provide cleaner crude products.

  • Coupling Solution Preparation:

    • In a separate vial, dissolve Fmoc-Thr(tBu)-OH (0.3 mmol, 3.0 eq.) and Oxyma Pure (0.3 mmol, 3.0 eq.) in DMF (~2 mL).

  • Coupling Reaction:

    • Add the amino acid/Oxyma solution to the deprotected Gly-resin.

    • Add Diisopropylcarbodiimide (DIC) (0.3 mmol, 3.0 eq.) to the resin slurry.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (5 x 5 mL).

  • Monitoring:

    • Perform a Kaiser test to assess the extent of the reaction.

Troubleshooting

  • Incomplete Coupling (Positive Kaiser Test):

    • Solution: Perform a second coupling (recouple) using a fresh solution of activated Fmoc-Thr(tBu)-OH. Extend the coupling time for the recoupling step.

  • Observed Color Change:

    • Observation: A purple or reddish color has been reported by some researchers during the coupling of Fmoc-Thr(tBu)-OH, particularly with DIC/Oxyma at elevated temperatures.

    • Indication: While the exact cause is not fully elucidated, it does not necessarily indicate a failed reaction. The final peptide sequence should be verified by mass spectrometry after cleavage.

  • Potential for Racemization:

    • Mitigation: To minimize the risk of racemization, avoid prolonged pre-activation times. The use of weaker bases like 2,4,6-collidine instead of DIPEA can also reduce racemization, especially in sensitive sequences.

Visualizations

spss_cycle resin Start: Gly-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: Fmoc-Thr(tBu)-OH + Coupling Reagent wash1->coupling wash2 Wash (DMF) coupling->wash2 cycle Repeat for next amino acid wash2->cycle Continue Sequence cleavage Final Cleavage & Deprotection wash2->cleavage Final Residue cycle->deprotection

Caption: General workflow of the Fmoc/tBu SPPS cycle.

coupling_workflow cluster_activation Activation Mixture Preparation aa Fmoc-Thr(tBu)-OH preactivate Pre-activate (1-2 min) reagent Coupling Reagent (e.g., HATU) base Base (e.g., DIPEA) dmf DMF add_activated Add Activation Mixture to Resin preactivate->add_activated resin Deprotected H-Gly-Resin resin->add_activated agitate Agitate at RT (1-2 hours) add_activated->agitate wash Wash Resin (DMF) agitate->wash kaiser Kaiser Test wash->kaiser complete Coupling Complete: Fmoc-Thr(tBu)-Gly-Resin kaiser->complete Negative (Yellow) recouple Recouple kaiser->recouple Positive (Blue) recouple->add_activated

Caption: Detailed workflow for Fmoc-Thr(tBu)-Gly-OH coupling.

decision_tree start Choosing a Coupling Method for Fmoc-Thr(tBu)-Gly-OH question1 Is maximum efficiency the highest priority? start->question1 hatu Use HATU/DIPEA question1->hatu Yes question2 Is cost a major consideration? question1->question2 No hbtu Use HBTU/HOBt/DIPEA question2->hbtu Yes dic Use DIC/Oxyma question2->dic No (Cleaner reaction desired)

Caption: Decision tree for selecting a coupling method.

References

Application Notes and Protocols for the Cleavage of H-Thr-Gly-OH from Wang Resin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) using Wang resin is a cornerstone of modern peptide and protein chemistry. The final, critical step in this process is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups. This document provides detailed application notes and protocols for the efficient cleavage of the dipeptide H-Thr-Gly-OH from Wang resin.

The protocols outlined below utilize Trifluoroacetic acid (TFA)-based cleavage cocktails, which are standard for peptides synthesized via the Fmoc/tBu strategy on acid-labile resins like Wang resin. This document will cover the chemical principles, detailed experimental procedures, potential side reactions, and data presentation to guide researchers in obtaining high-purity this compound.

Chemistry of Cleavage

The linkage of the C-terminal amino acid (Glycine in this case) to Wang resin is an ester bond to a p-alkoxybenzyl alcohol linker. This bond is susceptible to cleavage under strongly acidic conditions. Trifluoroacetic acid (TFA) is the most commonly used acid for this purpose. The mechanism involves the protonation of the ester oxygen, followed by the cleavage of the C-O bond, releasing the peptide with a free C-terminal carboxylic acid.

During the cleavage, any acid-labile protecting groups on the amino acid side chains are also removed. For this compound synthesized using the standard Fmoc/tBu strategy, the tert-butyl (tBu) protecting group on the Threonine side chain will be cleaved. The carbocations generated from the cleavage of the resin linker and the protecting groups can be reactive and may lead to side reactions. To prevent these unwanted modifications, scavengers are added to the cleavage cocktail to trap these reactive species.

Quantitative Data Summary

While specific cleavage yields and purity for this compound are not extensively reported, data from similar short peptides cleaved from Wang resin can provide an expected range of outcomes. The following table summarizes representative data for peptides cleaved under standard TFA conditions.

Peptide SequenceCleavage CocktailCleavage Time (hours)Crude Purity (%)Overall Yield (%)Reference
H-Tyr-Gly-Gly-Phe-Leu-OHTFA/TIS/H₂O (95:2.5:2.5)2~80~70-80[1]
H-Gly-Ala-Tyr-OHTFA/TIS/H₂O (95:2.5:2.5)2-3>90Not Reported[2]
H-Trp-OHTFA/TIS/H₂O (95:2.5:2.5)Not Reported73.6Not Reported[3][4]

Note: Yields and purity are highly dependent on the success of the preceding synthesis steps and the efficiency of the work-up and purification.

Experimental Protocols

Prior to cleavage, it is essential to ensure that the N-terminal Fmoc group of the Threonine residue has been removed.

Protocol 1: Standard Cleavage with TFA/TIS/H₂O

This protocol is suitable for the straightforward cleavage of this compound, where the risk of side reactions is minimal.

Materials:

  • H-Thr(tBu)-Gly-Wang resin

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge tubes (50 mL)

  • Sintered glass funnel

  • Nitrogen or argon gas supply

  • Lyophilizer

Procedure:

  • Resin Preparation:

    • Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel with a frit.

    • Wash the resin thoroughly with DCM (3 x 5 mL) to remove any residual solvents from the synthesis.

    • Dry the resin under a high vacuum for at least 1 hour.[5]

  • Cleavage Cocktail Preparation:

    • In a fume hood, prepare the cleavage cocktail by combining:

      • Trifluoroacetic acid (TFA): 95%

      • Triisopropylsilane (TIS): 2.5%

      • Water (H₂O): 2.5%

    • For 100 mg of resin, prepare approximately 2 mL of the cocktail.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the dried peptide-resin.

    • Gently agitate the mixture at room temperature for 1.5 to 2 hours.

  • Peptide Isolation:

    • Filter the cleavage solution containing the peptide into a clean 50 mL centrifuge tube.

    • Wash the resin twice with a small volume of fresh TFA (2 x 1 mL) and combine the filtrates.

  • Peptide Precipitation:

    • In a fume hood, add the combined TFA filtrate dropwise to a 10-fold volume of cold diethyl ether (approximately 40 mL).

    • A white precipitate of the crude peptide should form.

  • Pelleting and Washing:

    • Centrifuge the suspension to pellet the precipitated peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.

  • Drying and Storage:

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

    • For long-term storage, the peptide should be lyophilized. Dissolve the peptide in a minimal amount of water or a water/acetonitrile mixture and freeze-dry.

Protocol 2: Cleavage with "Reagent K" for Peptides with Potentially Sensitive Residues

While this compound is a simple dipeptide, "Reagent K" is a more robust cleavage cocktail that can be used to minimize potential side reactions, particularly if there is any concern about trace impurities from the synthesis that could be reactive.

Materials:

  • H-Thr(tBu)-Gly-Wang resin

  • Trifluoroacetic acid (TFA), reagent grade

  • Phenol

  • Thioanisole

  • 1,2-Ethanedithiol (EDT)

  • Deionized water

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge tubes (50 mL)

  • Sintered glass funnel

  • Nitrogen or argon gas supply

  • Lyophilizer

Procedure:

  • Resin Preparation: Follow steps 1a-1c from Protocol 1.

  • Cleavage Cocktail Preparation:

    • In a fume hood, prepare "Reagent K" by combining:

      • Trifluoroacetic acid (TFA): 82.5%

      • Phenol: 5%

      • Water (H₂O): 5%

      • Thioanisole: 5%

      • 1,2-Ethanedithiol (EDT): 2.5%

    • For 100 mg of resin, prepare approximately 2 mL of the cocktail.

  • Cleavage Reaction:

    • Add the freshly prepared Reagent K to the dried peptide-resin.

    • Gently agitate the mixture at room temperature for 1.5 to 2 hours.

  • Peptide Isolation, Precipitation, Pelleting, Washing, and Drying: Follow steps 4a-7b from Protocol 1.

Potential Side Reactions Involving Threonine

The side chain of Threonine contains a hydroxyl group which can be susceptible to certain side reactions during TFA cleavage, although these are less common for a simple dipeptide.

  • O-sulfonation: In the presence of certain protecting groups, such as Pmc or Mtr on arginine residues, O-sulfonation of serine and threonine has been observed as a side reaction during TFA cleavage. While this compound does not contain arginine, it is a noteworthy potential side reaction for more complex Thr-containing peptides.

  • Incomplete Deprotection: Using a cleavage cocktail with a reduced concentration of TFA can lead to incomplete removal of the tBu protecting group from the Threonine side chain.

To mitigate these risks, it is recommended to use a standard high-TFA cleavage cocktail (≥95% TFA) and appropriate scavengers. For peptides containing multiple sensitive residues, a more complex scavenger cocktail like Reagent K is advisable.

Visualizations

Cleavage_Workflow Resin H-Thr(tBu)-Gly-Wang Resin Wash_DCM Wash with DCM Resin->Wash_DCM Dry Dry Resin Wash_DCM->Dry Cleavage Cleavage Reaction (1.5-2 hours) Dry->Cleavage Prepare_Cocktail Prepare Cleavage Cocktail (e.g., TFA/TIS/H₂O) Prepare_Cocktail->Cleavage Filter Filter and Collect Filtrate Cleavage->Filter Precipitate Precipitate in Cold Ether Filter->Precipitate Centrifuge Centrifuge and Decant Precipitate->Centrifuge Wash_Ether Wash with Cold Ether Centrifuge->Wash_Ether Dry_Peptide Dry Crude Peptide Wash_Ether->Dry_Peptide Lyophilize Lyophilize Dry_Peptide->Lyophilize Purified_Peptide Purified this compound Lyophilize->Purified_Peptide

Caption: Workflow for the cleavage of this compound from Wang resin.

Caption: Chemical transformation during cleavage.

References

Application Note: Quantitative Analysis of H-Thr-Gly-OH in Cell Lysates by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the dipeptide H-Thr-Gly-OH in cultured cell lysates. The protocol details procedures for cell harvesting, lysate preparation, protein precipitation, and subsequent analysis by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. A stable isotope-labeled (SIL) internal standard is employed to ensure accuracy and precision.[1][2] This method is suitable for researchers and scientists in drug development and molecular biology requiring precise measurement of this compound in cellular models.

Introduction

The dipeptide H-Threonyl-Glycine (this compound) is a small peptide that may play a role in various cellular processes. Accurate quantification of this analyte in complex biological matrices such as cell lysates is crucial for understanding its physiological function and its potential as a biomarker. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the ideal analytical technique for this purpose.[3] This method overcomes the challenges of quantifying small, polar molecules in the presence of a high abundance of other cellular components.[4]

Experimental

Materials and Reagents
  • This compound standard (purity >98%)

  • This compound-¹³C₂,¹⁵N (stable isotope-labeled internal standard, IS)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA Protein Assay Kit

Equipment
  • Liquid chromatograph (e.g., Shimadzu, Waters)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher Scientific)

  • Analytical column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

  • Centrifuge

  • Vortex mixer

  • Pipettes and general laboratory consumables

Sample Preparation

A detailed protocol for cell sample preparation is crucial for reproducible results.

  • Cell Culture and Harvesting:

    • Culture cells to the desired confluency.

    • For adherent cells, wash the cell monolayer twice with ice-cold PBS.

    • Add 1 mL of trypsin-EDTA solution and incubate until cells detach.

    • Neutralize with complete growth medium and transfer the cell suspension to a conical tube.

    • For suspension cells, directly transfer the cell suspension to a conical tube.

    • Centrifuge at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis:

    • Resuspend the cell pellet in a known volume of ice-cold cell lysis buffer (e.g., 1 mL per 10⁷ cells).

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

    • Determine the protein concentration of the lysate using a BCA assay.

  • Protein Precipitation:

    • To 100 µL of cell lysate, add 10 µL of the internal standard working solution (this compound-¹³C₂,¹⁵N at 1 µg/mL).

    • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex for 1 minute.

    • Incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (90% ACN, 10% water, 0.1% FA).

LC-MS/MS Method
  • LC Conditions:

    • Column: Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient:

      Time (min) %B
      0.0 90
      5.0 50
      5.1 10
      6.0 10
      6.1 90

      | 8.0 | 90 |

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flow: Manufacturer's recommendations

    • MRM Transitions:

      Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
      This compound 177.1 76.1 15

      | this compound IS | 179.1 | 77.1 | 15 |

Data Analysis

The quantification of this compound is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in the prepared standards.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound in cell lysates.

Method Validation

The method was validated for linearity, sensitivity (LOD and LOQ), precision, and accuracy. The results are summarized in the table below.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Precision (Intra-day, %RSD) < 10%
Precision (Inter-day, %RSD) < 15%
Accuracy (% Recovery) 90 - 110%
Sample Analysis

The validated method was applied to determine the concentration of this compound in lysates from two different cell lines. The results are presented below.

Cell LineThis compound Concentration (ng/mg protein)
Cell Line A 15.2 ± 1.8
Cell Line B 28.9 ± 3.4

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the selective and sensitive quantification of this compound in cell lysates. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method a valuable tool for cellular biology and drug discovery research.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cell_culture Cell Culture harvesting Cell Harvesting cell_culture->harvesting lysis Cell Lysis harvesting->lysis protein_precip Protein Precipitation lysis->protein_precip reconstitution Reconstitution protein_precip->reconstitution lc_separation LC Separation (HILIC) reconstitution->lc_separation Injection ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification

Caption: Experimental workflow for this compound quantification.

lc_msms_principle cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry sample Sample Mixture lc_column LC Column sample->lc_column separated Separated Analytes lc_column->separated ion_source Ion Source (ESI) separated->ion_source q1 Quadrupole 1 (Precursor Selection) ion_source->q1 q2 Quadrupole 2 (Collision Cell) q1->q2 q3 Quadrupole 3 (Product Ion Scan) q2->q3 detector Detector q3->detector

Caption: Principle of LC-MS/MS for peptide quantification.

References

Application Note: Characterization of H-Thr-Gly-OH using High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the characterization of the dipeptide H-Thr-Gly-OH using high-resolution mass spectrometry (HRMS). The methodology encompasses sample preparation, instrumental analysis via electrospray ionization (ESI), and data interpretation, with a focus on accurate mass measurement and fragmentation analysis for structural confirmation. This guide serves as a practical resource for researchers engaged in peptide analysis and drug development.

Introduction

The precise characterization of peptides is a critical step in various fields, including proteomics, drug discovery, and development. H-Threonyl-Glycine (this compound) is a dipeptide that can serve as a model compound for developing and validating analytical methods. High-resolution mass spectrometry offers unparalleled accuracy and sensitivity for determining the elemental composition and structure of such molecules. This is achieved through precise mass-to-charge ratio (m/z) measurements of the precursor ion and its fragment ions.

This note provides a detailed workflow for the analysis of this compound, from initial sample handling to the final data analysis, ensuring reliable and reproducible results.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial to avoid contamination and ensure optimal ionization.

  • Materials:

    • This compound standard

    • HPLC-grade water

    • HPLC-grade acetonitrile (ACN)

    • Formic acid (FA), LC-MS grade

  • Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of this compound.

    • Dissolve in 1 mL of a 50:50 (v/v) mixture of HPLC-grade water and acetonitrile.

  • Working Solution (1-10 µg/mL):

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using the 50:50 water/acetonitrile solvent.

    • Acidify the working solution by adding formic acid to a final concentration of 0.1% (v/v) to enhance protonation and improve ionization efficiency in positive ion mode.[1]

High-Resolution Mass Spectrometry Analysis

The following parameters are provided as a general guideline and should be optimized for the specific instrument in use.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Infusion Method: Direct infusion via a syringe pump.

  • Flow Rate: 5-10 µL/min.

  • Source Parameters:

    • Capillary Voltage: 3.0-4.0 kV

    • Source Temperature: 100-150 °C

    • Drying Gas Flow: 5-10 L/min

  • MS1 Data Acquisition (Full Scan):

    • Mass Range: m/z 50-500

    • Resolution: >60,000

    • Acquire a full scan MS1 spectrum to confirm the presence and isotopic pattern of the protonated precursor ion, [M+H]⁺.

  • MS/MS Data Acquisition (Fragmentation Scan):

    • Isolate the [M+H]⁺ precursor ion of this compound (theoretical m/z 177.0870).

    • Perform Collision-Induced Dissociation (CID).

    • Collision Energy: Start with a normalized collision energy of 20-30 and optimize to achieve a good balance between the precursor ion and fragment ions. The optimal energy is peptide-dependent.

    • Acquire the MS/MS spectrum to observe the characteristic fragment ions.

Data Presentation and Analysis

High-resolution mass measurement allows for the confident identification of the precursor and fragment ions based on their exact masses.

Precursor Ion Analysis

The molecular formula for this compound is C₆H₁₂N₂O₄. The theoretical monoisotopic mass of the protonated molecule ([M+H]⁺) is calculated to be 177.0870 m/z. The high-resolution mass spectrum should confirm this value with a mass error of less than 5 ppm.

Fragmentation Pattern

Under low-energy CID, peptides primarily fragment at the amide bonds, producing b- and y-type ions. For this compound, the expected primary fragment ions are b₁ and y₁.

  • b-ions: Contain the N-terminus of the peptide.

  • y-ions: Contain the C-terminus of the peptide.

The following table summarizes the theoretical and expected quantitative data for this compound and its primary fragments.

Ion TypeSequenceMolecular FormulaTheoretical m/z ([M+H]⁺)Observed m/z (example)Mass Error (ppm)
Precursor IonThr-GlyC₆H₁₃N₂O₄⁺177.0870177.0868-1.13
b₁-ionThrC₄H₈NO₂⁺102.0550102.0549-0.98
y₁-ionGlyC₂H₆NO₂⁺76.039376.0392-1.31

Note: Observed m/z and Mass Error are example values and will vary with instrumentation and calibration.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the characterization of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis stock Stock Solution (1 mg/mL) working Working Solution (1-10 µg/mL + 0.1% FA) stock->working Dilution & Acidification esi Electrospray Ionization (ESI+) working->esi ms1 MS1 Full Scan (Precursor ID) esi->ms1 cid Isolation & CID ms1->cid ms2 MS2 Scan (Fragmentation) cid->ms2 mass_acc Accurate Mass Measurement ms2->mass_acc frag_analysis Fragmentation Analysis mass_acc->frag_analysis

Experimental workflow for this compound analysis.
Fragmentation Pathway

This diagram illustrates the fragmentation of the protonated this compound precursor ion into its characteristic b₁ and y₁ ions.

fragmentation_pathway cluster_precursor Precursor Ion [M+H]⁺ cluster_fragments Fragment Ions precursor H₂N-CH(CH(OH)CH₃)-CO-NH-CH₂-COOH + H⁺ b1 b₁-ion [H₂N-CH(CH(OH)CH₃)-CO]⁺ precursor->b1  Cleavage y1 y₁-ion [H₂N-CH₂-COOH + H]⁺ precursor->y1  Cleavage

Fragmentation of this compound into b- and y-ions.

Conclusion

This application note provides a robust and detailed protocol for the characterization of the dipeptide this compound using high-resolution mass spectrometry. By following the outlined experimental procedures and data analysis steps, researchers can achieve accurate mass measurements and confirm the peptide's structure through its characteristic fragmentation pattern. The methodologies described herein are fundamental and can be adapted for the analysis of other simple peptides, making this a valuable resource for scientists in the fields of analytical chemistry, proteomics, and drug development.

References

Application Notes and Protocols: H-Thr-Gly-OH in Peptide Library Screening for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Using H-Thr-Gly-OH in Peptide Library Screening for Drug Discovery

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein-protein interactions (PPIs) represent a vast and challenging class of therapeutic targets. The development of small molecules and peptides that can modulate these interactions holds immense promise for treating a wide range of diseases, including cancer. One critical family of PPIs are those involving the B-cell lymphoma 2 (Bcl-2) proteins, which are central regulators of apoptosis (programmed cell death).[1][2][3] Overexpression of anti-apoptotic Bcl-2 family members like Bcl-xL and Mcl-1 is a common survival mechanism in cancer cells, making them prime targets for therapeutic intervention.[3][4]

The interaction between pro- and anti-apoptotic Bcl-2 family proteins is mediated by the binding of a short helical motif known as the Bcl-2 homology 3 (BH3) domain from pro-apoptotic proteins into a hydrophobic groove on the surface of anti-apoptotic proteins. This has led to the development of "BH3 mimetics," small molecules or peptides that mimic this interaction to inhibit the function of anti-apoptotic Bcl-2 proteins and induce apoptosis in cancer cells.

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel binders to challenging targets like the BH3-binding groove. This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to the target protein, which can then be optimized into more potent leads. Dipeptides and tripeptides are excellent starting points for fragment libraries due to their chemical simplicity and ability to present key pharmacophoric features.

This application note describes a hypothetical screening campaign utilizing the dipeptide this compound as a core fragment for the discovery of novel inhibitors of the anti-apoptotic protein Bcl-xL. The rationale is based on the hypothesis that the threonine residue can provide a key hydrogen bond interaction within the BH3-binding groove, while the glycine residue offers conformational flexibility, allowing for optimal positioning of adjacent residues in a focused library.

Hypothetical Signaling Pathway: Bcl-2 Family Mediated Apoptosis

The Bcl-2 family of proteins tightly regulates the intrinsic pathway of apoptosis. In healthy cells, anti-apoptotic proteins like Bcl-xL sequester pro-apoptotic effector proteins such as Bak and Bax, preventing them from oligomerizing at the mitochondrial outer membrane. Upon cellular stress, BH3-only proteins are activated and bind to the anti-apoptotic Bcl-2 proteins, displacing Bak and Bax. The released Bak and Bax then oligomerize, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis. BH3 mimetic drugs, derived from fragments like this compound, aim to inhibit Bcl-xL, thereby releasing pro-apoptotic proteins and triggering cell death.

cluster_0 Normal Cell Homeostasis cluster_1 Apoptotic Stimulus cluster_2 Apoptosis Induction Bcl_xL Bcl-xL (Anti-apoptotic) Bak_Bax Bak/Bax (Pro-apoptotic) Bcl_xL->Bak_Bax Sequesters Cellular_Stress Cellular Stress BH3_only BH3-only Proteins (e.g., Bad, Bim) Cellular_Stress->BH3_only Activate Bcl_xL_inhibited Bcl-xL (Anti-apoptotic) BH3_only->Bcl_xL_inhibited Inhibits Bak_Bax_free Bak/Bax (Pro-apoptotic) Bcl_xL_inhibited->Bak_Bax_free Releases MOMP MOMP Bak_Bax_free->MOMP Induce Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis H_Thr_Gly_OH_mimetic This compound based BH3 Mimetic H_Thr_Gly_OH_mimetic->Bcl_xL_inhibited Inhibits

Figure 1: Bcl-2 family-mediated apoptosis and the role of BH3 mimetics.

Experimental Design and Protocols

Library Design

A focused peptide library will be designed around the this compound core. The library will explore the chemical space on both the N- and C-termini of the Thr-Gly motif to identify residues that enhance binding to the BH3-binding groove of Bcl-xL.

cluster_0 N-terminal Extension (R1) cluster_1 C-terminal Extension (R2) Core H- Thr Gly -OH Asp Asp Core:f3->Asp Glu Glu Core:f3->Glu Asn Asn Core:f3->Asn Gln Gln Core:f3->Gln Arg Arg Core:f3->Arg Lys Lys Core:f3->Lys Ala Ala Ala->Core:f0 Val Val Val->Core:f0 Leu Leu Leu->Core:f0 Ile Ile Ile->Core:f0 Phe Phe Phe->Core:f0 Tyr Tyr Tyr->Core:f0

Figure 2: Focused peptide library design around the this compound core.
Solid-Phase Peptide Synthesis (SPPS) of the Focused Library

The peptide library will be synthesized using standard Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • For each peptide in the library, couple the corresponding C-terminal amino acid (R2) to the deprotected resin.

    • Activate the Fmoc-amino acid with DIC and OxymaPure in DMF and add to the resin.

    • Allow the coupling reaction to proceed for 2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the subsequent amino acids (Gly, Thr, and R1) in the peptide sequence.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether.

  • Purification and Characterization: Purify the crude peptides by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm their identity by mass spectrometry.

Primary Screening: Fluorescence Polarization (FP) Assay

A fluorescence polarization assay will be used to measure the binding of the synthesized peptides to Bcl-xL. This assay measures the change in the polarization of fluorescently labeled tracer peptide upon binding to the target protein.

Materials:

  • Recombinant human Bcl-xL protein

  • Fluorescein-labeled Bak BH3 peptide (tracer)

  • Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)

  • 384-well black microplates

  • Plate reader with FP capabilities

Protocol:

  • Assay Setup:

    • Add 10 µL of assay buffer to each well of a 384-well plate.

    • Add 5 µL of each library peptide at various concentrations.

    • Add 5 µL of a solution containing Bcl-xL and the fluorescent tracer peptide.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition of tracer binding for each library peptide and determine the IC50 values for the active compounds.

Secondary Screening: Cell-Based Apoptosis Assay

Peptides that show significant binding in the primary screen will be evaluated for their ability to induce apoptosis in a cancer cell line that overexpresses Bcl-xL (e.g., MCF-7 breast cancer cells).

Materials:

  • MCF-7 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Caspase-Glo® 3/7 Assay System (Promega)

  • 96-well white-walled cell culture plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the hit peptides for 24 hours.

  • Caspase Activity Measurement:

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Incubate at room temperature for 1 hour.

  • Luminescence Reading: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Determine the EC50 values for apoptosis induction for each active peptide.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC6H12N2O4
Molecular Weight176.17 g/mol
IUPAC Name2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]acetic acid
AppearanceWhite solid
SolubilitySoluble in water
Table 2: Hypothetical Primary Screening Results (FP Assay)
Peptide IDR1R2Bcl-xL Binding IC50 (µM)
TG-001AlaAsp> 100
TG-002LeuGlu55.2
TG-003 Phe Asp 12.5
TG-004TyrArg28.9
............
Table 3: Hypothetical Secondary Screening Results (Apoptosis Assay)
Peptide IDBcl-xL Binding IC50 (µM)Apoptosis Induction EC50 (µM) in MCF-7 cells
TG-00255.2> 50
TG-003 12.5 25.8
TG-00428.945.1
.........

Experimental Workflow

start Library Design (this compound core) spps Solid-Phase Peptide Synthesis (SPPS) start->spps purification Purification & Characterization (RP-HPLC, MS) spps->purification primary_screen Primary Screen (Fluorescence Polarization Assay) purification->primary_screen hit_id Hit Identification (IC50 < 20 µM) primary_screen->hit_id secondary_screen Secondary Screen (Cell-based Apoptosis Assay) hit_id->secondary_screen Hits lead_candidate Lead Candidate Identification hit_id->lead_candidate No Hits secondary_screen->lead_candidate

Figure 3: Experimental workflow for this compound based library screening.

Conclusion

This application note outlines a comprehensive, albeit hypothetical, framework for the utilization of the dipeptide this compound as a foundational fragment in a peptide library screening campaign aimed at discovering novel inhibitors of the anti-apoptotic protein Bcl-xL. By combining rational library design, robust synthetic and screening methodologies, and clear data analysis pathways, this approach provides a viable strategy for identifying promising lead candidates for the development of new anticancer therapeutics. The principles and protocols described herein are broadly applicable to other PPI targets where small peptide fragments can serve as valuable starting points for drug discovery.

References

Application Notes and Protocols for H-Thr-Gly-OH in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide H-Thr-Gly-OH (Threonyl-glycine) is a simple, yet versatile substrate that holds potential for the characterization of various peptidases. Its structure, featuring an N-terminal threonine residue and a C-terminal glycine residue, makes it a candidate for cleavage by several classes of enzymes, including dipeptidases, aminopeptidases, and dipeptidyl peptidases. Understanding the enzymatic hydrolysis of this compound can provide valuable insights into enzyme specificity, kinetics, and inhibition, which are critical aspects of basic research and drug development.

These application notes provide a comprehensive overview of the potential use of this compound as a substrate in enzymatic assays, focusing on two key enzyme families: Dipeptidyl Peptidase IV (DPP-IV) and Leucyl Aminopeptidases (LAPs). While specific kinetic data for this compound is not extensively available in public literature, this document outlines detailed protocols for establishing such assays and discusses the interpretation of potential results.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₆H₁₂N₂O₄
Molecular Weight 176.17 g/mol
IUPAC Name 2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]acetic acid
Appearance White to off-white solid
Solubility Soluble in water

I. Dipeptidyl Peptidase IV (DPP-IV) as a Potential Enzyme

Dipeptidyl Peptidase IV (DPP-IV, CD26) is a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides. However, its substrate specificity is not absolute, and it has been shown to cleave peptides with other amino acids in the penultimate position, albeit at different efficiencies. Given that threonine is a small, neutral amino acid, this compound is a plausible, albeit likely less efficiently cleaved, substrate for DPP-IV.

A. Biological Significance of DPP-IV

DPP-IV is a key enzyme in glucose metabolism through its inactivation of incretins such as glucagon-like peptide-1 (GLP-1). It is also involved in immune regulation, signal transduction, and has been implicated in cancer. Therefore, the identification and characterization of novel DPP-IV substrates and inhibitors are of significant interest in drug development, particularly for type 2 diabetes and certain cancers.

B. Signaling Pathway Involving DPP-IV

The primary signaling pathway influenced by DPP-IV is the incretin pathway, which regulates glucose homeostasis.

dpp_iv_pathway Ingestion Food Ingestion L_cells Intestinal L-cells Ingestion->L_cells stimulates GLP1 GLP-1 (active) L_cells->GLP1 releases Pancreas Pancreatic β-cells GLP1->Pancreas stimulates DPP4 DPP-IV GLP1->DPP4 is a substrate for Insulin Insulin Secretion Pancreas->Insulin increases Glucose_Uptake Glucose Uptake Insulin->Glucose_Uptake promotes GLP1_inactive GLP-1 (inactive) DPP4->GLP1_inactive inactivates

DPP-IV's role in the incretin signaling pathway.
C. Experimental Protocol: DPP-IV Activity Assay with this compound

This protocol is adapted from standard DPP-IV assays and will require optimization for the specific substrate this compound.

1. Principle:

The enzymatic activity of DPP-IV on this compound will release threonine and glycine. The rate of product formation can be monitored using a secondary enzyme-coupled reaction or by direct quantification of the products using methods like HPLC. A common method involves the use of a coupled assay where the released glycine is oxidized by glycine oxidase, producing hydrogen peroxide, which is then detected using a fluorometric probe.

2. Materials:

  • This compound (Substrate)

  • Recombinant Human DPP-IV

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mg/mL BSA

  • Glycine Oxidase

  • Horseradish Peroxidase (HRP)

  • Amplex Red (or other suitable fluorometric probe)

  • 96-well black microplate

  • Fluorometric microplate reader (Ex/Em = 530-560/590 nm for Amplex Red)

3. Experimental Workflow:

dpp_iv_workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Prepare_Reagents Prepare Assay Buffer, Substrate, and Enzyme Solutions Add_Reagents Add this compound, Glycine Oxidase, HRP, and Amplex Red to wells Prepare_Reagents->Add_Reagents Initiate_Reaction Initiate reaction by adding DPP-IV Add_Reagents->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Measure_Fluorescence Measure fluorescence at timed intervals Incubate->Measure_Fluorescence Plot_Data Plot fluorescence vs. time Measure_Fluorescence->Plot_Data Calculate_Rate Calculate initial reaction rates Plot_Data->Calculate_Rate Determine_Kinetics Determine Km and Vmax Calculate_Rate->Determine_Kinetics

Workflow for DPP-IV assay using this compound.

4. Detailed Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in Assay Buffer.

    • Prepare working solutions of DPP-IV, glycine oxidase, HRP, and Amplex Red in Assay Buffer. Keep on ice.

  • Assay Setup:

    • To each well of a 96-well black microplate, add 50 µL of the reaction mixture containing this compound (at varying concentrations for kinetic analysis), glycine oxidase, HRP, and Amplex Red.

    • Include control wells with no enzyme (blank) and no substrate.

  • Initiate Reaction:

    • Initiate the reaction by adding 50 µL of the DPP-IV working solution to each well.

  • Measurement:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

  • Data Analysis:

    • Subtract the blank fluorescence from all readings.

    • Plot the fluorescence intensity against time to obtain the reaction progress curve.

    • The initial velocity (V₀) is determined from the linear portion of the curve.

    • For kinetic analysis, plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

D. Quantitative Data (Hypothetical)
SubstrateKₘ (mM)k꜀ₐₜ (s⁻¹)k꜀ₐₜ/Kₘ (M⁻¹s⁻¹)
This compound To be determinedTo be determinedTo be determined
Gly-Pro-pNA (reference)~0.3~50~1.7 x 10⁵

II. Leucyl Aminopeptidases (LAPs) as Potential Enzymes

Leucyl aminopeptidases are metalloenzymes that catalyze the hydrolysis of N-terminal amino acids from peptides and proteins. They exhibit broad substrate specificity, with a preference for hydrophobic amino acids like leucine, but can also cleave other N-terminal residues. Therefore, this compound is a potential substrate for LAPs.

A. Biological Significance of LAPs

LAPs are involved in various physiological processes, including protein turnover, peptide metabolism, and antigen presentation in mammals. In plants, they play a role in defense and wound signaling. The study of LAP activity and inhibition is relevant for understanding these processes and for potential therapeutic interventions.

B. Signaling Pathway Involving LAPs (in plants)

In plants like tomato, LAPs are involved in the jasmonic acid (JA)-mediated wound response pathway.

lap_pathway Wounding Wounding / Herbivory JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Wounding->JA_Biosynthesis JA JA Accumulation JA_Biosynthesis->JA LAP Leucyl Aminopeptidase (LAP) JA->LAP induces Defense_Genes Expression of Defense Genes (e.g., Proteinase Inhibitors) LAP->Defense_Genes modulates Insect_Resistance Insect Resistance Defense_Genes->Insect_Resistance

LAP's role in the plant wound signaling pathway.
C. Experimental Protocol: LAP Activity Assay with this compound

This protocol is based on a general spectrophotometric assay for aminopeptidases.

1. Principle:

The cleavage of this compound by LAP releases threonine and glycine. The increase in free amino groups can be quantified using a reagent like 2,4,6-trinitrobenzenesulfonic acid (TNBSA), which reacts with primary amines to produce a colored product that can be measured spectrophotometrically.

2. Materials:

  • This compound (Substrate)

  • Leucyl Aminopeptidase (e.g., from porcine kidney)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.5, containing 5 mM MgCl₂

  • TNBSA solution (e.g., 1 mM in methanol)

  • Quenching Solution: 1 M HCl

  • 96-well clear microplate

  • Spectrophotometric microplate reader (absorbance at 340 nm)

3. Experimental Workflow:

lap_workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection cluster_analysis Data Analysis Prepare_Reagents Prepare Assay Buffer, Substrate, and Enzyme Solutions Add_Substrate Add this compound to wells Prepare_Reagents->Add_Substrate Initiate_Reaction Initiate reaction by adding LAP Add_Substrate->Initiate_Reaction Incubate Incubate at 37°C for a defined time Initiate_Reaction->Incubate Quench_Reaction Stop reaction with HCl Incubate->Quench_Reaction Add_TNBSA Add TNBSA solution Quench_Reaction->Add_TNBSA Incubate_Color Incubate for color development Add_TNBSA->Incubate_Color Measure_Absorbance Measure absorbance at 340 nm Incubate_Color->Measure_Absorbance Calculate_Product Calculate the amount of product formed Measure_Absorbance->Calculate_Product Create_Standard_Curve Create a standard curve with Glycine Create_Standard_Curve->Calculate_Product Determine_Kinetics Determine Km and Vmax Calculate_Product->Determine_Kinetics

Workflow for LAP assay using this compound.

4. Detailed Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in Assay Buffer.

    • Prepare a working solution of LAP in Assay Buffer. Keep on ice.

    • Prepare a standard curve using known concentrations of glycine.

  • Assay Setup:

    • To microcentrifuge tubes, add 100 µL of this compound solution at various concentrations.

    • Pre-incubate the tubes at 37°C for 5 minutes.

  • Initiate and Quench Reaction:

    • Initiate the reaction by adding 20 µL of the LAP working solution.

    • Incubate at 37°C for a fixed time (e.g., 10-30 minutes, determined during optimization).

    • Stop the reaction by adding 100 µL of 1 M HCl.

  • Colorimetric Detection:

    • Transfer 50 µL of the quenched reaction mixture to a 96-well clear microplate.

    • Add 50 µL of TNBSA solution to each well.

    • Incubate at room temperature for 30 minutes for color development.

  • Measurement and Data Analysis:

    • Measure the absorbance at 340 nm.

    • Using the glycine standard curve, determine the concentration of the product formed.

    • Calculate the initial reaction velocity (V₀).

    • For kinetic analysis, plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation.

D. Quantitative Data (Hypothetical)
SubstrateKₘ (mM)k꜀ₐₜ (s⁻¹)k꜀ₐₜ/Kₘ (M⁻¹s⁻¹)
This compound To be determinedTo be determinedTo be determined
L-Leucine-p-nitroanilide (reference)~1.0~20~2.0 x 10⁴

Conclusion

This compound presents a valuable tool for the investigation of peptidase activity. The protocols outlined in these application notes provide a solid foundation for researchers to establish robust enzymatic assays for enzymes such as DPP-IV and LAPs. While direct kinetic data for this specific dipeptide is currently limited, the described methodologies enable the experimental determination of these parameters. Such studies will contribute to a deeper understanding of enzyme-substrate interactions and can aid in the discovery and characterization of novel enzyme inhibitors for therapeutic applications. The successful application of this compound in these assays will pave the way for its broader use in academic and industrial research settings.

Application Notes and Protocols for Cell Permeability and Uptake Studies of H-Thr-Gly-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Thr-Gly-OH, a dipeptide composed of threonine and glycine, is a small biomolecule with potential significance in various biological processes and as a structural motif in peptidomimetic drug design.[1] Understanding its ability to cross cell membranes is crucial for evaluating its potential therapeutic applications and for designing effective drug delivery strategies. These application notes provide a comprehensive overview and detailed protocols for assessing the cell permeability and cellular uptake of this compound.

The primary mechanism for the intestinal absorption of di- and tripeptides is mediated by the proton-coupled oligopeptide transporter 1 (PepT1), also known as solute carrier family 15 member 1 (SLC15A1).[2][3][4] PepT1 is predominantly expressed on the apical membrane of intestinal epithelial cells and plays a vital role in the absorption of dietary protein digests and various peptidomimetic drugs, such as β-lactam antibiotics.[2] Given its dipeptide nature, it is hypothesized that this compound is a substrate for PepT1. The following protocols are designed to investigate this hypothesis and quantify the transport kinetics.

Key Applications

  • Drug Discovery and Development: Evaluating the oral bioavailability of peptidomimetic drugs incorporating the Thr-Gly motif.

  • Nutraceutical Research: Investigating the absorption and physiological effects of small dietary peptides.

  • Cell Biology: Studying the mechanisms of peptide transport across biological membranes.

Data Presentation

Table 1: Expected Apparent Permeability Coefficient (Papp) Classification
Papp (x 10⁻⁶ cm/s)Permeability ClassificationExpected Human Oral Absorption (%)
< 1Low< 20
1 - 10Moderate20 - 80
> 10High> 80

Note: This table provides a general classification for oral drug absorption based on Caco-2 permeability assays and is intended for comparative purposes.

Table 2: Sample Data Table for this compound Caco-2 Permeability Assay
CompoundDirectionPapp (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)
This compoundA → BExperimental ValueCalculated Value
This compoundB → AExperimental Value
Atenolol (Low Permeability Control)A → BReference Value
Propranolol (High Permeability Control)A → BReference Value
Table 3: Sample Data Table for this compound Cellular Uptake Kinetics
Substrate Concentration (µM)Initial Uptake Rate (pmol/mg protein/min)
Concentration 1Experimental Value
Concentration 2Experimental Value
Concentration 3Experimental Value
Concentration 4Experimental Value
Concentration 5Experimental Value

Note: This data can be used to determine Michaelis-Menten kinetic parameters (Km and Vmax).

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

This protocol is adapted from established methods for assessing intestinal drug absorption using the Caco-2 cell line, which forms a polarized monolayer with characteristics similar to intestinal enterocytes.

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer in both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.

Materials:

  • Caco-2 cells (passage number 40-60)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Transwell™ inserts (e.g., 0.4 µm pore size, 12-well or 24-well plates)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5

  • This compound

  • Atenolol (low permeability marker)

  • Propranolol (high permeability marker)

  • Lucifer Yellow (marker for monolayer integrity)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto Transwell™ inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 18-22 days to allow for differentiation and formation of a confluent, polarized monolayer. Change the culture medium every 2-3 days.

  • Monolayer Integrity Test:

    • Prior to the transport experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using a voltohmmeter. TEER values should be >250 Ω·cm² to ensure monolayer integrity.

    • Alternatively, assess the permeability of Lucifer Yellow. The Papp value for Lucifer Yellow should be < 1.0 x 10⁻⁶ cm/s.

  • Transport Experiment (A→B Direction):

    • Wash the Caco-2 monolayers twice with pre-warmed HBSS (pH 7.4).

    • Add 0.4 mL of HBSS (pH 6.5, to mimic the acidic microclimate of the small intestine) containing the test compound (e.g., 10 µM this compound) to the apical (A) compartment.

    • Add 1.2 mL of HBSS (pH 7.4) to the basolateral (B) compartment.

    • Incubate the plate at 37°C with gentle agitation (50 rpm) for 2 hours.

    • At the end of the incubation, take samples from both the apical and basolateral compartments for analysis.

  • Transport Experiment (B→A Direction):

    • Wash the Caco-2 monolayers twice with pre-warmed HBSS (pH 7.4).

    • Add 1.2 mL of HBSS (pH 7.4) containing the test compound to the basolateral (B) compartment.

    • Add 0.4 mL of HBSS (pH 6.5) to the apical (A) compartment.

    • Follow the same incubation and sampling procedure as for the A→B direction.

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of permeation of the drug across the cells (µmol/s)

      • A is the surface area of the filter membrane (cm²)

      • C₀ is the initial concentration of the drug in the donor chamber (µmol/mL)

    • Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Protocol 2: Cellular Uptake Assay in Caco-2 or HEK293-PepT1 Cells

This protocol describes a method to measure the uptake of this compound into cells, which can be used to determine uptake kinetics. To specifically investigate the role of PepT1, a cell line overexpressing the transporter (e.g., HEK293-PepT1) can be used alongside a control cell line.

Objective: To quantify the cellular uptake of this compound and determine the kinetic parameters (Km and Vmax).

Materials:

  • Caco-2 cells or HEK293 cells stably transfected with human PepT1

  • 24-well or 96-well cell culture plates

  • Uptake buffer (e.g., HBSS, pH 6.5)

  • Radiolabeled this compound ([³H] or [¹⁴C]-labeled) or a fluorescently labeled derivative. If unlabeled compound is used, LC-MS/MS is required for quantification.

  • Glycyl-sarcosine (Gly-Sar), a known PepT1 substrate, for competition assays.

  • Cell lysis buffer (e.g., RIPA buffer)

  • Scintillation counter or fluorescence plate reader

  • BCA protein assay kit

Procedure:

  • Cell Seeding:

    • Seed cells in 24-well or 96-well plates and grow until they reach 80-90% confluency.

  • Uptake Experiment:

    • Wash the cells twice with pre-warmed uptake buffer.

    • Add the uptake buffer containing varying concentrations of labeled this compound to each well. For competition assays, co-incubate with a high concentration of an inhibitor like Gly-Sar.

    • Incubate at 37°C for a predetermined time (e.g., 5, 15, 30 minutes) to ensure initial uptake rates are measured.

    • To stop the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold PBS.

  • Cell Lysis and Quantification:

    • Lyse the cells using a suitable cell lysis buffer.

    • If using a radiolabeled compound, measure the radioactivity in the cell lysate using a scintillation counter.

    • If using a fluorescently labeled compound, measure the fluorescence intensity.

    • If using an unlabeled compound, quantify the amount of this compound in the lysate by LC-MS/MS.

  • Protein Quantification:

    • Determine the total protein concentration in each cell lysate sample using a BCA protein assay.

  • Data Analysis:

    • Normalize the uptake amount to the protein concentration (e.g., pmol/mg protein).

    • Plot the initial uptake rate against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation to determine the Km (substrate concentration at half-maximal transport velocity) and Vmax (maximum transport velocity).

Visualizations

G cluster_workflow Experimental Workflow: Caco-2 Permeability Assay A Seed Caco-2 cells on Transwell inserts B Culture for 18-22 days to form monolayer A->B C Verify monolayer integrity (TEER measurement) B->C D Perform bidirectional transport experiment (A->B and B->A) with this compound C->D E Quantify compound concentration by LC-MS/MS D->E F Calculate Papp and Efflux Ratio E->F

Caption: Caco-2 Permeability Assay Workflow.

G cluster_pathway Proposed Signaling Pathway: PepT1-Mediated Uptake of this compound cluster_membrane Apical Membrane of Intestinal Epithelial Cell PepT1 PepT1 (SLC15A1) H_Thr_Gly_OH_int This compound (Intracellular) PepT1->H_Thr_Gly_OH_int Translocates H_int H+ (Intracellular) PepT1->H_int Translocates H_Thr_Gly_OH_ext This compound (Extracellular) H_Thr_Gly_OH_ext->PepT1 Binds H_ext H+ (Extracellular) H_ext->PepT1 Binds

Caption: PepT1-Mediated Transport of this compound.

G cluster_logic Logical Relationship: Data Interpretation Data Experimental Data (Papp, Efflux Ratio, Km, Vmax) Analysis Analysis of Permeability and Uptake Kinetics Data->Analysis Efflux Efflux Ratio > 2? Analysis->Efflux ActiveUptake Saturable Uptake? Analysis->ActiveUptake Conclusion Conclusion on Transport Mechanism and Bioavailability Potential ActiveEfflux Active Efflux Involved Efflux->ActiveEfflux Yes Passive Primarily Passive Diffusion Efflux->Passive No ActiveUptake->Passive No CarrierMediated Carrier-Mediated Uptake (e.g., PepT1) ActiveUptake->CarrierMediated Yes ActiveEfflux->Conclusion Passive->Conclusion CarrierMediated->Conclusion

Caption: Data Interpretation Flowchart.

References

Application Notes and Protocols for Stable Isotope Labeling of H-Thr-Gly-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled peptides are indispensable tools in quantitative proteomics, drug metabolism, and pharmacokinetic studies.[1] By incorporating heavy isotopes such as ¹³C or ¹⁵N, a peptide becomes chemically identical to its natural counterpart but distinguishable by mass spectrometry.[1][2] This allows for its use as an internal standard to achieve precise and accurate quantification of the target analyte in complex biological matrices.[3][4] This document provides a detailed protocol for the synthesis and characterization of stable isotope-labeled H-Thr-Gly-OH, a tripeptide, using solid-phase peptide synthesis (SPPS).

Principle of the Method

The synthesis of the isotopically labeled tripeptide this compound is achieved through Fmoc-based solid-phase peptide synthesis (SPPS). The peptide is assembled on a solid support resin, with each amino acid being added sequentially. To introduce the stable isotope label, one or more of the amino acids used in the synthesis are enriched with a heavy isotope (e.g., ¹³C, ¹⁵N). Following the completion of the peptide chain, it is cleaved from the resin, deprotected, and purified to yield the final labeled product.

Materials and Reagents

  • Fmoc-Gly-Wang resin

  • Fmoc-L-Thr(tBu)-OH

  • Stable Isotope-Labeled Amino Acid:

    • Fmoc-L-[¹³C₆, ¹⁵N]-Thr(tBu)-OH or

    • Fmoc-[¹³C₂, ¹⁵N]-Gly-OH

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade

  • Deprotection Reagent: 20% Piperidine in DMF

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Precipitation and Wash Solvent: Cold diethyl ether

  • Purification Solvents:

    • Solvent A: 0.1% TFA in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Nitrogen gas for drying

Experimental Protocol

Resin Preparation and Swelling
  • Weigh an appropriate amount of Fmoc-Gly-Wang resin into a reaction vessel.

  • Add DMF to the resin and allow it to swell for 30 minutes at room temperature with gentle agitation.

  • Drain the DMF from the reaction vessel.

Fmoc Deprotection
  • Add 20% piperidine in DMF to the swollen resin.

  • Agitate the mixture for 20 minutes at room temperature to remove the Fmoc protecting group.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (3 x 5 bed volumes).

Amino Acid Coupling (Threonine)
  • In a separate vial, dissolve Fmoc-L-Thr(tBu)-OH (or the chosen stable isotope-labeled threonine) and HBTU in DMF.

  • Add DIPEA to the amino acid solution and pre-activate for 5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2 hours at room temperature.

  • To ensure complete coupling, perform a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 5 bed volumes).

Cleavage and Deprotection
  • Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

  • Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% Water) to the resin.

  • Incubate the mixture for 2-3 hours at room temperature with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide and discard the supernatant.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

Purification and Characterization
  • Dissolve the crude peptide in a minimal amount of Solvent A.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable C18 column and a linear gradient of Solvent B.

  • Collect the fractions containing the pure peptide.

  • Confirm the identity and isotopic enrichment of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

  • Lyophilize the pure fractions to obtain the final stable isotope-labeled this compound as a white powder.

Data Presentation

The following table summarizes the expected quantitative data from the synthesis and characterization of stable isotope-labeled this compound.

ParameterExpected ValueMethod of Analysis
Yield
Crude Peptide Yield (mg)50 - 80Gravimetric
Purified Peptide Yield (%)20 - 40Gravimetric
Purity
Purity by RP-HPLC (%)>95RP-HPLC
Identity
Molecular Weight (unlabeled)247.25 g/mol Mass Spectrometry
Molecular Weight (labeled)e.g., 254.27 g/mol for [¹³C₆, ¹⁵N]-ThrMass Spectrometry
Isotopic Enrichment (%)>98Mass Spectrometry

Visualizations

Experimental Workflow for Synthesis and Application

experimental_workflow cluster_synthesis Peptide Synthesis cluster_application Application as Internal Standard start Start: Fmoc-Gly-Wang Resin swell Resin Swelling in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect couple Couple Labeled Amino Acid (e.g., Fmoc-[¹³C,¹⁵N]-Thr-OH) deprotect->couple cleave Cleavage from Resin (TFA Cocktail) couple->cleave purify RP-HPLC Purification cleave->purify characterize Characterization (MS, HPLC) purify->characterize final_product Lyophilized Labeled This compound characterize->final_product spike Spike with Labeled This compound final_product->spike sample Biological Sample (contains unlabeled this compound) sample->spike extract Sample Extraction spike->extract analyze LC-MS/MS Analysis extract->analyze quantify Quantification (Peak Area Ratio) analyze->quantify result Analyte Concentration quantify->result

Caption: Workflow for the synthesis of stable isotope-labeled this compound and its application as an internal standard for quantification.

Logical Relationship of Key Steps in SPPS

spss_cycle start Start with Resin-Bound Amino Acid (n) deprotection Fmoc Deprotection start->deprotection washing1 DMF Wash deprotection->washing1 coupling Couple Next Fmoc-Amino Acid (n+1) washing1->coupling washing2 DMF Wash coupling->washing2 check Repeat for next amino acid? washing2->check check->deprotection Yes cleavage Cleavage and Deprotection check->cleavage No end Final Peptide cleavage->end

Caption: The cyclical process of amino acid addition in solid-phase peptide synthesis (SPPS).

References

Application of H-Thr-Gly-OH in Fine-Resolution Epitope Mapping

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitope mapping is a critical process in immunology and drug development for identifying the specific amino acid residues on an antigen that are recognized by an antibody. This knowledge is fundamental for understanding immune responses, designing vaccines, and developing therapeutic antibodies. Synthetic peptides are invaluable tools for this purpose, allowing for the systematic screening of antigenic sequences. The dipeptide H-Thr-Gly-OH (Threonine-Glycine) can be strategically incorporated into synthetic peptides to investigate its role in antibody-antigen interactions. Glycine, with its minimal side chain, provides conformational flexibility, while threonine presents a hydroxyl group that can participate in hydrogen bonding, a key interaction in many antibody-antigen binding events.[1][2]

This application note details the use of synthetic peptides containing the this compound motif for the fine-resolution mapping of a linear B-cell epitope. We provide protocols for peptide library synthesis, enzyme-linked immunosorbent assay (ELISA) for antibody binding, and data analysis.

Principle of the Application

The core principle involves synthesizing a library of overlapping peptides that span a putative epitope region of a target antigen.[3][4] To investigate the specific contribution of the Thr-Gly motif to antibody binding, peptides with and without this dipeptide, as well as peptides with systematic amino acid substitutions at these positions, are generated. The binding of a specific monoclonal antibody to these immobilized peptides is then quantified using an ELISA.[5] By comparing the antibody's reactivity to the different peptides, the critical residues for binding can be precisely identified. A significant drop in antibody binding upon the alteration or omission of the Thr-Gly sequence would indicate its importance as part of the epitope.

Materials and Reagents

  • Fmoc-protected amino acids (including Fmoc-Thr(tBu)-OH and Fmoc-Gly-OH)

  • Solid-phase peptide synthesis (SPPS) resin (e.g., Rink Amide resin)

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • Deprotection reagent (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • HPLC grade solvents (acetonitrile, water)

  • ELISA plates (96-well, high binding)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBST)

  • Monoclonal antibody of interest

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2 M H₂SO₄)

  • Plate reader

Experimental Protocols

Protocol 1: Synthesis of a Peptide Library for Epitope Mapping

This protocol describes the synthesis of a set of peptides for mapping an epitope containing a Thr-Gly motif using Fmoc-based solid-phase peptide synthesis (SPPS).

  • Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 2 hours at room temperature.

    • Wash the resin with DMF and DCM. Confirm complete coupling using a Kaiser test.

  • Peptide Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence. For peptides containing the Thr-Gly motif, use Fmoc-Thr(tBu)-OH and Fmoc-Gly-OH at the appropriate cycles.

  • Peptide Library Generation: Synthesize a series of peptides based on the target sequence. For fine-mapping the Thr-Gly motif, include the following variations:

    • The native sequence containing this compound.

    • Alanine-scanning peptides where Thr and Gly are individually replaced by Alanine.

    • Peptides with conservative substitutions (e.g., Thr to Ser).

    • Truncated peptides to define the minimal binding sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and air dry. Purify the crude peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized peptides by mass spectrometry and analytical HPLC.

Protocol 2: Epitope Mapping by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the procedure for determining the binding of a monoclonal antibody to the synthesized peptide library.

  • Peptide Coating:

    • Dissolve the purified peptides in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) to a final concentration of 10 µg/mL.

    • Add 100 µL of each peptide solution to individual wells of a 96-well ELISA plate.

    • Incubate the plate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL of wash buffer (PBST) per well.

    • Block non-specific binding sites by adding 200 µL of blocking buffer (5% non-fat milk in PBST) to each well.

    • Incubate for 2 hours at room temperature.

  • Primary Antibody Incubation:

    • Wash the plate three times with PBST.

    • Dilute the primary monoclonal antibody in blocking buffer to its optimal concentration (previously determined by titration).

    • Add 100 µL of the diluted primary antibody to each well.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three times with PBST.

    • Dilute the HRP-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature, protected from light.

  • Detection and Measurement:

    • Wash the plate five times with PBST.

    • Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.

    • Stop the reaction by adding 50 µL of 2 M H₂SO₄ to each well.

    • Measure the absorbance at 450 nm using a microplate reader.

Data Presentation

The quantitative data obtained from the ELISA experiment can be summarized in a table for clear comparison of antibody binding to the different peptides.

Peptide IDSequencePosition of Thr-GlyModificationMean OD at 450 nm (± SD)Relative Binding (%)
P1...-T-G -...NativeNone1.85 ± 0.08100
P2...-A-G -...Thr -> AlaSubstitution0.21 ± 0.0311
P3...-T-A -...Gly -> AlaSubstitution1.25 ± 0.0668
P4...-S-G -...Thr -> SerSubstitution0.95 ± 0.0551
P5...-G-...Thr deletedTruncation0.15 ± 0.028
P6...-T-...Gly deletedTruncation0.88 ± 0.0448
P7...-V-L-...Thr-Gly -> Val-LeuSubstitution0.12 ± 0.016
ControlUnrelated PeptideN/ANegative Control0.10 ± 0.015

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation of Results

The hypothetical data in the table suggests that the Threonine residue is critical for antibody binding, as its substitution with Alanine (P2) or its deletion (P5) leads to a dramatic loss of signal (11% and 8% relative binding, respectively). The substitution of Threonine with a structurally similar Serine (P4) results in a partial loss of binding (51%), indicating that the hydroxyl group is important, but the specific stereochemistry of Threonine might be preferred. The Glycine residue appears to be less critical but still important for optimal binding, as its substitution with Alanine (P3) reduces binding to 68%. The flexibility afforded by Glycine may be necessary for the proper presentation of the adjacent Threonine to the antibody.

Visualizations

EpitopeMappingWorkflow cluster_synthesis Peptide Synthesis cluster_elisa ELISA Assay cluster_analysis Data Analysis start Define Target Epitope Sequence spps Solid-Phase Peptide Synthesis (SPPS) of Peptide Library start->spps purify HPLC Purification & MS Characterization spps->purify coat Coat ELISA Plate with Peptides purify->coat block Block Non-Specific Sites coat->block primary_ab Incubate with Primary Antibody block->primary_ab secondary_ab Incubate with HRP-Secondary Antibody primary_ab->secondary_ab detect Add TMB Substrate & Stop Solution secondary_ab->detect read Read Absorbance at 450 nm detect->read analyze Compare Binding to Peptide Variants read->analyze map_epitope Identify Critical Residues analyze->map_epitope

Caption: Workflow for epitope mapping using a synthetic peptide library.

EpitopeFineMapping cluster_substitutions Amino Acid Substitutions cluster_results Binding Analysis Native Native Epitope (...-Thr-Gly-...) Ala_Thr Thr -> Ala (...-Ala-Gly-...) Result_High High Binding Native->Result_High Strong Recognition Ala_Gly Gly -> Ala (...-Thr-Ala-...) Result_Low Low/No Binding Ala_Thr->Result_Low Binding Lost Ser_Thr Thr -> Ser (...-Ser-Gly-...) Result_Medium Medium Binding Ala_Gly->Result_Medium Binding Reduced Ser_Thr->Result_Medium Binding Reduced

Caption: Logical flow for fine-mapping an epitope containing a Thr-Gly motif.

Conclusion

The strategic incorporation of the this compound dipeptide and its variants into a synthetic peptide library provides a powerful method for high-resolution epitope mapping. The protocols and data analysis framework presented here offer a systematic approach to dissecting the roles of individual amino acids in antibody-antigen recognition. This level of detail is crucial for advancing our understanding of immune function and for the rational design of next-generation diagnostics, vaccines, and antibody-based therapeutics.

References

H-Thr-Gly-OH: Application Notes for Cell Culture Media and Supplements

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide H-Thr-Gly-OH, or Threonyl-Glycine, presents a promising, chemically defined supplement for mammalian and microbial cell culture media. As a stable and highly soluble source of the essential amino acid L-Threonine and the beneficial amino acid L-Glycine, this compound offers several potential advantages over the supplementation of free amino acids. These benefits include enhanced stability in aqueous solutions, improved bioavailability, and the potential for more consistent and controlled delivery of these crucial nutrients to cultured cells. This document provides detailed application notes, experimental protocols, and an overview of the potential mechanisms of action for researchers interested in evaluating this compound in their specific cell culture systems.

While direct experimental data on this compound in cell culture is limited, the information presented herein is extrapolated from studies on its constituent amino acids and other similar dipeptides. These notes are intended to serve as a comprehensive guide for the scientific community to explore the utility of this compound in biopharmaceutical production, regenerative medicine, and fundamental cell biology research.

Potential Applications in Cell Culture

Supplementation with this compound is anticipated to benefit a wide range of cell culture applications, including:

  • Recombinant Protein Production: In Chinese Hamster Ovary (CHO) cells and other production cell lines, adequate levels of threonine and glycine are critical for high-yield production of therapeutic proteins. Studies have shown that supplementing with free L-Threonine and L-Glycine can improve cell growth, recombinant protein levels, and protein quality.[1][2] this compound provides a stable source of both amino acids, potentially leading to more robust and reproducible production processes.

  • Monoclonal Antibody (mAb) Production: Threonine is an essential amino acid that can become limiting in high-density cultures.[2] Furthermore, the availability of threonine is directly linked to proper protein folding and post-translational modifications, such as glycosylation, which is critical for the efficacy of many mAbs.

  • Stem Cell Culture and Differentiation: The controlled differentiation of stem cells requires a precisely defined culture environment. As a chemically defined and stable dipeptide, this compound can contribute to the consistency and reproducibility of stem cell culture protocols.

  • Cell-Based Assays and Drug Discovery: In high-throughput screening and other cell-based assays, maintaining cell viability and consistent metabolic activity is paramount. Glycine has been shown to have cytoprotective effects.[3] The use of this compound can help to ensure a more stable and reliable cell culture environment, leading to more accurate and reproducible assay results.

  • Ammonia Toxicity Reduction: High concentrations of ammonia are a common problem in cell culture, negatively impacting cell growth and protein production. Supplementation with glycine has been shown to mitigate some of the toxic effects of ammonium.[1]

Data Presentation

As direct quantitative data for this compound is not yet available in the public domain, the following table summarizes the known effects of its constituent amino acids, which provides a strong rationale for the investigation of the dipeptide.

Amino AcidCell TypeObserved EffectsConcentration Range (Free Amino Acid)Reference
L-Threonine CHO CellsImproved cell growth and recombinant protein levels; positively impacted metabolic parameters; increased sialylation of recombinant t-PA.Not specified
CHO-DG44 CellsAddition had a negative effect on growth rate.Not specified
L-Glycine CHO CellsImproved cell growth and recombinant protein levels; positively impacted metabolic parameters; increased sialylation of recombinant t-PA; protected against elevated pCO2.Not specified
C2C12 MyoblastsPromoted proliferation, cell viability, and protein synthesis in an mTORC1-dependent manner.0.5 - 2.5 mM
Mouse EmbryosSupported in vitro development and acted as an osmolyte.1.0 mM

Experimental Protocols

The following are suggested protocols for researchers to begin evaluating this compound in their own cell culture systems. Optimization will be necessary for specific cell lines and applications.

Protocol 1: Evaluation of this compound on Cell Growth and Viability

Objective: To determine the optimal concentration of this compound for supporting cell growth and maintaining high viability.

Materials:

  • Cell line of interest (e.g., CHO, HEK293, Hybridoma)

  • Basal cell culture medium (serum-free or serum-containing)

  • This compound (sterile, cell culture grade)

  • Sterile microplates (96-well) or shake flasks

  • Cell counting device (e.g., hemocytometer, automated cell counter)

  • Viability stain (e.g., trypan blue)

  • Plate reader for proliferation assays (e.g., MTT, XTT)

Methodology:

  • Stock Solution Preparation: Prepare a sterile stock solution of this compound in cell culture grade water or directly in the basal medium at a high concentration (e.g., 100 mM). Filter-sterilize the solution using a 0.22 µm filter.

  • Cell Seeding: Seed cells at a density appropriate for the chosen culture vessel and cell line. For a 96-well plate, a starting density of 5,000-10,000 cells per well is common.

  • Supplementation: Add the this compound stock solution to the culture medium to achieve a range of final concentrations. A suggested starting range is 0.5 mM, 1 mM, 2 mM, 5 mM, and 10 mM. Include a control group with no this compound supplementation.

  • Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2).

  • Monitoring: At regular intervals (e.g., every 24 hours for 5-7 days), measure viable cell density and viability using a cell counter and trypan blue exclusion. Cell proliferation can be assessed using an appropriate colorimetric assay.

  • Data Analysis: Plot the viable cell density and percentage of viability over time for each concentration of this compound. Determine the concentration that results in the best growth and viability.

Protocol 2: Assessment of this compound on Recombinant Protein Production

Objective: To evaluate the effect of this compound supplementation on the yield of a recombinant protein.

Materials:

  • A recombinant cell line producing a secreted protein (e.g., mAb, growth factor)

  • Production medium

  • This compound

  • Method for quantifying the recombinant protein (e.g., ELISA, HPLC)

  • Bioreactor or shake flasks for production culture

Methodology:

  • Culture Setup: Inoculate production vessels with the recombinant cell line at a predetermined seeding density.

  • Supplementation: Supplement the production medium with the optimal concentration of this compound determined in Protocol 1. Include a control culture without this compound.

  • Production Phase: Maintain the cultures under production conditions for the desired duration (e.g., 10-14 days for a fed-batch process).

  • Sampling: Collect samples from the culture supernatant at regular intervals.

  • Protein Quantification: Measure the concentration of the recombinant protein in the collected samples using a validated assay.

  • Data Analysis: Compare the final protein titer and the specific productivity (qP) between the this compound supplemented culture and the control culture.

Visualization of Pathways and Workflows

Hypothesized Metabolic Pathway of this compound

The following diagram illustrates the proposed uptake and metabolism of this compound by a mammalian cell. The dipeptide is transported into the cell, likely via peptide transporters such as PepT1 or PepT2, and is then hydrolyzed by intracellular peptidases into its constituent amino acids, L-Threonine and L-Glycine. These amino acids then enter their respective metabolic pathways.

H_Thr_Gly_OH_Metabolism cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane H-Thr-Gly-OH_ext This compound PepT Peptide Transporter (e.g., PepT1/2) H-Thr-Gly-OH_ext->PepT Uptake H-Thr-Gly-OH_int This compound PepT->H-Thr-Gly-OH_int Peptidase Intracellular Peptidases H-Thr-Gly-OH_int->Peptidase Hydrolysis Threonine L-Threonine Peptidase->Threonine Glycine L-Glycine Peptidase->Glycine Protein_Synthesis Protein Synthesis (including Glycosylation) Threonine->Protein_Synthesis Metabolism Cellular Metabolism Threonine->Metabolism Glycine->Protein_Synthesis Glycine->Metabolism

Caption: Hypothesized uptake and metabolism of this compound in a mammalian cell.

General Experimental Workflow for Evaluating this compound

This diagram outlines a typical workflow for researchers to systematically evaluate the effects of this compound supplementation in their cell culture system.

Experimental_Workflow Start Start: Define Cell Line and Basal Medium Protocol1 Protocol 1: Determine Optimal Concentration (Growth & Viability) Start->Protocol1 Decision1 Optimal Concentration Identified? Protocol1->Decision1 Decision1->Protocol1 No, Optimize Protocol2 Protocol 2: Assess Impact on Protein Production (Titer & qP) Decision1->Protocol2 Yes Analysis Further Analysis: - Protein Quality (Glycosylation) - Metabolite Analysis - Gene Expression Protocol2->Analysis Conclusion Conclusion: Efficacy of this compound Established Analysis->Conclusion

Caption: A general workflow for the evaluation of this compound in cell culture.

Conclusion

This compound holds significant potential as a valuable supplement in cell culture media, offering a stable and efficient delivery system for L-Threonine and L-Glycine. The proposed benefits, grounded in the known advantages of its constituent amino acids and the general utility of dipeptides, warrant further investigation. The protocols and conceptual frameworks provided in these application notes offer a solid foundation for researchers to explore the use of this compound and potentially enhance the robustness, consistency, and productivity of their cell culture processes. As more data becomes available, the specific applications and optimal usage of this promising dipeptide will be further elucidated, contributing to the advancement of biopharmaceutical manufacturing and cell-based research.

References

Application Notes & Protocols: Synthesis of H-Thr-Gly-OH Derivatives with Modified Termini

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The dipeptide Threonyl-glycine (H-Thr-Gly-OH) serves as a fundamental structural motif in many biologically active peptides. Modification of its N-terminus (Threonine end) and C-terminus (Glycine end) is a key strategy in medicinal chemistry to enhance therapeutic properties. Terminal modifications can improve peptide stability against enzymatic degradation, modulate solubility and bioavailability, and alter receptor binding affinity and biological activity.[][2][3][4] This document provides detailed protocols for the synthesis of this compound derivatives using both solid-phase and solution-phase methodologies, along with data on common reagents and strategies.

Core Synthetic Strategies & Protecting Groups

The synthesis of modified peptides primarily relies on two approaches: Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis.[5] A crucial aspect of either strategy is the use of protecting groups to prevent unwanted side reactions at reactive functional groups, such as the N-terminal α-amino group and the hydroxyl group on the threonine side chain.

  • N-Terminus Protection: The α-amino group is temporarily blocked to ensure sequential amino acid coupling. The most common protecting groups are Fmoc (9-fluorenylmethyloxycarbonyl), which is base-labile, and Boc (tert-butyloxycarbonyl), which is acid-labile.

  • Side Chain Protection (Threonine): The hydroxyl group of threonine can be prone to side reactions like O-acylation. To prevent this, it is often protected with an acid-labile tert-butyl (tBu) group.

  • C-Terminus Protection: In SPPS, the C-terminus of the first amino acid is anchored to a solid resin support. In solution-phase synthesis, it is typically protected as a methyl or benzyl ester, which can be removed later by hydrolysis or hydrogenolysis.

Table 1: Protecting Group Strategies for Thr-Gly Derivative Synthesis

Functional Group Protecting Group Abbreviation Deprotection Condition Common Use Case
N-terminal α-Amino 9-Fluorenylmethyloxycarbonyl Fmoc 20% Piperidine in DMF Solid-Phase Peptide Synthesis (SPPS)
tert-Butoxycarbonyl Boc Strong acid (e.g., TFA) Solution-Phase & Boc-SPPS
Threonine Side Chain (-OH) tert-Butyl tBu Strong acid (e.g., TFA) Fmoc-SPPS & Solution-Phase
Benzyl Bzl Catalytic Hydrogenolysis (H₂/Pd) Boc-SPPS & Solution-Phase
C-terminal Carboxyl Wang or 2-Cl-Trt Resin - Strong acid (e.g., TFA) SPPS for C-terminal acid
Rink Amide Resin - Strong acid (e.g., TFA) SPPS for C-terminal amide
Methyl Ester -OMe Mild base hydrolysis (NaOH) Solution-Phase Synthesis

| | Benzyl Ester | -OBzl | Catalytic Hydrogenolysis (H₂/Pd) | Solution-Phase Synthesis |

Coupling Reagents for Amide Bond Formation

The formation of the peptide bond between threonine and glycine requires the activation of a carboxyl group. This is achieved using coupling reagents, which convert the carboxylic acid into a more reactive species. The choice of reagent impacts reaction efficiency, time, and the risk of side reactions like racemization.

Table 2: Comparison of Common Coupling Reagents

Coupling Reagent Additive (Optional) Base Typical Solvent Coupling Time Typical Yield/Purity
HBTU HOBt DIPEA DMF 15 - 60 min >98%
HATU HOAt DIPEA / NMM DMF ~1.5 hours >95%
COMU None DIPEA DMF High efficiency, fast High

| DIC | HOBt | None required | DCM / DMF | 4 - 12 hours | Variable, high |

Abbreviations: HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate; DIC: N,N'-Diisopropylcarbodiimide; HOBt: 1-Hydroxybenzotriazole; HOAt: 1-Hydroxy-7-azabenzotriazole; DIPEA: N,N-Diisopropylethylamine; NMM: N-Methylmorpholine; DMF: N,N-Dimethylformamide; DCM: Dichloromethane.

Experimental Workflows & Protocols

Workflow Visualizations

The general workflows for SPPS and solution-phase synthesis are outlined below. SPPS is a cyclical process performed on a solid support, while solution-phase synthesis is a linear process carried out in solution.

spsp_workflow cluster_sp_workflow Solid-Phase Peptide Synthesis (SPPS) Workflow Resin Start: Resin Support Swell 1. Swell Resin (e.g., in DMF) Resin->Swell Load 2. Load First Amino Acid (Fmoc-Gly-OH) Swell->Load Deprotect 3. N-terminal Fmoc Deprotection (20% Piperidine/DMF) Load->Deprotect Wash1 4. Wash Deprotect->Wash1 Couple 5. Couple Next Amino Acid (Fmoc-Thr(tBu)-OH + Reagents) Wash1->Couple Wash2 6. Wash Couple->Wash2 Cycle Repeat Steps 3-6 for longer peptides Wash2->Cycle Modify 7. Terminal Modification (e.g., N-Acetylation) Wash2->Modify Cycle->Deprotect Cleave 8. Cleave from Resin & Deprotect Side Chains (TFA) Modify->Cleave Purify End: Purify Peptide (RP-HPLC) Cleave->Purify

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

solution_phase_workflow cluster_sol_workflow Solution-Phase Synthesis Workflow ProtectAA1 Start: Protect Glycine (e.g., as H-Gly-OMe) Couple 1. Couple Amino Acids in Solution (Boc-Thr(tBu)-OH + H-Gly-OMe + Reagents) ProtectAA1->Couple ProtectAA2 Protect Threonine (e.g., as Boc-Thr(tBu)-OH) ProtectAA2->Couple Workup1 2. Work-up & Purification (Extraction, Chromatography) Couple->Workup1 DeprotectN 3. N-terminal Deprotection (Remove Boc with TFA) Workup1->DeprotectN ModifyN Optional: N-Terminal Modification (e.g., Acetylation) DeprotectN->ModifyN DeprotectC 4. C-terminal Deprotection (Hydrolyze Methyl Ester) DeprotectN->DeprotectC ModifyN->DeprotectC FinalPurify End: Final Purification (RP-HPLC, Lyophilization) DeprotectC->FinalPurify

Caption: General workflow for Solution-Phase Peptide Synthesis.

Protocol 1: Solid-Phase Synthesis of Ac-Thr(tBu)-Gly-NH₂

This protocol details the synthesis of an N-terminally acetylated and C-terminally amidated Thr-Gly derivative using Fmoc-SPPS.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Gly-OH, Fmoc-Thr(tBu)-OH

  • Coupling Reagent: HBTU

  • Base: DIPEA

  • Solvents: DMF (peptide grade), DCM

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Acetylation Solution: Acetic anhydride, DIPEA in DMF

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes in a reaction vessel with gentle agitation.

  • First Amino Acid (Glycine) Coupling:

    • Perform Fmoc deprotection on the Rink Amide linker by treating the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.

    • In a separate vial, pre-activate Fmoc-Gly-OH (3 eq. relative to resin loading) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Monitor coupling completion with a Kaiser test. Wash the resin with DMF.

  • Second Amino Acid (Threonine) Coupling:

    • Deprotect the N-terminal Fmoc group of the resin-bound glycine as described in step 2.

    • Pre-activate Fmoc-Thr(tBu)-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF.

    • Add the activated solution to the resin and agitate for 2 hours. Wash thoroughly.

  • N-Terminal Acetylation:

    • Deprotect the final Fmoc group from the N-terminal threonine.

    • Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes. This caps the N-terminus with an acetyl group. Wash thoroughly with DMF and DCM, then dry the resin.

  • Cleavage and Deprotection:

    • Treat the dry resin with the cleavage cocktail (e.g., 95% TFA / 2.5% H₂O / 2.5% TIS) for 2-3 hours to cleave the peptide from the resin and remove the tBu side-chain protecting group.

    • Filter to separate the resin and collect the filtrate.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

    • Centrifuge to collect the peptide pellet, wash with cold ether, and dry.

    • Purify the crude peptide by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and confirm identity by mass spectrometry.

Protocol 2: Solution-Phase Synthesis of Boc-Thr(tBu)-Gly-OMe

This protocol describes the coupling of protected threonine and glycine in solution to form a dipeptide ester.

Materials:

  • Boc-Thr(tBu)-OH

  • H-Gly-OMe·HCl (Glycine methyl ester hydrochloride)

  • Coupling Reagent: HBTU

  • Additive: HOBt

  • Base: DIPEA

  • Solvents: DMF, Ethyl Acetate, DCM

  • Aqueous solutions: Saturated sodium bicarbonate, 1M HCl, Brine

Procedure:

  • Reactant Preparation: Dissolve Boc-Thr(tBu)-OH (1 eq.), H-Gly-OMe·HCl (1.1 eq.), and HOBt (1.2 eq.) in DMF.

  • Coupling Reaction:

    • Cool the solution to 0°C in an ice bath.

    • Add DIPEA (2.5 eq.) to neutralize the hydrochloride salt and act as a base.

    • Add HBTU (1.1 eq.) to the mixture.

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours.

    • Monitor reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude dipeptide, Boc-Thr(tBu)-Gly-OMe, using flash column chromatography (silica gel) with a suitable solvent gradient (e.g., hexane/ethyl acetate).

    • Combine pure fractions and evaporate the solvent.

    • Characterize the final product by NMR and mass spectrometry.

Applications of Termini-Modified Thr-Gly Derivatives

Modifying the termini of peptides is a critical step in drug development to overcome the inherent limitations of natural peptides, such as poor stability and low bioavailability.

modifications_logic cluster_mod_logic Rationale for Terminal Modifications Core Core Dipeptide This compound N_Mod N-Terminal Modification (e.g., Acetylation, PEGylation) Core->N_Mod Modify Amino Terminus C_Mod C-Terminal Modification (e.g., Amidation, Esterification) Core->C_Mod Modify Carboxyl Terminus N_Effect Impact: - Blocks Aminopeptidases - Removes Positive Charge - Modulates Solubility N_Mod->N_Effect C_Effect Impact: - Blocks Carboxypeptidases - Removes Negative Charge - Mimics Native Proteins C_Mod->C_Effect

Caption: Logic and impact of modifying peptide termini.

  • Increased Stability: N-terminal acetylation and C-terminal amidation neutralize the terminal charges and block recognition sites for exopeptidases (aminopeptidases and carboxypeptidases), thereby increasing the peptide's half-life in vivo.

  • Enhanced Biological Activity: Removing terminal charges can make a peptide more closely resemble its native protein counterpart, potentially enhancing its binding affinity and biological function.

  • Improved Pharmacokinetics: Attaching moieties like polyethylene glycol (PEGylation) to the N-terminus can increase the hydrodynamic volume of the peptide, reducing renal clearance and prolonging its circulation time.

Table 3: Summary of Common Modifications and Their Primary Purpose

Modification Type Example Primary Purpose(s)
N-Terminal Acetylation Increase stability, remove charge
Myristoylation Enhance membrane permeability
PEGylation Increase half-life, improve solubility
C-Terminal Amidation Increase stability, mimic native proteins, remove charge
Esterification Serve as a prodrug, modulate solubility

| | Reduction to Alcohol | Alter binding properties, create novel analogs |

References

Application Note: Quantification of H-Thr-Gly-OH in Metabolomics using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

H-Threonyl-Glycine (H-Thr-Gly-OH) is a dipeptide composed of threonine and glycine.[1] As a potential component of the cellular metabolome, its accurate quantification is crucial for understanding various physiological and pathological states. Alterations in the levels of small peptides and amino acids can be indicative of metabolic dysregulation in numerous diseases.[2][3][4] This application note details a robust and sensitive method for the quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology presented here is intended for researchers, scientists, and drug development professionals engaged in metabolomics studies.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in Table 1. This information is essential for method development, including the selection of appropriate solvents and chromatographic conditions.

PropertyValueReference
Molecular Formula C₆H₁₂N₂O₄[1]
Molecular Weight 176.17 g/mol
Monoisotopic Mass 176.0797 Da
Precursor Ion ([M+H]⁺) 177.0870 m/z
Appearance Solid
LogP -4.58 (Extrapolated)

Experimental Protocols

1. Standard Preparation

Analytical standards are critical for the accurate quantification of this compound.

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound analytical standard and dissolve it in 1 mL of LC-MS grade water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The concentration range for the calibration curve should be selected based on the expected concentration of this compound in the samples. A typical range might be 1 ng/mL to 1000 ng/mL.

2. Sample Preparation from Biological Matrices (e.g., Plasma, Cell Lysate)

The following is a general protocol for the extraction of small molecules from biological samples. Optimization may be required depending on the specific matrix.

  • Protein Precipitation: To 100 µL of sample (e.g., plasma, cell lysate), add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the metabolites.

  • Drying: Dry the supernatant under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS system.

3. LC-MS/MS Analysis

The following parameters are provided as a starting point and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Conditions:

ParameterRecommended Setting
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) 177.087 m/z
Product Ions (Q3) To be determined empirically by infusing the standard. Expected fragments would arise from the cleavage of the peptide bond. Based on the structure, key product ions would be the y₁-ion (Glycine, m/z 76.04) and the b₁-ion (Threonine, m/z 102.05).
Collision Energy (CE) Optimize for the specific instrument to achieve maximum signal for the product ions.
Capillary Voltage 3.5 kV
Gas Flow Optimize for the specific instrument.
Temperature Optimize for the specific instrument.

Data Analysis

Quantification is performed using a calibration curve generated from the peak areas of the working standard solutions. The concentration of this compound in the biological samples is then determined by interpolating their peak areas from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard This compound Standard StockSolution Stock Solution (1 mg/mL) Standard->StockSolution BiologicalSample Biological Sample (Plasma, etc.) Extraction Metabolite Extraction BiologicalSample->Extraction WorkingStandards Working Standards StockSolution->WorkingStandards LC_Separation LC Separation (C18 Column) WorkingStandards->LC_Separation CalibrationCurve Calibration Curve Construction Extraction->LC_Separation MS_Detection MS/MS Detection (ESI+) LC_Separation->MS_Detection PeakIntegration Peak Integration MS_Detection->PeakIntegration PeakIntegration->CalibrationCurve Quantification Quantification of this compound PeakIntegration->Quantification CalibrationCurve->Quantification fragmentation_pathway cluster_fragments Collision-Induced Dissociation (CID) Precursor [this compound + H]⁺ m/z = 177.087 b1_ion b₁-ion [Thr]⁺ m/z = 102.05 Precursor->b1_ion Peptide Bond Cleavage y1_ion y₁-ion [Gly+H]⁺ m/z = 76.04 Precursor->y1_ion Peptide Bond Cleavage

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Fmoc-Thr(tBu)-OH Coupling in SPPS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Fmoc-Thr(tBu)-OH during Solid-Phase Peptide Synthesis (SPPS). Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-Thr(tBu)-OH considered a "difficult" amino acid to couple in SPPS?

A1: Fmoc-Thr(tBu)-OH is challenging to couple primarily due to steric hindrance. This hindrance arises from two main factors: the bulky tert-butyl (tBu) protecting group on the threonine side chain and the β-branching of the amino acid itself. This bulkiness can physically impede the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support, leading to slower reaction kinetics and incomplete coupling.[1]

Q2: What are the immediate signs of an incomplete coupling of Fmoc-Thr(tBu)-OH?

A2: The most common and immediate indicator of an incomplete coupling reaction is a positive Kaiser test (a blue or purple color on the resin beads) after the coupling step.[2] The Kaiser test detects the presence of free primary amines on the resin.[2] A positive result signifies that not all the N-terminal amines of the peptide chain have reacted with the incoming Fmoc-Thr(tBu)-OH.

Q3: Can the choice of solvent impact the coupling efficiency of Fmoc-Thr(tBu)-OH?

A3: Yes, the solvent plays a crucial role in SPPS by solvating the peptide-resin and reagents. N,N-Dimethylformamide (DMF) is a standard solvent, but for difficult sequences prone to aggregation, a switch to N-methylpyrrolidone (NMP) or the addition of chaotropic salts or detergents can improve resin swelling and reagent accessibility, thereby enhancing coupling efficiency.[3][4]

Q4: Is it advisable to extend the standard coupling time for Fmoc-Thr(tBu)-OH?

A4: Extending the coupling time is a viable initial strategy to improve the yield for sterically hindered amino acids. A standard coupling time of 1-2 hours can be extended to 4 hours or even overnight to drive the reaction to completion. However, prolonged reaction times should be monitored for potential side reactions.

Q5: What is "double coupling," and when should I use it for Fmoc-Thr(tBu)-OH?

A5: Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid and coupling reagents after the initial coupling reaction. This is a highly recommended strategy for sterically hindered residues like Fmoc-Thr(tBu)-OH, especially if a positive Kaiser test is observed after the first coupling.

Troubleshooting Guide: Incomplete Coupling of Fmoc-Thr(tBu)-OH

This guide provides a systematic approach to resolving incomplete coupling issues with Fmoc-Thr(tBu)-OH.

Problem: Positive Kaiser Test After Coupling Fmoc-Thr(tBu)-OH

A positive Kaiser test indicates the presence of unreacted N-terminal amines on the peptide-resin, signifying an incomplete coupling reaction.

Immediate Corrective Actions:

  • Recouple: Immediately perform a second coupling (double coupling) using a fresh preparation of activated Fmoc-Thr(tBu)-OH. This is often sufficient to drive the reaction to completion.

  • Monitor: After the recoupling step, perform another Kaiser test to confirm the absence of free amines (a negative result, indicated by a yellow or colorless appearance of the beads).

If the Kaiser Test is Still Positive After Recoupling:

This suggests a more persistent issue that requires further optimization of the coupling chemistry.

Advanced Troubleshooting Strategies:

  • Change the Coupling Reagent: Standard coupling reagents like DIC/HOBt may not be potent enough for sterically hindered amino acids. Switch to a more powerful uronium/aminium salt-based reagent such as HATU, HCTU, or COMU, which are known to be more effective for difficult couplings.

  • Increase Reagent Equivalents: Increase the equivalents of the Fmoc-amino acid, coupling reagent, and base relative to the resin loading. A typical modification would be to increase from 3-4 equivalents to 5 or more.

  • Elevate the Temperature: Performing the coupling at a moderately elevated temperature (e.g., 35-40°C) can help overcome the activation energy barrier. However, be cautious as higher temperatures can increase the risk of racemization.

  • Incorporate a Capping Step: If, after troubleshooting, a small number of unreacted amines remain, it is crucial to "cap" them to prevent the formation of deletion sequences. This is done by acetylating the unreacted amines with a reagent like acetic anhydride and a base such as DIPEA. This will terminate the unreacted chains, making purification of the final peptide easier.

Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids

The choice of coupling reagent is critical for the successful incorporation of Fmoc-Thr(tBu)-OH. The following table summarizes the relative efficiency and key characteristics of common coupling reagents.

Coupling ReagentClassActivating AdditiveRelative Efficiency for Hindered CouplingsKey AdvantagesPotential Disadvantages
DIC/HOBt CarbodiimideHOBtModerateCost-effective, low risk of guanidinylation.Slower reaction rates, formation of insoluble DCU byproduct.
HBTU Aminium/UroniumHOBtHighFast and efficient, widely used.Potential for guanidinylation if used in excess.
HATU Aminium/UroniumHOAtVery HighMore efficient than HBTU, especially for hindered couplings; reduced racemization.Higher cost.
HCTU Aminium/Uronium6-Cl-HOBtHighA cost-effective alternative to HATU with similar efficiency.Higher cost than HBTU.
COMU Aminium/UroniumOxymaPure®Very HighHigh reactivity, safer byproducts (non-explosive), good solubility.Higher cost.

Note: The efficiencies are relative and can be sequence-dependent.

Experimental Protocols

Protocol 1: Kaiser Test for Detection of Free Primary Amines

This colorimetric test is used to monitor the completion of the coupling reaction.

Materials:

  • Reagent A: 5 g ninhydrin in 100 mL ethanol.

  • Reagent B: 80 g phenol in 20 mL ethanol.

  • Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.

  • Resin sample from the synthesis.

  • Small test tubes.

  • Heating block or oven at 100-110°C.

Procedure:

  • Collect a small sample of resin beads (approximately 10-15 beads) in a clean test tube.

  • Add 2-3 drops of Reagent A to the test tube.

  • Add 2-3 drops of Reagent B to the test tube.

  • Add 2-3 drops of Reagent C to the test tube.

  • Heat the test tube at 100-110°C for 5 minutes.

  • Observe the color of the resin beads and the solution.

Interpretation of Results:

  • Negative (Coupling Complete): Resin beads and solution are yellow or colorless.

  • Positive (Coupling Incomplete): Resin beads and/or solution turn dark blue or purple.

Protocol 2: Recoupling Procedure for Fmoc-Thr(tBu)-OH

This protocol should be followed if a positive Kaiser test is observed after the initial coupling.

Materials:

  • Peptide-resin with unreacted N-terminal amines.

  • Fmoc-Thr(tBu)-OH (3-5 equivalents relative to resin loading).

  • A potent coupling reagent (e.g., HATU, 3-5 equivalents).

  • A non-nucleophilic base (e.g., DIPEA, 6-10 equivalents).

  • DMF (peptide synthesis grade).

  • Reaction vessel.

Procedure:

  • Wash: After the initial coupling, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3-5 times) to remove any residual reagents and byproducts.

  • Prepare Activation Solution: In a separate vessel, dissolve Fmoc-Thr(tBu)-OH and the chosen coupling reagent (e.g., HATU) in DMF. Add the base (e.g., DIPEA) and allow the mixture to pre-activate for 1-2 minutes.

  • Recoupling: Add the freshly prepared activation solution to the washed peptide-resin.

  • React: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Wash: Drain the recoupling solution and wash the peptide-resin thoroughly with DMF (3-5 times).

  • Monitor: Perform a Kaiser test to verify the completion of the recoupling reaction. If the test is negative, you can proceed to the next Fmoc deprotection step. If it remains positive, consider the advanced troubleshooting strategies outlined above.

Visualizations

Troubleshooting Workflow for Incomplete Coupling

The following diagram illustrates the decision-making process when troubleshooting an incomplete coupling of Fmoc-Thr(tBu)-OH.

G start Perform Coupling with Fmoc-Thr(tBu)-OH kaiser1 Perform Kaiser Test start->kaiser1 result1 Test Result? kaiser1->result1 negative1 Proceed to Next Deprotection result1->negative1 Negative (Yellow) positive1 Incomplete Coupling Detected result1->positive1 Positive (Blue) recouple Perform Double Coupling positive1->recouple kaiser2 Perform Kaiser Test recouple->kaiser2 result2 Test Result? kaiser2->result2 negative2 Proceed to Next Deprotection result2->negative2 Negative (Yellow) positive2 Coupling Still Incomplete result2->positive2 Positive (Blue) troubleshoot Advanced Troubleshooting: - Stronger Coupling Reagent - Increase Equivalents - Elevate Temperature positive2->troubleshoot capping Perform Capping (e.g., Acetic Anhydride) troubleshoot->capping end Proceed to Next Deprotection capping->end G coupling_efficiency Coupling Efficiency steric_hindrance Steric Hindrance (β-branching, tBu group) steric_hindrance->coupling_efficiency decreases reagent_potency Coupling Reagent Potency (e.g., HATU > HBTU > DIC/HOBt) reagent_potency->coupling_efficiency increases reaction_conditions Reaction Conditions reaction_conditions->coupling_efficiency influences solvent Solvent System (DMF, NMP) reaction_conditions->solvent temperature Temperature reaction_conditions->temperature time Reaction Time reaction_conditions->time concentration Reagent Concentration reaction_conditions->concentration peptide_aggregation Peptide-Resin Aggregation peptide_aggregation->coupling_efficiency decreases

References

How to minimize side reactions in H-Thr-Gly-OH synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of the dipeptide H-Thr-Gly-OH.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Actions & Solutions
Low Final Yield 1. Incomplete Coupling: Steric hindrance of the threonine residue can lead to inefficient coupling. 2. Diketopiperazine (DKP) Formation: Cyclization of the dipeptide on the resin, leading to cleavage from the solid support. 3. Peptide Aggregation: Aggregation of the growing peptide chain on the resin can block reactive sites.1. Optimize Coupling: Use a more powerful coupling reagent like HATU or COMU. Consider a double coupling strategy for the threonine residue. 2. Minimize DKP Formation: Use a 2-chlorotrityl chloride resin, which provides steric hindrance to reduce cyclization. Shorten the Fmoc deprotection time for the glycine residue. 3. Disrupt Aggregation: Use solvents known to disrupt secondary structures, such as a mixture of DCM, DMF, and NMP.
Presence of Impurity with the Same Mass 1. Racemization of Threonine: The α-carbon of threonine can epimerize during activation, leading to the formation of the D-diastereomer.1. Minimize Racemization: Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA. Perform the coupling at a lower temperature (e.g., 0°C). Use racemization-suppressing additives like OxymaPure®.
Presence of Impurity with Higher Mass (+42 Da) 1. O-Acylation of Threonine: The hydroxyl group on the threonine side chain can be acylated by the incoming activated amino acid.1. Protect Threonine Side Chain: Use a tert-butyl (tBu) protecting group for the threonine side chain (Fmoc-Thr(tBu)-OH). This is the most effective method.
Multiple Deletion Sequence Impurities 1. Inefficient Fmoc Deprotection: Incomplete removal of the Fmoc group from the N-terminus of the growing peptide chain. 2. Inefficient Coupling: As described under "Low Final Yield".1. Ensure Complete Deprotection: Increase the deprotection time or use a stronger base concentration (e.g., 30% piperidine in DMF). Monitor deprotection using a UV-Vis spectrophotometer. 2. Monitor Coupling: Use a qualitative test like the Kaiser test to ensure complete coupling before proceeding to the next step.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to consider when synthesizing this compound?

A1: The three main side reactions to be aware of are:

  • Diketopiperazine (DKP) Formation: This is a significant issue in dipeptide synthesis where the N-terminal amine of the second amino acid (Threonine) attacks the ester linkage of the first amino acid (Glycine) to the resin, leading to the cleavage of the dipeptide from the resin as a cyclic diketopiperazine.

  • Racemization: The chiral center of the threonine residue is susceptible to epimerization during the activation step of the coupling reaction, which can lead to the formation of diastereomeric impurities.

  • O-Acylation: The hydroxyl group on the side chain of threonine can be acylated if it is not properly protected, leading to the formation of a branched peptide and consumption of the activated amino acid.

Q2: How can I prevent diketopiperazine (DKP) formation?

A2: DKP formation is a common problem in dipeptide synthesis.[1] To minimize this side reaction:

  • Use a Sterically Hindered Resin: 2-chlorotrityl chloride (2-CTC) resin is highly recommended as its bulky nature sterically hinders the intramolecular cyclization reaction.

  • Modify Deprotection Conditions: For the second amino acid (Threonine), shorten the Fmoc-deprotection time to reduce the exposure of the free N-terminal amine that initiates the cyclization.

  • Dipeptide Coupling: An alternative strategy is to synthesize the Fmoc-Thr-Gly-OH dipeptide in solution and then couple it to the resin. This bypasses the vulnerable dipeptide stage on the solid support.

Q3: What is the best way to protect the hydroxyl group of threonine?

A3: The most effective and commonly used method is to employ a tert-butyl (tBu) protecting group for the side chain hydroxyl of threonine (i.e., use Fmoc-Thr(tBu)-OH). The tBu group is stable under the basic conditions of Fmoc deprotection and is efficiently removed during the final acidic cleavage from the resin.[2]

Q4: Which coupling reagent is best for minimizing racemization when coupling threonine?

A4: For minimizing racemization, a combination of a carbodiimide like Diisopropylcarbodiimide (DIC) with a racemization-suppressing additive such as OxymaPure® or HOBt is a good choice.[3][4] Uronium/aminium-based reagents like HATU and HBTU are also very effective and offer rapid coupling times, which can also help to reduce the window for racemization to occur.[3] The choice of base is also critical; using a weaker base like N-methylmorpholine (NMM) is preferable to a stronger, more sterically hindered base like N,N-diisopropylethylamine (DIPEA).

Q5: How do I choose the right protecting group strategy for this compound synthesis?

A5: An orthogonal protecting group strategy is essential for a successful synthesis. The most common and recommended strategy is the Fmoc/tBu approach.

  • Nα-amino group: Use the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group.

  • Threonine side-chain hydroxyl group: Use the acid-labile tBu (tert-butyl) group. This strategy ensures that the side-chain protecting group remains intact during the repetitive base-mediated Fmoc deprotection steps and is removed simultaneously with the cleavage of the peptide from the resin under acidic conditions.

Data Presentation

While specific comparative studies on the synthesis of this compound with varying parameters are not extensively available in the reviewed literature, the following tables provide representative data based on general knowledge of peptide synthesis and results from similar sequences to guide experimental design.

Table 1: Comparison of Coupling Reagent Performance in a Model Dipeptide Synthesis

Coupling ReagentAdditiveBaseTypical Crude Purity (%)Typical Yield (%)Racemization Risk
DICHOBtDIPEA~90-95~85-90Low-Moderate
DICOxymaPure®DIPEA~95-98~90-95Low
HBTUHOBtDIPEA~95-98~90-95Low
HATUHOAtDIPEA>98>95Very Low
COMU-DIPEA>98>95Very Low

Note: Yields and purity are highly dependent on the specific peptide sequence, resin, and reaction conditions. This table serves as a general guide.

Table 2: Effect of Threonine Side-Chain Protection

Threonine Derivative UsedExpected Primary Side ReactionEstimated Purity of Target Peptide (%)
Fmoc-Thr-OHO-acylation< 70%
Fmoc-Thr(tBu)-OHNone (related to side chain)> 95%

Experimental Protocols

Protocol 1: Fmoc-Based Solid-Phase Synthesis of this compound

This protocol outlines a standard procedure for the manual solid-phase synthesis of this compound on a 0.1 mmol scale using Fmoc/tBu chemistry.

1. Resin Preparation:

  • Swell 200 mg of H-Gly-2-chlorotrityl resin (0.5 mmol/g substitution) in dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel.
  • Wash the resin with dimethylformamide (DMF) (3 x 5 mL).

2. Threonine Coupling:

  • In a separate vial, dissolve Fmoc-Thr(tBu)-OH (3 equivalents, 0.3 mmol, 119.2 mg), HBTU (2.9 equivalents, 0.29 mmol, 110 mg), and HOBt (3 equivalents, 0.3 mmol, 46 mg) in 3 mL of DMF.
  • Add DIPEA (6 equivalents, 0.6 mmol, 105 µL) to the amino acid solution and pre-activate for 2 minutes.
  • Add the activated amino acid solution to the resin.
  • Agitate the mixture for 2 hours at room temperature.
  • Wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).
  • Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, repeat the coupling step.

3. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF (5 mL) to the resin.
  • Agitate for 5 minutes.
  • Drain the solution.
  • Add a fresh 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
  • Wash the resin thoroughly with DMF (5 x 5 mL).

4. Cleavage and Deprotection:

  • Wash the peptide-resin with DCM (3 x 5 mL) and dry under vacuum for 1 hour.
  • Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.
  • Add 2 mL of the cleavage cocktail to the dry resin in a fume hood.
  • Agitate the mixture at room temperature for 2 hours.
  • Filter the resin and collect the filtrate.

5. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
  • Centrifuge the mixture to pellet the peptide.
  • Wash the peptide pellet with cold diethyl ether twice.
  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
  • Lyophilize the pure fractions to obtain this compound as a white powder.

Visualizations

H_Thr_Gly_OH_Synthesis_Workflow cluster_Resin_Prep Resin Preparation cluster_Coupling Threonine Coupling cluster_Deprotection Fmoc Deprotection cluster_Cleavage_Purification Cleavage & Purification Resin H-Gly-2-CTC Resin Swell Swell in DCM Resin->Swell Wash1 Wash with DMF Swell->Wash1 Activate Activate Fmoc-Thr(tBu)-OH with HBTU/HOBt/DIPEA Wash1->Activate Couple Couple to Resin Activate->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Kaiser1 Kaiser Test Wash2->Kaiser1 Deprotect Treat with 20% Piperidine/DMF Kaiser1->Deprotect Wash3 Wash with DMF Deprotect->Wash3 Cleave Cleave with TFA/TIS/H2O Wash3->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Lyophilize Lyophilize Purify->Lyophilize Side_Reactions cluster_main This compound Synthesis on Resin cluster_side Potential Side Reactions Start H-Gly-Resin Coupling Coupling of Fmoc-Thr(tBu)-OH Start->Coupling Deprotection Fmoc Deprotection of Thr DKP Diketopiperazine Formation (Loss of Dipeptide from Resin) Deprotection->DKP Intramolecular Cyclization Dipeptide Fmoc-Thr(tBu)-Gly-Resin Coupling->Dipeptide Racemization Racemization of Threonine (Diastereomer Formation) Coupling->Racemization During Activation O_Acylation O-Acylation of Thr (If -OH is unprotected) Coupling->O_Acylation Side-chain Attack Dipeptide->Deprotection Orthogonal_Protection cluster_conditions Deprotection/Cleavage Conditions Peptide Fmoc-Thr(tBu)-Gly-Resin N-Terminus Thr Side Chain Resin Linkage Base Base (e.g., Piperidine) Base->Peptide:f0 Removes Fmoc group Acid Strong Acid (e.g., TFA) Acid->Peptide:f1 Removes tBu group Acid->Peptide:f2 Cleaves from resin

References

Technical Support Center: Optimizing Cleavage of Threonine-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing the cleavage of H-Thr-Gly-OH and other threonine-containing peptides from solid-phase synthesis resins. Our goal is to help you prevent degradation and maximize the yield and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for threonine-containing peptides during TFA cleavage?

A1: The main degradation pathway for threonine during strong acid cleavage, such as with trifluoroacetic acid (TFA), is acid-catalyzed dehydration of the threonine side chain. This results in the formation of a dehydroamino acid residue. Another potential side reaction is O-acylation of the hydroxyl group, though this is less common during the final cleavage step compared to during coupling reactions. Additionally, the peptide backbone itself can be susceptible to hydrolysis under prolonged exposure to strong acids.

Q2: Why is the choice of cleavage cocktail critical for peptides containing threonine?

A2: The cleavage cocktail's composition is crucial because it must efficiently cleave the peptide from the resin and remove side-chain protecting groups while minimizing degradation of the sensitive threonine residue. The use of appropriate scavengers in the cocktail is essential to quench reactive cationic species generated during the cleavage process, which could otherwise lead to side reactions.

Q3: What are scavengers and why are they necessary in a cleavage cocktail?

A3: Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or quench reactive carbocations that are liberated from the resin and protecting groups during acidolysis.[1][2] Without scavengers, these reactive species can cause unwanted modifications to the peptide, such as alkylation of sensitive residues. For peptides with residues like tryptophan, methionine, or cysteine, scavengers are critical.[3] While threonine is primarily susceptible to dehydration, a well-formulated scavenger mixture helps to ensure a "cleaner" cleavage environment, minimizing all potential side reactions.

Q4: Which cleavage cocktail is recommended for a simple, threonine-containing dipeptide like this compound?

A4: For a simple peptide lacking other sensitive residues like Cys, Met, or Trp, a standard cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) is a good starting point.[4] TIS is an effective scavenger for carbocations, and water can help to suppress some side reactions. For more complex peptides, or if degradation is observed, a more robust cocktail may be necessary.

Q5: How can I monitor the efficiency and potential degradation during the cleavage of my threonine-containing peptide?

A5: The most effective way to monitor your cleavage reaction is by performing a small-scale trial cleavage.[5] The resulting crude peptide can be analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to assess purity and identify any potential degradation products. Mass spectrometry (MS) should be used in conjunction with HPLC to confirm the molecular weight of the desired peptide and to identify any side products by their mass-to-charge ratio.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Peptide Yield Incomplete cleavage from the resin.Extend the cleavage reaction time (e.g., from 2 hours to 4 hours) and re-analyze a small sample by HPLC. Ensure the resin was properly swollen in the cleavage cocktail.
Peptide precipitation was incomplete.Ensure the ether used for precipitation is cold. After adding the filtrate to the ether, store the mixture at -20°C for at least 1 hour to maximize precipitation.
Premature cleavage during synthesis (for highly acid-labile linkers).If using a very acid-sensitive linker, ensure that the Fmoc-deprotection steps are not too prolonged and that the reagents are of high quality.
Presence of Side Products (Impure Peptide) Dehydration of the threonine side chain.Use a milder cleavage cocktail if possible, or reduce the cleavage time. Ensure the reaction is performed at room temperature and not at elevated temperatures.
Incomplete removal of protecting groups.This can be an issue with more complex peptides. Consider a more robust cleavage cocktail like Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT) and potentially a longer cleavage time.
Alkylation or other modification by reactive species.Ensure your cleavage cocktail contains an effective scavenger like TIS. Prepare the cleavage cocktail fresh before each use.
No Peptide Detected After Cleavage Incorrect cleavage cocktail for the resin linker.Verify that the cleavage cocktail is appropriate for the type of resin used (e.g., Wang, Rink Amide).
Degradation of the entire peptide.This is rare but could indicate extreme sensitivity of the peptide sequence or a problem with the TFA quality. Perform a small-scale cleavage with fresh, high-quality reagents.

Quantitative Data on Cleavage Cocktail Performance

The choice of cleavage cocktail can significantly impact the purity and yield of the final peptide. Below is a comparison of a standard TFA-based cocktail with a greener alternative containing methanesulfonic acid (MSA) for peptides containing serine and threonine.

Peptide SequenceCleavage CocktailPurity (%)Cleavage Yield (%)Reference
H-YTSFL-NH₂ (contains Ser)95% TFA, 2.5% TIS, 2.5% H₂O98Not Reported
H-YTSFL-NH₂ (contains Ser)2% MSA, 2.5% TIS, 95.5% Formic Acid99>99
H-YTTFL-NH₂ (contains Thr)95% TFA, 2.5% TIS, 2.5% H₂O99Not Reported
H-YTTFL-NH₂ (contains Thr)2% MSA, 2.5% TIS, 95.5% Formic Acid9895

Note: The MSA-based cocktail required a subsequent deformylation step with 0.5 M NH₄OH to remove formylation of the serine and threonine residues.

Detailed Experimental Protocol: Cleavage of this compound from Resin

This protocol outlines a standard procedure for the cleavage of this compound from a solid-phase support using a TFA-based cocktail.

Materials:

  • Peptide-resin (e.g., H-Thr(tBu)-Gly-Wang Resin)

  • Trifluoroacetic acid (TFA), high purity

  • Triisopropylsilane (TIS)

  • Deionized water

  • Dichloromethane (DCM)

  • Cold diethyl ether (-20°C)

  • Reaction vessel (e.g., a fritted syringe or a round-bottom flask)

  • Centrifuge and centrifuge tubes

  • Nitrogen gas supply (optional)

Procedure:

  • Resin Preparation:

    • Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

    • Wash the resin with dichloromethane (DCM) (3 x 5 mL) to remove any residual DMF and other solvents from the synthesis.

    • Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage Cocktail Preparation:

    • Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

    • Prepare the cleavage cocktail fresh immediately before use. For a standard cocktail, mix:

      • 9.5 mL TFA

      • 0.25 mL TIS

      • 0.25 mL Deionized Water

    • For 100 mg of resin, you will need approximately 2 mL of the cleavage cocktail.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the dried peptide-resin.

    • Ensure the resin is fully suspended and gently agitate the mixture at room temperature for 2 hours. A shaker or rotator can be used for this purpose.

  • Peptide Isolation:

    • After 2 hours, filter the TFA solution containing the cleaved peptide into a clean collection tube (e.g., a 15 mL centrifuge tube).

    • Wash the resin with a small amount of fresh TFA (approx. 1 mL) and combine the filtrates.

  • Peptide Precipitation:

    • In a larger centrifuge tube (e.g., 50 mL), add 10 volumes of cold (-20°C) diethyl ether (e.g., 30 mL for 3 mL of filtrate).

    • Add the TFA filtrate dropwise to the cold ether while gently swirling the tube. A white precipitate of the peptide should form.

    • Incubate the mixture at -20°C for at least 1 hour to maximize precipitation.

  • Peptide Collection and Washing:

    • Centrifuge the mixture to pellet the precipitated peptide (e.g., 10 minutes at 3000 x g).

    • Carefully decant the ether supernatant.

    • Wash the peptide pellet with cold diethyl ether (2 x 10 mL) to remove residual TFA and scavengers. Repeat the centrifugation and decanting steps for each wash.

  • Drying and Storage:

    • After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator to remove all traces of ether.

    • The resulting white solid is the crude this compound peptide (as a TFA salt).

    • Store the dried peptide at -20°C or lower for long-term stability.

  • Analysis:

    • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).

    • Analyze the purity by RP-HPLC and confirm the identity by mass spectrometry.

Visual Guides

cluster_synthesis Peptide on Resin cluster_cleavage Cleavage Step cluster_workup Workup cluster_product Final Product Peptide_Resin H-Thr(tBu)-Gly-Resin Reaction Cleavage Reaction (2 hours, RT) Peptide_Resin->Reaction Cleavage_Cocktail TFA / Scavengers Cleavage_Cocktail->Reaction Filtration Filter Resin Reaction->Filtration Precipitation Precipitate in Cold Ether Filtration->Precipitation Centrifugation Centrifuge and Wash Precipitation->Centrifugation Drying Dry Peptide Centrifugation->Drying Crude_Peptide Crude this compound Drying->Crude_Peptide Analysis HPLC / MS Analysis Crude_Peptide->Analysis Start Problem with Cleavage Check_Yield Low Yield? Start->Check_Yield Precipitation_Issue Precipitation Issue Check_Purity Low Purity? Check_Yield->Check_Purity No Incomplete_Cleavage Incomplete Cleavage Check_Yield->Incomplete_Cleavage Yes Degradation Peptide Degradation Check_Purity->Degradation Yes Incomplete_Deprotection Incomplete Deprotection Check_Purity->Incomplete_Deprotection Yes End Successful Cleavage Check_Purity->End No Solution_Cleavage Increase cleavage time Ensure resin is swollen Incomplete_Cleavage->Solution_Cleavage Solution_Precipitation Use colder ether Increase precipitation time Precipitation_Issue->Solution_Precipitation Solution_Degradation Use milder cocktail Reduce cleavage time Ensure fresh scavengers Degradation->Solution_Degradation Solution_Deprotection Use stronger cocktail (e.g., Reagent K) Increase cleavage time Incomplete_Deprotection->Solution_Deprotection G Thr_Peptide This compound Threonine side chain: -CH(OH)CH₃ Dehydrated_Product Dehydroamino Acid Derivative Side chain: =C(CH₃) Thr_Peptide->Dehydrated_Product Dehydration TFA TFA (H⁺) TFA->Dehydrated_Product Water H₂O Dehydrated_Product->Water Elimination of

References

Strategies to improve the yield and purity of H-Thr-Gly-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of H-Thr-Gly-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this dipeptide.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in synthesizing the dipeptide this compound?

A1: The primary challenges in synthesizing this compound include ensuring complete coupling of the sterically hindered threonine residue, preventing side reactions related to the hydroxyl group of threonine, minimizing racemization at the chiral center of threonine, and achieving efficient purification of the polar dipeptide.[1][2][3]

Q2: Which protecting group strategy is recommended for the synthesis of this compound?

A2: For a standard Fmoc-based synthesis, it is recommended to use an acid-labile protecting group for the side chain of threonine, such as tert-butyl (tBu).[4][5] This ensures that the hydroxyl group does not interfere with the coupling reaction and can be removed simultaneously with the final cleavage from the resin. The N-terminus of threonine should be protected with the Fmoc group, which is base-labile.

Q3: What are the key considerations for purifying this compound?

A3: this compound is a relatively polar peptide, which can make purification by standard reversed-phase HPLC challenging. Optimization of the mobile phase, including the gradient of the organic solvent (e.g., acetonitrile) and the ion-pairing agent (e.g., trifluoroacetic acid), is crucial. For very polar peptides, alternative chromatography techniques like hydrophilic interaction liquid chromatography (HILIC) could be considered.

Q4: How can I confirm the identity and purity of the synthesized this compound?

A4: The identity and purity of this compound are best confirmed using a combination of analytical techniques. High-performance liquid chromatography (HPLC) is used to assess purity by observing the number and integration of peaks. Mass spectrometry (MS) confirms the correct molecular weight of the dipeptide. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and stereochemistry of the final product.

Troubleshooting Guide

Issue 1: Low Coupling Efficiency and Yield

Q: My synthesis of this compound resulted in a low yield. What are the possible causes and how can I improve it?

A: Low yield in the synthesis of this compound can stem from several factors, primarily related to the coupling of the sterically hindered threonine residue.

Possible Causes and Solutions:

  • Steric Hindrance: The side chain of threonine can physically impede the coupling reaction.

    • Solution: Employ a more potent coupling reagent known to be effective for hindered amino acids, such as HATU, HCTU, or COMU. Increasing the equivalents of the protected amino acid and the coupling reagent (e.g., 3-5 equivalents) can also drive the reaction to completion.

  • Inadequate Reaction Time: The coupling reaction may require more time than for unhindered amino acids.

    • Solution: Extend the coupling time to 2-4 hours or even overnight. It is advisable to monitor the reaction progress using a qualitative method like the Kaiser test to determine the optimal duration.

  • Peptide Aggregation: Although less common for a dipeptide, aggregation can still occur, hindering reagent access.

    • Solution: Consider using a different solvent system. While DMF is common, NMP can be a better solvent for aggregating sequences. The addition of chaotropic salts or using microwave-assisted synthesis can also help disrupt aggregation.

Quantitative Data Summary: Comparison of Coupling Reagents

Coupling ReagentAdditiveTypical Coupling TimeReported RacemizationRelative Cost
DIC/DCCHOBt/Oxyma2-4 hoursLow with additiveLow
HBTU/TBTU-1-2 hoursLowMedium
HATU/HCTU-30-60 minutesVery LowHigh
COMU-15-30 minutesVery LowHigh

Note: Data is generalized for peptide synthesis and may vary for this compound.

Issue 2: Impurities and Low Purity

Q: My final this compound product shows significant impurities in the HPLC analysis. What are the likely side reactions and how can I minimize them?

A: Impurities in the synthesis of this compound often arise from side reactions involving the threonine residue or from incomplete reactions.

Common Side Reactions and Mitigation Strategies:

  • Racemization: The chiral center of threonine can epimerize during the activation step, leading to the formation of diastereomers.

    • Mitigation: Use a racemization-suppressing additive like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl (hydroxyimino)cyanoacetate (Oxyma) when using carbodiimide coupling reagents. Employing a weaker, sterically hindered base such as sym-collidine instead of DIPEA can also reduce racemization.

  • O-Acylation of the Threonine Side Chain: The hydroxyl group of unprotected threonine can be acylated by the activated glycine, leading to a branched peptide impurity.

    • Mitigation: Ensure the side-chain hydroxyl group of threonine is protected, typically with a tert-butyl (tBu) group, during the synthesis.

  • Deletion Sequences: Incomplete coupling of threonine can lead to a final product that is just glycine.

    • Mitigation: Follow the recommendations for improving coupling efficiency, such as using a more potent coupling reagent and extending the reaction time. Performing a double coupling for the threonine residue can also be beneficial.

  • O-Sulfonation of Threonine: During the final cleavage with trifluoroacetic acid (TFA), if the synthesis involves arginine with Pmc or Mtr protecting groups, O-sulfonation of threonine can occur.

    • Mitigation: This is less of a concern for this compound synthesis unless it is part of a larger peptide containing arginine. If so, ensure the use of appropriate scavengers in the cleavage cocktail.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound

This protocol describes the manual synthesis of this compound on a 0.1 mmol scale using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Gly-Wang resin (0.5 mmol/g substitution)

  • Fmoc-Thr(tBu)-OH

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell 200 mg of Fmoc-Gly-Wang resin in 5 mL of DMF for 1 hour in a fritted syringe.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 5 mL of 20% piperidine in DMF to the resin and agitate for 20 minutes.

    • Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

  • Threonine Coupling:

    • In a separate vial, dissolve Fmoc-Thr(tBu)-OH (198.7 mg, 0.5 mmol), HOBt (76.6 mg, 0.5 mmol), and DIC (78 µL, 0.5 mmol) in 3 mL of DMF.

    • Pre-activate the mixture for 10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, continue coupling for another hour or perform a double coupling.

    • Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

  • Final Fmoc Deprotection:

    • Repeat the Fmoc deprotection step as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.

    • Add 2 mL of the cleavage cocktail to the dry resin and agitate for 2 hours.

    • Filter the cleavage solution into a collection tube.

  • Peptide Precipitation and Isolation:

    • Add the filtrate to 10 mL of cold diethyl ether to precipitate the peptide.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether twice.

    • Dry the peptide pellet under vacuum to obtain the crude this compound.

Protocol 2: Purification of this compound by Preparative HPLC

Equipment and Materials:

  • Preparative HPLC system with a UV detector

  • Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Crude this compound

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of Mobile Phase A. Filter the solution through a 0.45 µm syringe filter.

  • Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Injection and Gradient Elution:

    • Inject the filtered sample onto the column.

    • Run a linear gradient from 5% to 50% Mobile Phase B over 40 minutes at a flow rate appropriate for the column.

    • Monitor the elution at 210-220 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.

  • Lyophilization: Pool the fractions with the desired purity and lyophilize to obtain the purified this compound as a white powder.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_cleavage Cleavage & Isolation cluster_purification Purification & Analysis Resin_Swelling Resin Swelling Fmoc_Deprotection_Gly Fmoc Deprotection (Gly) Resin_Swelling->Fmoc_Deprotection_Gly Thr_Coupling Threonine Coupling Fmoc_Deprotection_Gly->Thr_Coupling Final_Fmoc_Deprotection Final Fmoc Deprotection Thr_Coupling->Final_Fmoc_Deprotection Cleavage Cleavage from Resin Final_Fmoc_Deprotection->Cleavage Precipitation Precipitation Cleavage->Precipitation Isolation Isolation & Drying Precipitation->Isolation Prep_HPLC Preparative HPLC Isolation->Prep_HPLC Purity_Analysis Purity Analysis Prep_HPLC->Purity_Analysis Lyophilization Lyophilization Purity_Analysis->Lyophilization

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_workflow cluster_solutions_coupling Solutions for Incomplete Coupling cluster_solutions_purity Solutions for Low Purity Start Low Yield or Purity of This compound Check_Coupling Check Coupling Efficiency (Kaiser Test) Start->Check_Coupling Incomplete_Coupling Incomplete Coupling Check_Coupling->Incomplete_Coupling Positive Complete_Coupling Coupling Complete Check_Coupling->Complete_Coupling Negative Increase_Time Increase Coupling Time Incomplete_Coupling->Increase_Time Potent_Reagent Use Potent Coupling Reagent (HATU, HCTU) Incomplete_Coupling->Potent_Reagent Double_Couple Perform Double Coupling Incomplete_Coupling->Double_Couple Check_Purity Analyze Crude Purity (HPLC/MS) Complete_Coupling->Check_Purity Low_Purity Low Purity Check_Purity->Low_Purity < Desired Purity High_Purity High Purity - Proceed to Purification Check_Purity->High_Purity >= Desired Purity Optimize_Protecting_Groups Optimize Protecting Groups Low_Purity->Optimize_Protecting_Groups Suppress_Racemization Add Racemization Suppressor (HOBt, Oxyma) Low_Purity->Suppress_Racemization Optimize_Cleavage Optimize Cleavage Cocktail Low_Purity->Optimize_Cleavage

References

Identifying and removing common impurities from H-Thr-Gly-OH preps

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for identifying and removing common impurities from H-Thr-Gly-OH preparations.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered during the synthesis of this compound?

A1: During the solid-phase peptide synthesis (SPPS) of this compound, several types of impurities can arise. The most common include:

  • Deletion Sequences: Peptides where either the Threonine or Glycine residue is missing. In this case, you might find H-Thr-OH or H-Gly-OH as byproducts.

  • Truncated Sequences: If the synthesis is stopped prematurely, you will have the initial amino acid attached to the resin (e.g., H-Gly-resin).

  • Incompletely Deprotected Peptides: Failure to remove the Fmoc protecting group from the N-terminus of Threonine or the tert-butyl (tBu) group from the Threonine side chain results in impurities like Fmoc-Thr(tBu)-Gly-OH or H-Thr(tBu)-Gly-OH.

  • Side-Reaction Products: Side reactions involving the amino acid side chains can occur. For instance, the hydroxyl group of Threonine can undergo modifications.

  • Reagent Adducts: Residual reagents from the synthesis and cleavage steps can form adducts with the final peptide.

Q2: How can I detect these impurities in my crude this compound sample?

A2: The most effective method for detecting impurities in your peptide preparation is a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1]

  • Reversed-Phase HPLC (RP-HPLC): This technique separates the target peptide from impurities based on their hydrophobicity.[2] Impurities will appear as distinct peaks in the chromatogram, separate from the main product peak.

  • Mass Spectrometry (MS): MS analysis of the crude product and of the individual peaks from the HPLC separation will help in identifying the impurities by their mass-to-charge ratio (m/z). By comparing the observed masses to the theoretical mass of this compound, you can identify deletion sequences, incomplete deprotection, and other modifications.[3]

Q3: What is the theoretical molecular weight of this compound?

A3: The theoretical monoisotopic molecular weight of this compound is 176.08 g/mol .[4][5] This value is essential for identifying the correct peak in your mass spectrum.

Troubleshooting Guides

Problem 1: My mass spectrum shows a peak with a mass significantly lower than the expected 176.08 g/mol .

This issue often points to the presence of deletion or truncated sequences.

Potential Cause Troubleshooting Steps
Deletion of Threonine Look for a peak corresponding to the molecular weight of Glycine (75.03 g/mol ). This indicates that the Threonine coupling step failed. To resolve this, ensure complete deprotection of the Glycine on the resin before the Threonine coupling step. Consider double coupling or using a different coupling reagent.
Deletion of Glycine Look for a peak corresponding to the molecular weight of Threonine (119.06 g/mol ). This suggests a failure in the initial Glycine loading onto the resin or premature cleavage. Verify the loading efficiency of your resin.
Truncation If you observe a peak corresponding to the initial amino acid (Glycine), it indicates that the synthesis did not proceed beyond the first step. Review your entire synthesis protocol for any errors in reagent addition or reaction times.
Problem 2: I see peaks in my mass spectrum with higher molecular weights than my target peptide.

Higher molecular weight species often indicate incomplete deprotection or the presence of adducts.

Potential Cause Troubleshooting Steps
Incomplete Fmoc Deprotection A mass increase of +222.26 Da (the mass of the Fmoc group) suggests that the N-terminal protecting group on Threonine was not fully removed. Look for a peak at approximately 398.34 g/mol (176.08 + 222.26). To address this, increase the deprotection time with piperidine or use fresh deprotection solution.
Incomplete tBu Deprotection A mass increase of +56.11 Da (the mass of the tert-butyl group) indicates the side-chain protecting group on Threonine is still present. You will observe a peak around 232.19 g/mol (176.08 + 56.11). Ensure your cleavage cocktail is fresh and that the cleavage reaction is allowed to proceed for a sufficient amount of time (typically 2-3 hours).
Sodium or Potassium Adducts Peaks with a mass of +22 Da or +38 Da higher than the target peptide are commonly sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, respectively. These are often formed during electrospray ionization in the mass spectrometer and are generally not a concern regarding peptide purity. Using plasticware instead of glassware can help minimize sodium contamination.
Double Insertion In rare cases of using a large excess of activated amino acid, a double insertion can occur. For instance, a Thr-Thr-Gly sequence would have a higher mass. Optimizing the stoichiometry of your coupling reagents can prevent this.

Data Presentation

Table 1: Molecular Weights of this compound and Related Compounds
Compound Molecular Formula Molecular Weight ( g/mol ) Notes
This compound C₆H₁₂N₂O₄176.17Target dipeptide
Fmoc-Thr(tBu)-OHC₂₃H₂₇NO₅397.46Protected Threonine
Fmoc-Gly-OHC₁₇H₁₅NO₄297.31Protected Glycine
Table 2: Common Impurities in this compound Synthesis and their Mass Differences
Impurity Description Δ Mass (Da) from Target Expected MW ( g/mol )
Deletion of ThreonineGlycine only-101.1175.07
Deletion of GlycineThreonine only-57.05119.12
Incomplete Fmoc DeprotectionFmoc-Thr-Gly-OH+222.26398.43
Incomplete tBu DeprotectionH-Thr(tBu)-Gly-OH+56.11232.28
Sodium Adduct[this compound + Na]⁺+21.98198.15
Potassium Adduct[this compound + K]⁺+37.96214.13

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol describes the manual synthesis of this compound using Fmoc/tBu chemistry on a Wang resin.

  • Resin Preparation: Swell 100 mg of Fmoc-Gly-Wang resin in 5 mL of dimethylformamide (DMF) for 30 minutes in a fritted syringe.

  • Fmoc Deprotection: Drain the DMF and add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Repeat with a fresh 5 mL of 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5 x 5 mL).

  • Threonine Coupling:

    • In a separate vial, dissolve Fmoc-Thr(tBu)-OH (4 equivalents), HBTU (3.95 equivalents), and DIPEA (8 equivalents) in 3 mL of DMF.

    • Allow the mixture to pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

  • Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal Threonine.

  • Cleavage and Deprotection:

    • Wash the resin with dichloromethane (DCM) (3 x 5 mL) and dry under vacuum for 1 hour.

    • Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

    • Add 2 mL of the cleavage cocktail to the dry resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation:

    • Add the TFA filtrate to 10 mL of cold diethyl ether. A white precipitate should form.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: RP-HPLC Purification of this compound

This protocol is optimized for the purification of small, hydrophilic peptides.

  • Sample Preparation: Dissolve the crude, dried this compound in Mobile Phase A to a concentration of 10 mg/mL. Filter the solution through a 0.22 µm syringe filter.

  • HPLC System and Column:

    • System: A preparative or semi-preparative HPLC system with a UV detector.

    • Column: C18 reversed-phase column with a pore size of 100-120 Å (e.g., 4.6 x 250 mm, 5 µm for analytical or a larger bore for preparative).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min for a 4.6 mm ID column (adjust for other column dimensions).

    • Detection: 214 nm and 280 nm.

    • Gradient: A shallow gradient is recommended for small hydrophilic peptides. Start with a linear gradient of 0-20% Mobile Phase B over 30 minutes.

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Purity Analysis: Analyze the purity of each collected fraction using analytical HPLC under the same conditions.

  • Lyophilization: Pool the fractions with the desired purity (>98%) and lyophilize to obtain the final product as a white powder.

Visualizations

SPPS_Workflow Resin Fmoc-Gly-Wang Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash with DMF Deprotect1->Wash1 Couple Couple Fmoc-Thr(tBu)-OH Wash1->Couple Wash2 Wash with DMF Couple->Wash2 Deprotect2 Final Fmoc Deprotection Wash2->Deprotect2 Wash3 Wash with DCM Deprotect2->Wash3 Dry Dry Resin Wash3->Dry Cleave Cleave and Deprotect (TFA/H2O/TIS) Dry->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Lyophilize Lyophilization Purify->Lyophilize Final_Product Pure this compound Lyophilize->Final_Product

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Troubleshooting_Logic Start Crude Peptide Analysis (LC-MS) Check_MW Check for Target MW (176.17 g/mol) Start->Check_MW MW_OK Target MW Present? Check_MW->MW_OK Low_MW Lower MW Peaks? MW_OK->Low_MW No Purify Proceed to Purification MW_OK->Purify Yes High_MW Higher MW Peaks? Low_MW->High_MW No Deletion Deletion Impurity (-Gly or -Thr) Low_MW->Deletion Yes Deprotection_Issue Incomplete Deprotection (+Fmoc or +tBu) High_MW->Deprotection_Issue Yes Adducts Adduct Formation (+Na or +K) High_MW->Adducts No Optimize_Synth Optimize Synthesis (Coupling/Deprotection) Deletion->Optimize_Synth Deprotection_Issue->Optimize_Synth Adducts->Purify

Caption: Troubleshooting logic for this compound impurity analysis.

References

H-Thr-Gly-OH stability issues in solution and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the dipeptide H-Thr-Gly-OH in solution and under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in a solution is primarily influenced by pH, temperature, and the composition of the buffer. The peptide bond is susceptible to hydrolysis, and the rate of this degradation is highly dependent on these factors. Additionally, repeated freeze-thaw cycles can degrade the peptide.

Q2: What are the optimal storage conditions for lyophilized this compound powder?

A2: For long-term stability, lyophilized this compound should be stored in a freezer at -20°C or -80°C. It is crucial to keep the container tightly sealed to protect it from moisture. Before opening, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation, which can introduce moisture and lead to degradation.

Q3: How should I store this compound once it is dissolved in a solution?

A3: Once dissolved, it is recommended to prepare single-use aliquots of the this compound solution and store them frozen at -20°C or -80°C. This practice minimizes the number of freeze-thaw cycles the peptide is subjected to, which can cause degradation. For immediate use within a short period, refrigeration at 2-8°C may be acceptable, but long-term storage in a liquid state at these temperatures is not recommended.

Q4: What is the main degradation pathway for this compound in aqueous solutions?

A4: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the peptide bond between the threonine and glycine residues. This reaction breaks the dipeptide into its constituent amino acids, H-Thr-OH and H-Gly-OH. The rate of hydrolysis is significantly influenced by the pH of the solution.

Q5: Can the presence of the threonine residue introduce specific stability concerns?

A5: Yes, the presence of a threonine residue, which contains a hydroxyl group on its side chain, can potentially influence the stability of the adjacent peptide bond. In some cases, the hydroxyl group can facilitate the hydrolysis of the peptide bond through intramolecular catalysis, especially under certain pH conditions.

Troubleshooting Guides

Issue 1: Loss of Activity or Inconsistent Results in Experiments

Possible Cause: Degradation of this compound in your stock solution or experimental buffer.

Troubleshooting Steps:

  • Verify Storage Conditions:

    • Ensure your lyophilized powder is stored at or below -20°C.

    • Confirm that your stock solutions are aliquoted and stored at -20°C or -80°C and that you are using a fresh aliquot for each experiment to avoid freeze-thaw cycles.

  • Assess Solution Stability:

    • If you are storing your peptide in solution for any length of time, its stability under those conditions should be verified.

    • Perform a stability study by incubating your this compound solution under your experimental conditions (buffer, temperature) for various durations.

    • Analyze the samples at different time points using an analytical technique like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to quantify the amount of intact this compound remaining.

  • pH Considerations:

    • Be mindful of the pH of your stock solution and final experimental buffer. Peptide bonds are generally most stable at a pH between 4 and 6. Highly acidic or alkaline conditions can accelerate hydrolysis.

Issue 2: Appearance of Unexpected Peaks in HPLC Analysis

Possible Cause: Degradation of this compound into smaller fragments or formation of aggregates.

Troubleshooting Steps:

  • Characterize the New Peaks:

    • If possible, use mass spectrometry (MS) coupled with HPLC to identify the molecular weights of the species corresponding to the new peaks. This can confirm if they are the individual amino acids (threonine and glycine) resulting from hydrolysis.

  • Evaluate for Aggregation:

    • While less common for a small dipeptide, aggregation can sometimes occur, especially at high concentrations or near the isoelectric point.

    • Analyze your sample using size-exclusion chromatography (SEC) to detect the presence of higher molecular weight species.

  • Forced Degradation Study:

    • To proactively identify potential degradation products, you can perform a forced degradation study. This involves intentionally exposing the peptide to harsh conditions (e.g., strong acid, strong base, high temperature, oxidizing agents).

    • Analyzing the resulting samples by HPLC-MS will help you identify the retention times and mass-to-charge ratios of the degradation products, which can then be monitored in your stability studies.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a general method to determine the stability of this compound at different pH values and temperatures using RP-HPLC.

1. Materials:

  • Lyophilized this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • A selection of buffers with different pH values (e.g., 100 mM sodium phosphate pH 3.0, 100 mM sodium phosphate pH 7.4, 100 mM sodium borate pH 9.0)

  • Temperature-controlled incubators or water baths

  • RP-HPLC system with a C18 column and UV detector (detection at 210-220 nm)

  • Microcentrifuge tubes

  • Sterile pipette tips

2. Preparation of Solutions:

  • This compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mg/mL) in HPLC-grade water.

  • Working Solutions: Dilute the stock solution with the different pH buffers to a final concentration suitable for your experiments (e.g., 1 mg/mL).

3. Incubation:

  • Aliquot the working solutions for each pH condition into separate microcentrifuge tubes for each time point and temperature to be tested.

  • Place the tubes in incubators set at the desired temperatures (e.g., 4°C, 25°C, and 37°C).

4. Sample Analysis by RP-HPLC:

  • At each designated time point (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), remove one aliquot for each condition.

  • If the incubation temperature is high, immediately place the sample on ice to stop further degradation before analysis.

  • Analyze the samples by RP-HPLC. A typical gradient might be from 5% to 95% ACN (with 0.1% TFA) in water (with 0.1% TFA) over 20-30 minutes.

  • The peak corresponding to the intact this compound should be identified based on its retention time from the analysis of the time zero sample.

5. Data Analysis:

  • Integrate the peak area of the intact this compound at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the initial amount at time zero (which is considered 100%).

  • Plot the percentage of intact peptide remaining versus time for each condition (pH and temperature).

Data Presentation

The quantitative data from the stability study should be summarized in a table for clear comparison.

Table 1: Stability of this compound (1 mg/mL) at Different pH Values and Temperatures

pHTemperature (°C)Time (hours)% Intact this compound Remaining
3.040100
24
72
3.0250100
24
72
3.0370100
24
72
7.440100
24
72
7.4250100
24
72
7.4370100
24
72
9.040100
24
72
9.0250100
24
72
9.0370100
24
72

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Lyophilized this compound B Prepare Stock Solution (e.g., 10 mg/mL in H₂O) A->B C Dilute in Buffers (pH 3.0, 7.4, 9.0) B->C D Aliquot for each Time Point & Temperature C->D E Incubate at 4°C, 25°C, 37°C D->E F Collect Samples at Time Points (0, 1, 4, 8, 24, 48, 72h) E->F G Analyze by RP-HPLC F->G H Quantify Intact Peptide G->H I Plot % Remaining vs. Time H->I

Caption: Experimental workflow for assessing the stability of this compound.

Troubleshooting_Logic cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions & Actions A Inconsistent Results or Loss of Activity B Improper Storage of Lyophilized Powder A->B C Degradation in Stock Solution A->C D Instability in Experimental Buffer A->D E Verify Storage at ≤ -20°C (Dry & Sealed) B->E F Use Fresh Aliquots (Avoid Freeze-Thaw) C->F G Perform Stability Study (HPLC Analysis) D->G H Optimize Buffer pH (Aim for pH 4-6) D->H

Technical Support Center: Mass Spectrometry Analysis of H-Thr-Gly-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the mass spectrometry analysis of the dipeptide H-Thr-Gly-OH. The following sections offer solutions to common fragmentation issues, detailed experimental protocols, and visual guides to aid in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and m/z of the protonated this compound?

A1: The theoretical monoisotopic mass of the neutral this compound peptide (C₆H₁₂N₂O₄) is 176.0797 Da. Therefore, in positive ion mode mass spectrometry, the protonated molecule ([M+H]⁺) is expected at an m/z of approximately 177.0875.

Q2: What are the primary fragment ions I should expect to see in a typical low-energy Collision-Induced Dissociation (CID) MS/MS spectrum of this compound?

A2: In a low-energy CID experiment, you should primarily expect to see fragmentation along the peptide backbone, resulting in the formation of b- and y-type ions.[1][2] For this compound, the key expected fragment ions are the b₁ and y₁ ions. Additionally, due to the threonine residue, you may observe neutral losses from the precursor or fragment ions.

Q3: I am observing a significant neutral loss of 44 Da. What is this?

A3: A characteristic fragmentation pathway for threonine-containing peptides is the neutral loss of acetaldehyde (CH₃CHO), which has a mass of approximately 44 Da.[3][4] This is a well-documented phenomenon and can sometimes be the most abundant fragmentation event, especially in the presence of sodium adducts.[3] The mechanism is proposed to be a McLafferty-type rearrangement.

Q4: My peptide does not seem to fragment well, and the precursor ion is the most abundant peak in my MS/MS spectrum. What could be the cause?

A4: Insufficient fragmentation can be due to several factors. The most common is that the collision energy (CE) is too low. Small, stable peptides may require higher energy to induce fragmentation. Another possibility is the formation of stable adducts, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts, which can be more resistant to fragmentation under standard conditions.

Troubleshooting Guides

Issue 1: Poor or No Fragmentation

Symptom: The MS/MS spectrum is dominated by the precursor ion with very low intensity or no fragment ions observed.

Potential CauseRecommended Solution
Insufficient Collision Energy (CE) Gradually increase the collision energy in your instrument settings. It is advisable to perform a collision energy optimization experiment to determine the optimal CE for your specific instrument and peptide.
Formation of Stable Adducts The presence of sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts can suppress fragmentation. To mitigate this, ensure high purity solvents and clean glassware are used. Adding a small amount of a volatile acid like formic acid to your sample can promote protonation over alkali adduct formation.
In-source Fragmentation If fragmentation is occurring in the ion source rather than the collision cell, you may see fragments in your MS1 scan but poor isolation and further fragmentation in MS/MS. Try reducing the cone voltage or other source parameters to minimize in-source fragmentation.
Instrument Not Properly Tuned Ensure your mass spectrometer is properly calibrated and tuned for the mass range of your analyte and its fragments.
Issue 2: Unexpected Peaks and Adducts in the Spectrum

Symptom: The mass spectrum shows peaks that do not correspond to the expected protonated molecule or its fragments.

Potential CauseRecommended Solution
Sodium and Potassium Adducts Peaks at m/z [M+23]⁺ and [M+39]⁺ correspond to sodium and potassium adducts, respectively. These are common in ESI-MS. Use high-purity solvents and minimize contact with glassware to reduce alkali metal contamination.
Solvent Adducts Adducts with solvent molecules (e.g., acetonitrile, methanol) can sometimes be observed. Ensure proper desolvation by optimizing source temperatures and gas flows.
Sample Contamination Impurities in the peptide sample or from sample preparation reagents can lead to unexpected peaks. It is recommended to purify the peptide sample using techniques like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).
Sulfuric or Phosphoric Acid Adducts Adducts with a mass of +98 u can arise from sulfuric or phosphoric acid contamination. These can be removed by collisional activation or by ensuring the sample is free from these contaminants.
Issue 3: Dominant Neutral Loss Obscures Backbone Fragmentation

Symptom: The MS/MS spectrum is dominated by the neutral loss of acetaldehyde (44 Da) from the precursor ion, with weak b- and y-ion signals.

Potential CauseRecommended Solution
Threonine Side-Chain Fragmentation The loss of acetaldehyde is a characteristic fragmentation of threonine. This pathway can be particularly favored.
Sodium Adduct Fragmentation The neutral loss of acetaldehyde is often enhanced in sodiated peptides. If possible, analyze the protonated precursor ([M+H]⁺) instead of the sodium adduct ([M+Na]⁺) to potentially favor backbone fragmentation.
Collision Energy The relative abundance of neutral loss versus backbone fragmentation can be dependent on the collision energy. Experiment with different collision energy settings to find a balance that provides sufficient backbone fragment ions for sequence confirmation. Higher energy CID might favor backbone fragmentation over the lower energy rearrangement mechanism.

Expected Fragmentation Data for this compound

The following table summarizes the theoretical m/z values for the expected precursor and primary fragment ions of this compound in positive ion mode.

Ion TypeSequenceTheoretical m/z ([M+H]⁺)
Precursor This compound177.0875
b-ion b₁ (Thr)102.0555
y-ion y₁ (Gly)76.0398
Neutral Loss [M+H - H₂O]⁺159.0770
Neutral Loss [M+H - CH₃CHO]⁺133.0610

Experimental Protocols

General Sample Preparation for ESI-MS/MS
  • Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and deionized water.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 pmol/µL using a solvent mixture of 50:50 acetonitrile/water with 0.1% formic acid to promote protonation.

  • Filtration: If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulates.

Direct Infusion ESI-MS/MS Method

This protocol provides a general workflow for acquiring an MS/MS spectrum of this compound. Parameters should be optimized for your specific instrument.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.

  • Infusion: Infuse the sample at a flow rate of 5-10 µL/min.

  • MS1 Scan: Acquire a full MS1 scan to identify the precursor ion (expected at m/z 177.09). Check for the presence of adducts.

  • MS/MS Scan:

    • Select the [M+H]⁺ ion (m/z 177.09) as the precursor for fragmentation.

    • Use Collision-Induced Dissociation (CID) as the fragmentation method.

    • Optimize the collision energy. Start with a normalized collision energy of 25-35% and adjust as needed to achieve good fragmentation. Note that b-ions may require lower collision energies for optimal fragmentation compared to y-ions.

    • Acquire the MS/MS spectrum over a mass range that will include the expected fragments (e.g., m/z 50-200).

Visualizations

Expected Fragmentation Pathway of this compound

G cluster_peptide This compound ([M+H]⁺) cluster_fragments Primary Fragments p H₂N-CH(CH(OH)CH₃)-CO-NH-CH₂-COOH b1 b₁ ion (Thr) m/z = 102.0555 p->b1 b-ion cleavage y1 y₁ ion (Gly) m/z = 76.0398 p->y1 y-ion cleavage nl_water Neutral Loss (-H₂O) m/z = 159.0770 p->nl_water Side-chain loss nl_acetaldehyde Neutral Loss (-CH₃CHO) m/z = 133.0610 p->nl_acetaldehyde Side-chain loss

Caption: Primary fragmentation pathways of protonated this compound in CID.

Troubleshooting Workflow for Poor Fragmentation

G start Start: Poor Fragmentation Spectrum check_precursor Check MS1 Spectrum: Is the precursor the correct [M+H]⁺? start->check_precursor adducts Are adducts ([M+Na]⁺, [M+K]⁺) dominant? check_precursor->adducts optimize_sample Optimize Sample Prep: Use high-purity solvents, add 0.1% formic acid adducts->optimize_sample Yes increase_ce Increase Collision Energy (CE) in increments adducts->increase_ce No select_protonated Select [M+H]⁺ for MS/MS optimize_sample->select_protonated select_protonated->increase_ce fragmentation_ok Is fragmentation improved? increase_ce->fragmentation_ok check_source Check source parameters (e.g., cone voltage) to reduce in-source fragmentation fragmentation_ok->check_source No end_success End: Informative Spectrum fragmentation_ok->end_success Yes end_fail Consider alternative fragmentation methods (ETD, HCD) or derivatization check_source->end_fail

Caption: A logical workflow for troubleshooting poor fragmentation of this compound.

References

Technical Support Center: Troubleshooting HPLC Peak Tailing and Broadening for H-Thr-Gly-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for High-Performance Liquid Chromatography (HPLC) analysis of the dipeptide H-Thr-Gly-OH, focusing on the common issues of peak tailing and broadening.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for a polar dipeptide like this compound in reversed-phase HPLC?

A1: Peak tailing for polar and ionizable analytes such as this compound in reversed-phase HPLC is often due to secondary interactions with the stationary phase.[1][2] The primary cause is typically the interaction of the protonated amine groups of the peptide with ionized residual silanol groups on the silica-based column packing.[2][3] This leads to more than one retention mechanism, causing the peak to tail.[2] Other contributing factors can include operating the mobile phase at a pH close to the analyte's pKa, column contamination, or column overload.

Q2: My this compound peak is excessively broad. What are the likely reasons?

A2: Peak broadening for peptides in HPLC can stem from several factors. If using an isocratic elution, broad peaks are common for peptides; a gradient elution is generally preferred. Additionally, a high injection volume or a sample solvent stronger than the initial mobile phase can lead to band broadening. Physical issues with the HPLC system, such as excessive extra-column volume (e.g., long tubing) or a void at the head of the column, can also contribute significantly to peak broadening.

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound. At a low pH (typically around 2-3), the residual silanol groups on the silica stationary phase are protonated (neutral), which minimizes their electrostatic interaction with the positively charged amine groups of the peptide. This reduction in secondary interactions leads to more symmetrical peaks. Conversely, at a mid-range pH, the silanols can be ionized, leading to strong interactions and significant peak tailing.

Q4: What is the role of an ion-pairing agent like trifluoroacetic acid (TFA) in the analysis of this compound?

A4: Trifluoroacetic acid (TFA) is a commonly used ion-pairing agent in peptide analysis that serves two main purposes to improve peak shape. Firstly, it acts as an acidifier, lowering the mobile phase pH to protonate silanol groups. Secondly, it pairs with the positively charged sites on the peptide, effectively neutralizing their charge and reducing secondary interactions with the stationary phase. This results in sharper, more symmetrical peaks.

Q5: When should I consider using Hydrophilic Interaction Liquid Chromatography (HILIC) for this compound analysis?

A5: HILIC is a valuable alternative to reversed-phase HPLC for very polar compounds that show little or no retention on C18 columns. If you are struggling to retain this compound on a reversed-phase column even with a highly aqueous mobile phase, HILIC may be a more suitable technique. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which promotes the retention of polar analytes.

Troubleshooting Guides

Guide 1: Addressing Peak Tailing in Reversed-Phase HPLC

This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed for this compound check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks physical_issue Suspect Physical Issue: - Column void or contamination - Blocked frit - Extra-column volume check_all_peaks->physical_issue all_tail chemical_issue Suspect Chemical Interaction Issue check_all_peaks->chemical_issue one_tail all_tail Yes solution_physical Solution: 1. Reverse and flush column. 2. Check for leaks and replace fittings/tubing. 3. Replace column if necessary. physical_issue->solution_physical end Improved Peak Shape solution_physical->end one_tail No check_ph Is mobile phase pH ~2-3? chemical_issue->check_ph adjust_ph Adjust mobile phase pH to 2-3 using 0.1% TFA. check_ph->adjust_ph ph_no check_tfa Is TFA concentration optimal? check_ph->check_tfa ph_yes ph_no No adjust_ph->end ph_yes Yes adjust_tfa Optimize TFA concentration (try increasing to 0.2-0.25%). check_tfa->adjust_tfa tfa_no check_overload Is the column overloaded? check_tfa->check_overload tfa_yes tfa_no No adjust_tfa->end tfa_yes Yes reduce_load Reduce sample concentration or injection volume. check_overload->reduce_load overload_yes consider_column Consider a different column: - End-capped C18 - Different stationary phase check_overload->consider_column overload_no overload_yes Yes reduce_load->end overload_no No consider_column->end

Caption: Troubleshooting workflow for HPLC peak tailing.

Quantitative Impact of Mobile Phase Modifiers on Peak Tailing

ParameterConditionExpected Tailing Factor (Tf)Rationale
Mobile Phase pH pH 7.0> 2.0At neutral pH, residual silanol groups are ionized and strongly interact with the protonated dipeptide, causing significant tailing.
pH 3.0 (with 0.1% Formic Acid)1.5 - 2.0Lowering the pH begins to protonate the silanol groups, reducing but not always eliminating secondary interactions.
pH 2.0 (with 0.1% TFA)1.0 - 1.5At this low pH, most silanol groups are protonated, and TFA provides effective ion-pairing, leading to a significant reduction in tailing.
TFA Concentration 0.05% TFA1.2 - 1.8Lower concentrations of TFA may not be sufficient to fully mask silanol interactions, especially for peptides with multiple basic sites.
0.1% TFA1.0 - 1.5This is a standard concentration that is often effective for good peak shape.
0.2-0.25% TFAPotentially < 1.2For peptides with multiple positive charges, a higher concentration of TFA can sometimes provide optimal resolution and peak symmetry.
Guide 2: Mitigating Peak Broadening

This guide outlines steps to achieve sharper peaks for this compound.

Troubleshooting Workflow for Peak Broadening

start Peak Broadening Observed for this compound check_elution Are you using isocratic elution? start->check_elution switch_gradient Switch to a gradient elution. Start with a shallow gradient. check_elution->switch_gradient elution_yes check_solvent Is sample solvent stronger than the initial mobile phase? check_elution->check_solvent elution_no elution_yes Yes end Improved Peak Shape switch_gradient->end elution_no No match_solvent Dissolve sample in the initial mobile phase or a weaker solvent. check_solvent->match_solvent solvent_yes check_injection Is the injection volume too large? check_solvent->check_injection solvent_no solvent_yes Yes match_solvent->end solvent_no No reduce_injection Reduce the injection volume. check_injection->reduce_injection injection_yes check_system Check for system issues: - Extra-column volume (long tubing) - Leaks - Column degradation check_injection->check_system injection_no injection_yes Yes reduce_injection->end injection_no No check_system->end

Caption: Troubleshooting workflow for HPLC peak broadening.

Impact of Method Parameters on Peak Width

ParameterConditionExpected OutcomeRationale
Elution Mode IsocraticBroad PeakPeptides often have a wide range of interactions with the stationary phase, leading to band dispersion in isocratic mode.
GradientSharper PeakA gradient elution focuses the analyte at the head of the column and ensures it elutes in a more concentrated band.
Gradient Slope Steep GradientMay be broad or poorly resolvedA steep gradient may not provide enough time for optimal partitioning, potentially leading to broader peaks.
Shallow GradientSharper, better-resolved peakA shallower gradient generally improves resolution and can lead to sharper peaks for peptides.
Flow Rate Too HighBroader PeakA flow rate that is too high can lead to increased band broadening due to mass transfer effects.
Optimal (e.g., 1 mL/min for 4.6 mm ID column)Narrower PeakAn optimal flow rate allows for efficient partitioning between the mobile and stationary phases.

Experimental Protocols

Protocol 1: Recommended Starting RP-HPLC Method for this compound

This protocol provides a robust starting point for the analysis of this compound, designed to minimize peak tailing and broadening.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size (or similar high-efficiency column)

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient: 0-10% B over 10 minutes

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 214 nm

  • Injection Volume: 2 µL

  • Sample Solvent: Mobile Phase A

Protocol 2: HILIC Method for Highly Polar Peptides

This protocol is recommended if this compound is not sufficiently retained under reversed-phase conditions.

  • Column: HILIC, 2.1 x 100 mm, 1.7 µm particle size (e.g., amide or bare silica)

  • Mobile Phase A: 0.1% (v/v) Formic Acid in 95:5 Acetonitrile:Water

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Water

  • Gradient: 0-20% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 214 nm

  • Injection Volume: 2 µL

  • Sample Solvent: 90:10 Acetonitrile:Water with 0.1% Formic Acid

References

Technical Support Center: Racemization of Threonine during H-Thr-Gly-OH Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize or eliminate the racemization of threonine during the synthesis of the dipeptide H-Thr-Gly-OH, ensuring the stereochemical integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound synthesis?

A1: Racemization is the process where the chiral center of the L-threonine residue inverts during the synthesis, leading to the formation of the D-threonine diastereomer (H-D-Thr-Gly-OH). This results in a mixture of diastereomers (H-L-Thr-Gly-OH and H-D-Thr-Gly-OH) instead of a single, stereochemically pure product. The presence of the D-isomer can be difficult to remove and may significantly impact the biological activity and physicochemical properties of the final peptide.[1][2]

Q2: What is the primary mechanism for threonine racemization during peptide coupling?

A2: The most common mechanism for racemization of N-protected amino acids, including threonine, is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1] The activated carboxyl group of the N-protected threonine cyclizes to form this planar intermediate. The proton on the alpha-carbon of the oxazolone is acidic and can be easily abstracted by a base, leading to a loss of stereochemical information. Subsequent nucleophilic attack by the amino group of glycine on the achiral oxazolone ring can produce both the desired L-Thr and the undesired D-Thr containing dipeptide.

Q3: Which factors have the most significant impact on the extent of threonine racemization?

A3: Several factors can influence the degree of threonine racemization:

  • Coupling Reagents: The choice of coupling reagent is critical. Reagents that lead to highly activated esters can increase the rate of oxazolone formation and subsequent racemization.[2]

  • Base: The type and concentration of the base used for neutralization and catalysis can promote racemization. Stronger bases and higher concentrations generally lead to increased racemization.[2]

  • Temperature: Elevated temperatures, often used to accelerate coupling reactions, can increase the rate of racemization.

  • Solvent: The polarity of the solvent can play a role. While common solvents like DMF and NMP are often used, their polarity can sometimes favor racemization.

  • Pre-activation Time: Longer pre-activation times of the N-protected threonine before the addition of glycine can lead to higher levels of the racemized product.

Q4: How susceptible is threonine to racemization compared to other amino acids?

A4: While amino acids like histidine and cysteine are known to be highly susceptible to racemization, serine and threonine are also prone to this side reaction, particularly under basic conditions. The hydroxyl group in the side chain of threonine can influence its electronic properties and susceptibility to racemization.

Troubleshooting Guides

Issue: High levels of H-D-Thr-Gly-OH diastereomer detected by chiral HPLC.

This troubleshooting guide will help you identify the potential causes of high threonine racemization and provide actionable solutions.

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent and the use of racemization-suppressing additives are the first line of defense against racemization.

Recommended Actions:

  • Carbodiimides (e.g., DIC, DCC): When using carbodiimides, the addition of a nucleophilic additive is essential to suppress racemization. While HOBt is a traditional choice, HOAt and OxymaPure have been shown to be more effective.

  • Onium Salts (e.g., HBTU, HATU): These reagents are generally efficient, but the choice of additive and base is still crucial. For particularly problematic couplings, consider using COMU, which has a low tendency for racemization.

Quantitative Data on Racemization with Various Coupling Reagents

While specific data for threonine is limited in the literature, the following table summarizes the percentage of D-isomer formation for the coupling of Fmoc-Ser(tBu)-OH with H-L-Leu-OtBu, which can serve as a useful guideline for threonine due to its structural similarity.

Coupling Reagent/AdditiveBase% D-Isomer Formation (for Serine)Recommendation for Threonine
DIC/Oxyma-<0.5%Highly Recommended
HATU/NMMNMM~1.5%Use with caution, consider alternative base
HBTU/DIPEADIPEAVariable, can be significantOptimize base and pre-activation time
PyBOP/DIPEADIPEAVariable, can be significantOptimize base and pre-activation time

Data adapted from a study on serine racemization and should be used as a guideline. Optimal conditions for threonine may vary.

Step 2: Optimize the Base and Reaction Conditions

The presence of a base is often necessary, but it can also promote racemization.

Recommended Actions:

  • Base Strength: If using a strong base like DIPEA, consider switching to a weaker base such as N-methylmorpholine (NMM) or collidine.

  • Base Concentration: Use the minimum amount of base required for the reaction to proceed efficiently.

  • Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of racemization.

  • Pre-activation: Minimize the pre-activation time of the N-protected threonine with the coupling reagent before adding the glycine nucleophile.

Step 3: Review Your Synthesis and Analysis Protocols

Ensure your experimental procedures are optimized for stereochemical purity.

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of H-L-Thr-Gly-OH

This protocol is designed to minimize racemization during the synthesis of H-L-Thr-Gly-OH.

Materials:

  • N-α-Fmoc-L-Threonine (Fmoc-L-Thr-OH)

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • Diisopropylcarbodiimide (DIC)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • 1 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Coupling Reaction:

    • In a round-bottom flask, dissolve Fmoc-L-Thr-OH (1 equivalent) and OxymaPure (1 equivalent) in a minimal amount of DMF.

    • In a separate flask, suspend H-Gly-OMe·HCl (1 equivalent) in DCM and add DIPEA (1 equivalent) to neutralize.

    • Cool the Fmoc-L-Thr-OH solution to 0 °C in an ice bath.

    • Add DIC (1.1 equivalents) to the Fmoc-L-Thr-OH solution and stir for 5 minutes (pre-activation).

    • Add the neutralized H-Gly-OMe solution to the activated Fmoc-L-Thr-OH solution.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Work-up and Purification of Fmoc-L-Thr-Gly-OMe:

    • Filter the reaction mixture to remove the diisopropylurea byproduct.

    • Dilute the filtrate with EtOAc and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Fmoc-L-Thr-Gly-OMe.

    • Purify the crude product by flash column chromatography on silica gel.

  • Fmoc Deprotection:

    • Dissolve the purified Fmoc-L-Thr-Gly-OMe in a 20% solution of piperidine in DMF.

    • Stir at room temperature for 30 minutes.

    • Remove the solvent under reduced pressure.

  • Saponification:

    • Dissolve the resulting H-L-Thr-Gly-OMe in a mixture of methanol and water.

    • Add 1 M NaOH (1.1 equivalents) and stir at room temperature, monitoring the reaction by TLC or HPLC.

    • Upon completion, neutralize the reaction mixture with 1 M HCl.

    • Lyophilize the solution to obtain the crude H-L-Thr-Gly-OH.

  • Final Purification:

    • Purify the crude dipeptide by preparative reverse-phase HPLC.

Protocol 2: Analysis of Threonine Racemization by Chiral HPLC

This protocol outlines a general method for the separation and quantification of H-L-Thr-Gly-OH and its H-D-Thr-Gly-OH diastereomer.

Materials and Equipment:

  • Crude or purified this compound sample

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., a macrocyclic glycopeptide-based column like Astec CHIROBIOTIC T)

  • Mobile phase solvents (e.g., methanol, water, formic acid)

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the this compound sample in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Method Development:

    • Column: Astec CHIROBIOTIC T, 25 cm x 4.6 mm I.D.

    • Mobile Phase: A simple mobile phase of water:methanol:formic acid can be effective. The retention of DL-threonine has been shown to exhibit a U-shaped profile with varying methanol concentration, so optimization of the organic modifier percentage is crucial for resolution. Start with a composition such as 80:20:0.1 (v/v/v) water:methanol:formic acid and adjust as needed.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Temperature: 25 °C

  • Analysis:

    • Inject the prepared sample.

    • Identify the peaks corresponding to the H-L-Thr-Gly-OH and H-D-Thr-Gly-OH diastereomers. The major peak will be the desired L-isomer, and the minor, often closely eluting peak, will be the D-isomer.

  • Quantification:

    • Integrate the peak areas of both diastereomers.

    • Calculate the percentage of the D-isomer using the following formula: % D-isomer = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] x 100

Visualizations

Troubleshooting Workflow for Threonine Racemization

TroubleshootingWorkflow start High Level of D-Thr Diastereomer Detected check_reagents Step 1: Evaluate Coupling Reagent and Additives start->check_reagents reagent_decision Using Carbodiimide? check_reagents->reagent_decision add_additive Ensure use of OxymaPure or HOAt reagent_decision->add_additive Yes onium_salt Using Onium Salt (HBTU, HATU)? reagent_decision->onium_salt No optimize_base Step 2: Optimize Base and Reaction Conditions add_additive->optimize_base onium_salt->optimize_base base_type Switch to weaker base (NMM, Collidine) optimize_base->base_type base_conc Use minimum required concentration base_type->base_conc temperature Lower reaction temperature to 0°C base_conc->temperature preactivation Minimize pre-activation time temperature->preactivation review_protocol Step 3: Review Synthesis and Analysis Protocols preactivation->review_protocol synthesis_protocol Follow optimized synthesis protocol review_protocol->synthesis_protocol hplc_method Validate chiral HPLC method synthesis_protocol->hplc_method end_point Racemization Minimized hplc_method->end_point

Caption: A troubleshooting workflow for identifying and mitigating high levels of threonine racemization.

Mechanism of Threonine Racemization via Oxazolone Formation

RacemizationMechanism L_Thr N-Protected L-Threonine R-CαH-COOH Activated_Ester Activated Ester R-CαH-CO-X L_Thr->Activated_Ester Activation (Coupling Reagent) Oxazolone Oxazolone Intermediate (Achiral) Planar Ring Activated_Ester->Oxazolone Cyclization Enolate Enolate Anion Deprotonated α-carbon Oxazolone->Enolate + Base (-H+) D_Thr N-Protected D-Threonine Product Inverted Stereocenter Oxazolone->D_Thr + Glycine L_Thr_Product Desired L-Threonine Product Retained Stereocenter Oxazolone->L_Thr_Product + Glycine Enolate->Oxazolone + H+

Caption: The primary mechanism of threonine racemization proceeds through a planar oxazolone intermediate.

References

Alternative protecting group strategies for threonine in H-Thr-Gly-OH synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the dipeptide H-Thr-Gly-OH. This resource focuses on alternative protecting group strategies for the threonine residue, offering insights into potential challenges and their solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for the hydroxyl group of threonine in peptide synthesis?

A1: The most common protecting groups for the threonine hydroxyl group are the tert-butyl (tBu) ether in the Fmoc/tBu strategy and the benzyl (Bzl) ether in the Boc/Bzl strategy. The tBu group is labile to strong acids like trifluoroacetic acid (TFA), while the Bzl group is typically removed by catalytic hydrogenation or strong acids like hydrofluoric acid (HF).[1]

Q2: Why should I consider alternative protecting groups for threonine?

A2: While tBu and Bzl are widely used, alternative protecting groups can offer advantages in specific situations. These may include:

  • Orthogonality: The ability to selectively remove one protecting group in the presence of others is crucial for synthesizing more complex peptides or for on-resin modifications.[1][2]

  • Milder Deprotection Conditions: Some alternative groups can be removed under milder conditions, which is beneficial for sensitive peptide sequences.

  • Reduced Side Reactions: Certain protecting groups can help minimize side reactions associated with threonine, such as O-acylation or dehydration.

Q3: What are some viable alternative protecting groups for the threonine side chain?

A3: Besides tBu and Bzl, other protecting groups for the threonine hydroxyl group include:

  • Trityl (Trt): This bulky group is acid-labile and can be removed under milder acidic conditions than tBu, offering a degree of orthogonality.[1]

  • Propargyloxycarbonyl (Poc): This group is stable to both acidic and basic conditions commonly used in peptide synthesis and can be removed under neutral conditions, providing excellent orthogonality.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Coupling Yield of the Threonine Residue

Symptom: Incomplete reaction after coupling the protected threonine amino acid to glycine, as indicated by a positive Kaiser test or mass spectrometry analysis showing unreacted starting material.

Possible Causes and Solutions:

Possible Cause Recommended Action
Steric Hindrance: The bulky side chain of the protected threonine can hinder the approach of the activated amino acid.- Double Coupling: Perform the coupling reaction twice before proceeding to the next step. - Increase Reagent Excess: Use a higher molar excess of the protected threonine and coupling reagents. - Switch to a More Potent Coupling Reagent: If using standard carbodiimide-based reagents (e.g., DCC/HOBt), consider switching to a uronium/phosphonium salt-based reagent like HATU, HBTU, or PyBOP.
Peptide Aggregation: The growing peptide chain on the solid support can aggregate, making reactive sites inaccessible.- Change Solvent: Switch to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or add a small amount of dimethyl sulfoxide (DMSO) to the coupling reaction. - Elevated Temperature: Perform the coupling at a slightly elevated temperature (e.g., 40°C) to disrupt aggregation. Microwave-assisted synthesis can also be effective.
Inefficient Activation: The carboxylic acid of the incoming threonine derivative may not be fully activated.- Pre-activation: Allow the protected threonine, coupling reagent, and an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure® to react for a few minutes before adding to the resin-bound glycine.
Issue 2: Side Reactions Involving the Threonine Side Chain

Symptom: Presence of unexpected peaks in the HPLC chromatogram of the crude product, with mass spectrometry data indicating byproducts.

Possible Side Reactions and Prevention Strategies:

Side Reaction Description Prevention Strategy
O-acylation The hydroxyl group of threonine can be acylated by the activated carboxyl group of the incoming glycine, leading to a branched peptide.[3]- Use of Additives: Additives like HOBt or Oxyma Pure® during the coupling step can suppress O-acylation. - Proper Protection: Ensure the threonine hydroxyl group is adequately protected.
Dehydration The β-hydroxyl group of threonine can be eliminated under certain conditions, leading to the formation of a dehydroamino acid residue.- Avoid Strong Bases: Minimize the use of strong, non-nucleophilic bases during coupling. N-methylmorpholine (NMM) is often a better choice than diisopropylethylamine (DIPEA).
Racemization The chiral center of threonine can epimerize, particularly during the activation step.- Use of Additives: HOBt or Oxyma Pure® can help to minimize racemization. - Control Temperature: Perform the coupling reaction at room temperature or below.
O-sulfonation During the final cleavage from the resin using TFA, if the peptide contains arginine protected with Pmc or Mtr groups, O-sulfonation of threonine can occur in the absence of suitable scavengers.- Use of Scavengers: Always include scavengers like triisopropylsilane (TIS) and water in the cleavage cocktail to quench reactive species.

Quantitative Data Summary

The following table provides a comparative overview of different protecting group strategies for the synthesis of a generic Thr-containing dipeptide. Please note that yields and purity can vary significantly depending on the specific reaction conditions, coupling reagents, and purification methods used.

Nα-Protecting GroupThr Side-Chain ProtectionC-Terminal ProtectionTypical Coupling Yield per Step (%)Typical Final Purity (%)Key AdvantagesKey Disadvantages
FmoctBuResin (e.g., Wang)>95>95Well-established, mild Nα-deprotection.Repetitive acid treatment for side-chain deprotection can be harsh.
BocBzlResin (e.g., Merrifield)>95>95Robust Nα-protection.Harsh Nα-deprotection (TFA) and final cleavage (HF).
ZtBuMethyl ester (Solution Phase)~80-90>98 (after purification)Orthogonal to tBu group.Requires catalytic hydrogenation for Nα-deprotection.
FmocTrtResin (e.g., 2-Cl-Trt)>95>95Milder side-chain deprotection than tBu.Trt group is bulky and can sometimes lead to lower coupling efficiency.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of H-Thr(tBu)-Gly-OH using Fmoc Chemistry

This protocol outlines the manual solid-phase synthesis of H-Thr(tBu)-Gly-OH on a Wang resin.

  • Resin Preparation: Swell Fmoc-Gly-Wang resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times).

  • Threonine Coupling:

    • In a separate vial, dissolve Fmoc-Thr(tBu)-OH (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Wash the resin with DMF (5 times).

  • Final Fmoc Deprotection: Repeat the Fmoc deprotection steps as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry thoroughly.

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Solution-Phase Synthesis of Z-Thr(tBu)-Gly-OMe

This protocol describes the synthesis of a protected dipeptide in solution.

  • Glycine Methyl Ester Preparation: Prepare H-Gly-OMe from Glycine and methanol using standard esterification methods.

  • Coupling Reaction:

    • Dissolve Z-Thr(tBu)-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0°C and add EDC·HCl (1.1 equivalents).

    • Stir for 10 minutes, then add a solution of H-Gly-OMe (1 equivalent) and DIPEA (1.1 equivalents) in DCM.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Deprotection (to obtain this compound):

    • Z-group removal: Catalytic hydrogenation using Pd/C in methanol.

    • tBu-group removal: Treatment with TFA/TIS/water (95:2.5:2.5).

    • Ester hydrolysis: Saponification with aqueous NaOH. The order of deprotection steps will depend on the desired final product.

Workflow and Logic Diagrams

Synthesis_Strategies cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Solution Solution-Phase Synthesis Start_SPPS Start with Gly-Resin Fmoc_Deprotection_SPPS Fmoc Deprotection (20% Piperidine/DMF) Start_SPPS->Fmoc_Deprotection_SPPS Thr_Coupling_SPPS Couple Protected Thr (e.g., Fmoc-Thr(tBu)-OH) Fmoc_Deprotection_SPPS->Thr_Coupling_SPPS Final_Fmoc_Deprotection Final Fmoc Deprotection Thr_Coupling_SPPS->Final_Fmoc_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Final_Fmoc_Deprotection->Cleavage Final_Product_SPPS This compound Cleavage->Final_Product_SPPS Start_Solution Start with Protected Amino Acids (e.g., Z-Thr(tBu)-OH, H-Gly-OMe) Coupling_Solution Coupling in Solution (e.g., EDC/HOBt) Start_Solution->Coupling_Solution Purification_Protected Purification of Protected Dipeptide Coupling_Solution->Purification_Protected Deprotection_N N-terminal Deprotection (e.g., Hydrogenolysis for Z) Purification_Protected->Deprotection_N Deprotection_C C-terminal & Side-Chain Deprotection (e.g., TFA for tBu, Hydrolysis for OMe) Deprotection_N->Deprotection_C Final_Product_Solution This compound Deprotection_C->Final_Product_Solution

Caption: General workflows for solid-phase and solution-phase synthesis of this compound.

Orthogonal_Protection Protected_Dipeptide Nα-Protecting Group Thr(Side-Chain PG) Gly-C-terminal PG N_Deprotection Selective Nα-Deprotection Protected_Dipeptide:N->N_Deprotection e.g., Piperidine for Fmoc Side_Chain_Deprotection Selective Side-Chain Deprotection Protected_Dipeptide:Thr->Side_Chain_Deprotection e.g., Mild Acid for Trt C_Deprotection Selective C-terminal Deprotection Protected_Dipeptide:Gly->C_Deprotection e.g., Specific enzyme or reagent

Caption: Concept of orthogonal protecting group strategy in this compound synthesis.

References

Technical Support Center: Managing Hygroscopicity of Lyophilized H-Thr-Gly-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the hygroscopicity of lyophilized H-Thr-Gly-OH.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for lyophilized this compound?

A1: Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding environment. For lyophilized peptides like this compound, which are often amorphous and porous, this is a significant concern. Moisture absorption can lead to:

  • Chemical Instability: Increased water content can accelerate degradation pathways such as hydrolysis, deamidation, and oxidation, leading to a loss of peptide integrity and biological activity.[1][2][3]

  • Physical Changes: The lyophilized cake may collapse, leading to a change in appearance and difficulty in reconstitution.[4]

  • Inaccurate Weighing: Absorption of atmospheric moisture can lead to significant errors when weighing the peptide for experimental use.[1]

  • Reduced Shelf-Life: Overall, increased moisture content significantly reduces the long-term stability of the peptide.

Q2: How can I visually identify if my lyophilized this compound has absorbed moisture?

A2: While subtle moisture absorption may not be visible, significant uptake can manifest as:

  • A change in the appearance of the lyophilized cake from a crisp, uniform powder to a more granular, collapsed, or even a gummy or liquid-like state.

  • Difficulty in seeing the peptide powder, as it may appear as a thin, transparent film on the bottom of the vial, especially for small quantities.

Q3: What are the ideal storage conditions for lyophilized this compound to minimize moisture absorption?

A3: To ensure the stability of lyophilized this compound, it should be stored under the following conditions:

  • Temperature: Store at -20°C or -80°C for long-term storage.

  • Atmosphere: Store in a tightly sealed vial, preferably under an inert gas like argon or nitrogen.

  • Environment: Keep in a desiccator or a low-humidity environment to protect from ambient moisture.

  • Light: Protect from light by using amber vials or storing in the dark.

Q4: What is the correct procedure for handling a new vial of lyophilized this compound?

A4: Proper handling is crucial to prevent moisture contamination. Follow this workflow:

G A Equilibrate Vial to Room Temperature B Briefly Centrifuge Vial A->B Prevents condensation C Open Vial in a Low-Humidity Environment B->C Ensures all powder is at the bottom D Weigh Peptide Quickly C->D Minimize moisture exposure E Reconstitute or Reseal for Storage D->E Proceed with experiment or store appropriately

Caption: Workflow for handling lyophilized peptides.

Q5: Can I add excipients to my this compound formulation to reduce its hygroscopicity?

A5: Yes, incorporating certain excipients during the lyophilization process can significantly improve the stability and reduce the hygroscopicity of the final product. Common choices include:

  • Bulking Agents: Mannitol can provide an elegant cake structure.

  • Lyoprotectants: Sugars like sucrose and trehalose can form a glassy amorphous matrix that protects the peptide during freeze-drying and storage. Trehalose is particularly effective due to its high glass transition temperature.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results The peptide may have absorbed moisture, leading to inaccurate weighing and degradation.Ensure proper storage and handling procedures are followed. Equilibrate the vial to room temperature in a desiccator before opening. Weigh the peptide quickly in a low-humidity environment. For critical applications, determine the water content of a sample from the same batch.
Lyophilized cake appears collapsed or melted Significant moisture absorption has occurred, or the lyophilization cycle was not optimal.Discard the vial as the peptide integrity is likely compromised. Review storage conditions and handling procedures. If the issue persists with new vials, contact the supplier to inquire about the lyophilization process.
Difficulty dissolving the peptide While solubility is primarily sequence-dependent, excessive moisture can sometimes affect reconstitution.Refer to the peptide's certificate of analysis for recommended solvents. If the peptide is expected to be soluble, sonication may help. Ensure the correct solvent and pH are being used.
Weight of the peptide seems to increase over time This is a clear indication of moisture absorption.Store the peptide in a desiccator, even for short-term storage at room temperature. Minimize the time the vial is open to the atmosphere.

Quantitative Data Summary

The following table provides illustrative data on the potential impact of residual moisture on the stability of a lyophilized peptide like this compound. Actual values for this compound would need to be determined experimentally.

Residual Moisture Content (%) Typical Appearance Potential Impact on Stability (at 25°C) Recommended Action
< 1%Crisp, white, uniform cakeHigh stability, minimal degradationIdeal for long-term storage
1-3%Generally good cake structureMinor increase in degradation rates over timeSuitable for routine use with proper handling
3-5%May show some signs of shrinkage or slight collapseIncreased potential for hydrolysis and aggregationUse with caution, consider re-lyophilization if purity is critical
> 5%Collapsed, gummy, or liquid-likeSignificant degradation, unreliable for quantitative experimentsDo not use; peptide integrity is compromised

Experimental Protocols

Protocol 1: Determination of Residual Moisture by Karl Fischer Titration

This protocol outlines the coulometric Karl Fischer (KF) titration method for determining the water content in lyophilized this compound.

G A Prepare KF Titrator B Condition the Titration Cell A->B Ensure system is dry C Accurately Weigh Lyophilized Peptide B->C Use an analytical balance in a low-humidity environment D Introduce Sample into the Titration Cell C->D Transfer quickly to prevent moisture absorption E Initiate Titration D->E F Record Water Content E->F Endpoint detection

Caption: Workflow for Karl Fischer titration.

Methodology:

  • System Preparation:

    • Ensure the Karl Fischer titrator is clean and the reagents (anolyte and catholyte) are fresh.

    • Condition the titration cell to a low, stable drift, typically below 20 µ g/min .

  • Sample Preparation:

    • In a controlled low-humidity environment (e.g., a glove box), accurately weigh approximately 10-20 mg of lyophilized this compound into a clean, dry sample boat or directly into a syringe.

  • Titration:

    • Quickly introduce the weighed sample into the titration cell.

    • Start the titration process. The instrument will electrochemically generate iodine to react with the water in the sample.

    • The titration is complete when all the water has been consumed, and an excess of iodine is detected.

  • Calculation:

    • The instrument's software will calculate the water content based on the total charge passed (Faraday's law) and the sample weight. The result is typically expressed as a percentage (w/w).

Protocol 2: Determination of Residual Moisture by Thermogravimetric Analysis (TGA)

This protocol describes the use of TGA to measure the mass loss of lyophilized this compound upon heating, which can be correlated to the water content.

Methodology:

  • Instrument Setup:

    • Calibrate the TGA instrument for temperature and mass.

    • Set the desired temperature program. A typical program for moisture analysis involves heating from ambient temperature to 120-150°C at a rate of 10-20°C/min.

  • Sample Preparation:

    • In a low-humidity environment, accurately weigh 5-10 mg of the lyophilized peptide into a TGA pan.

  • Analysis:

    • Place the sample pan in the TGA furnace.

    • Begin the temperature program under a controlled atmosphere, typically dry nitrogen, to prevent oxidative degradation.

    • The instrument will record the sample's mass as a function of temperature.

  • Data Interpretation:

    • The mass loss observed in the initial heating phase (up to ~120°C) is primarily attributed to the evaporation of residual water.

    • Calculate the percentage of mass loss in this temperature range to determine the water content. It is important to ensure that no other volatile components are lost in this temperature range.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between environmental factors, the hygroscopic nature of lyophilized this compound, and its subsequent degradation.

G cluster_0 Environmental Factors cluster_1 Peptide State cluster_2 Degradation Pathway A High Ambient Humidity D Moisture Absorption A->D B Improper Storage/Handling B->D C Lyophilized this compound (Hygroscopic) C->D E Increased Molecular Mobility D->E F Chemical & Physical Instability (Hydrolysis, Aggregation, Collapse) E->F

Caption: Factors leading to the degradation of lyophilized this compound.

References

Improving the reproducibility of H-Thr-Gly-OH biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of biological assays involving the dipeptide H-Thr-Gly-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential biological roles?

A1: this compound, or Threonyl-glycine, is a dipeptide composed of the amino acids L-threonine and glycine.[1] It is classified as a metabolite.[1] While direct biological activities of this compound are not extensively documented, its effects can be inferred from the roles of its constituent amino acids. Threonine is an essential amino acid that plays a role in protein synthesis, lipid metabolism, and immune function.[2][3] It is a component of gastrointestinal mucin and can influence signaling pathways like MAPK and TOR.[2] Glycine is a key inhibitory neurotransmitter in the central nervous system, acting on glycine receptors (GlyRs). It is also involved in processes like pain transmission, hearing, and metabolism.

Q2: How should I store this compound to ensure its stability?

A2: Proper storage is critical for maintaining the integrity and activity of this compound. Lyophilized (powder) peptide should be stored at -20°C or -80°C, protected from light. Once in solution, it is recommended to aliquot the peptide into single-use volumes and store them at -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q3: What is the best way to dissolve this compound?

A3: The solubility of a peptide depends on its amino acid sequence and physicochemical properties. This compound is soluble in water. For biological assays, it is recommended to dissolve the peptide in sterile, nuclease-free water or a buffer compatible with your specific assay (e.g., phosphate-buffered saline, PBS). If you encounter solubility issues, gentle warming or sonication may help. Always start with a small amount of solvent and gradually add more until the peptide is fully dissolved.

Q4: Can Trifluoroacetic Acid (TFA) from peptide synthesis affect my assay?

A4: Yes, residual TFA from the synthesis and purification of peptides can significantly impact biological assays. TFA can alter the pH of your assay medium and has been shown to inhibit cell proliferation in some cases. If you observe unexpected results, consider using a peptide that has undergone TFA removal or has been exchanged for a more biocompatible counter-ion like acetate or hydrochloride.

Troubleshooting Guide

This guide addresses common problems encountered during this compound biological assays.

Problem Potential Cause Recommended Solution
Inconsistent or no biological activity Peptide degradation due to improper storage.Aliquot peptide solutions and avoid repeated freeze-thaw cycles. Store lyophilized peptide at -20°C or -80°C.
Inaccurate peptide concentration.Ensure accurate weighing of the lyophilized peptide. Consider that peptide powders can absorb water, affecting the actual concentration. Perform amino acid analysis for precise quantification.
Presence of contaminants (e.g., TFA).Use high-purity peptide. If TFA interference is suspected, use TFA-removed peptide.
Poor cell viability in cell-based assays Peptide solution is not sterile.Prepare peptide solutions using sterile water or buffer and filter-sterilize through a 0.22 µm filter.
High peptide concentration causing cytotoxicity.Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line.
Incorrect pH of the peptide solution.Ensure the final pH of the peptide solution is compatible with your cell culture medium.
High background in antioxidant assays Reagents have degraded.Prepare fresh reagents for each experiment.
Interference from components in the peptide solution.Run a control with the peptide solvent alone to check for background signal.
Low signal in peptide uptake assays Low expression of peptide transporters in the cell line.Use a cell line known to express relevant peptide transporters (e.g., Caco-2 cells for PepT1).
Incorrect buffer conditions (e.g., pH).Optimize the uptake buffer conditions. For example, PepT1 is a proton-coupled transporter and requires a specific pH gradient.
Assay temperature is too low.Perform uptake assays at 37°C to ensure optimal transporter activity. Include a control at 4°C to measure passive diffusion.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to assessing the biological activity of this compound.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of this compound to donate a hydrogen atom or electron to the stable DPPH radical.

  • Materials:

    • This compound

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol

    • Ascorbic acid (positive control)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of this compound in methanol. Create a series of dilutions (e.g., 0.1, 0.5, 1, 2.5, 5 mg/mL).

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add 100 µL of each peptide dilution.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid is used as a positive control.

    • The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the peptide and A_sample is the absorbance of the DPPH solution with the peptide.

Cell Viability Assessment: MTT Assay

This assay assesses the effect of this compound on cell proliferation and viability.

  • Materials:

    • This compound

    • Cell line of interest (e.g., SH-SY5Y for neuroprotection studies)

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO (Dimethyl sulfoxide)

    • 96-well plate

    • Incubator (37°C, 5% CO2)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control cells.

Dipeptide Uptake Assay

This protocol is for measuring the uptake of radiolabeled this compound into cells.

  • Materials:

    • Radiolabeled this compound (e.g., ³H or ¹⁴C labeled)

    • Cell line expressing peptide transporters (e.g., Caco-2)

    • Uptake buffer (e.g., MES-buffered saline, pH 6.0)

    • Wash buffer (ice-cold PBS)

    • Lysis buffer

    • Scintillation cocktail and counter

  • Procedure:

    • Culture cells to confluency on permeable supports or in multi-well plates.

    • Wash the cells with pre-warmed uptake buffer.

    • Add the uptake buffer containing a known concentration of radiolabeled this compound to the cells.

    • Incubate for a specific time period (e.g., 1, 5, 15 minutes) at 37°C.

    • To stop the uptake, aspirate the uptake solution and wash the cells rapidly with ice-cold wash buffer.

    • Lyse the cells with lysis buffer.

    • Measure the radioactivity in the cell lysate using a scintillation counter.

    • Determine the protein concentration of the cell lysate to normalize the uptake data.

    • Include a negative control by performing the assay at 4°C to measure non-specific binding and passive diffusion.

Signaling Pathways and Workflows

The following diagrams illustrate potential signaling pathways influenced by the components of this compound and a general experimental workflow.

Glycine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Glycine Glycine This compound->Glycine Hydrolysis GlyR Glycine Receptor (GlyR) Glycine->GlyR Binds Cl_Influx Cl- Influx GlyR->Cl_Influx Opens Channel Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Inferred Glycine Signaling Pathway for this compound.

Threonine_Signaling This compound This compound Threonine Threonine This compound->Threonine Hydrolysis MAPK_Pathway MAPK Pathway Threonine->MAPK_Pathway TOR_Pathway TOR Pathway Threonine->TOR_Pathway Lipid_Metabolism Lipid Metabolism Threonine->Lipid_Metabolism Regulates Cell_Growth Cell Growth & Proliferation MAPK_Pathway->Cell_Growth Immune_Response Immune Response MAPK_Pathway->Immune_Response TOR_Pathway->Cell_Growth TOR_Pathway->Immune_Response

Inferred Threonine Signaling Pathways for this compound.

Experimental_Workflow Start Start: Assay Planning Peptide_Prep Peptide Preparation (Dissolution, Aliquoting) Start->Peptide_Prep Cell_Culture Cell Culture & Seeding Start->Cell_Culture Treatment Treatment with This compound Peptide_Prep->Treatment Cell_Culture->Treatment Incubation Incubation Treatment->Incubation Assay Perform Assay (e.g., MTT, DPPH) Incubation->Assay Data_Collection Data Collection Assay->Data_Collection Analysis Data Analysis Data_Collection->Analysis End End: Results Analysis->End

General Experimental Workflow for this compound Assays.

Troubleshooting_Logic Problem Inconsistent Results? Check_Peptide Check Peptide Integrity (Storage, Handling) Problem->Check_Peptide Yes Check_Concentration Verify Peptide Concentration Check_Peptide->Check_Concentration Check_Protocol Review Assay Protocol Check_Concentration->Check_Protocol Check_Reagents Check Reagent Quality Check_Protocol->Check_Reagents Check_Cells Assess Cell Health & Passage Number Check_Reagents->Check_Cells Optimize Optimize Assay Parameters Check_Cells->Optimize

Troubleshooting Logic Flowchart.

References

Validation & Comparative

H-Thr-Gly-OH vs. H-Ser-Gly-OH: A Comparative Guide for Kinase Substrate Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate substrate is a critical determinant for the success and accuracy of kinase assays. While numerous complex peptide sequences are utilized to probe the activity of specific kinases, simple dipeptides such as H-Thr-Gly-OH and H-Ser-Gly-OH can serve as valuable tools for fundamental kinase characterization and high-throughput screening. This guide provides an objective comparison of these two dipeptide substrates, supported by established principles of kinase-substrate recognition and detailed experimental protocols.

Performance Comparison: Threonine vs. Serine as the Phosphoacceptor

The primary difference between this compound and H-Ser-Gly-OH lies in the phosphoacceptor residue: threonine versus serine. This seemingly minor variation—the presence of an additional methyl group on the β-carbon of threonine—can significantly influence a kinase's ability to catalyze the transfer of a phosphate group. This preference is largely dictated by the architecture of the kinase's active site.

A key determinant of serine versus threonine specificity is the amino acid residue at the "DFG+1" position within the kinase's activation loop.[1][2] Generally, kinases with a bulky, hydrophobic residue (e.g., Phenylalanine, Tyrosine, or Tryptophan) at the DFG+1 position tend to exhibit a preference for serine as the phosphoacceptor. The larger side chain of threonine can create steric hindrance in the active sites of these kinases. Conversely, kinases with smaller, β-branched residues (e.g., Valine, Isoleucine, or Threonine) at the DFG+1 position are more accommodating to the methyl group of threonine and often show a preference for threonine-containing substrates.[1][2]

While direct kinetic data for the phosphorylation of this compound and H-Ser-Gly-OH by a wide range of kinases is not extensively available in the literature, we can infer their suitability as substrates based on the known consensus sequences of various kinases.

Kinase Family/KinaseGeneral Consensus MotifPredicted PreferenceRationale
PKA (Protein Kinase A) Arg-Arg-X-Ser /Thr-Z (Z is a hydrophobic residue)H-Ser-Gly-OHPKA is a well-established serine-preferring kinase.[3] Its DFG+1 residue is Phenylalanine, which favors the smaller side chain of serine.
CDKs (Cyclin-Dependent Kinases) Ser /Thr-Pro-X-Lys/ArgThis compound (potentially)CDKs recognize the S/T-P motif. While the proline at +1 is a primary determinant, some CDKs have a DFG+1 residue that can accommodate threonine. The preference can be cyclin-dependent.
GSK-3 (Glycogen Synthase Kinase 3) Ser /Thr-X-X-X-Ser /Thr(p) (primed)This compound (potentially)GSK-3 often requires a "priming" phosphate. However, for non-primed substrates, some studies suggest a preference for threonine. The DFG+1 residue in GSK-3β is Valine, which is consistent with threonine preference.
MAPKs (Mitogen-Activated Protein Kinases) Pro-X-Ser /Thr-ProThis compound (potentially)The proline at the +1 position is a key recognition element for many MAPKs. The Ser/Thr preference can vary among different MAPK family members.

Signaling Pathways and Experimental Workflow

The choice between this compound and H-Ser-Gly-OH will depend on the specific kinase and signaling pathway being investigated. For instance, in pathways where serine phosphorylation by kinases like PKA is predominant, H-Ser-Gly-OH would be the more appropriate substrate. Conversely, for pathways involving threonine-directed kinases, this compound would be the substrate of choice.

Kinase_Signaling_Pathway cluster_0 Upstream Signal cluster_1 Kinase Activation cluster_2 Substrate Phosphorylation cluster_3 Downstream Effect Signal Signal Upstream_Kinase Upstream_Kinase Signal->Upstream_Kinase Activates Target_Kinase Target_Kinase Upstream_Kinase->Target_Kinase Phosphorylates & Activates Substrate_Peptide H-Ser-Gly-OH or this compound Target_Kinase->Substrate_Peptide Phosphorylates Phosphorylated_Peptide pSer-Gly-OH or pThr-Gly-OH Substrate_Peptide->Phosphorylated_Peptide Cellular_Response Cellular_Response Phosphorylated_Peptide->Cellular_Response Leads to

A generic kinase signaling cascade leading to substrate phosphorylation.

A typical workflow for a kinase assay using either this compound or H-Ser-Gly-OH is depicted below. The core of the assay involves incubating the kinase with the dipeptide substrate and ATP, followed by the detection of the phosphorylated product.

Kinase_Assay_Workflow Start Start Prepare_Reaction_Mixture Prepare Reaction Mixture (Buffer, Kinase, MgCl2) Start->Prepare_Reaction_Mixture Add_Substrate Add Substrate (H-Ser-Gly-OH or this compound) Prepare_Reaction_Mixture->Add_Substrate Initiate_Reaction Initiate Reaction with ATP Add_Substrate->Initiate_Reaction Incubate Incubate at Optimal Temperature Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., with EDTA) Incubate->Stop_Reaction Detect_Phosphorylation Detect Phosphorylated Product (e.g., ADP-Glo, Luminescence, MS) Stop_Reaction->Detect_Phosphorylation Analyze_Data Data Analysis (Calculate Kinase Activity) Detect_Phosphorylation->Analyze_Data End End Analyze_Data->End

General workflow for an in vitro kinase assay.

Experimental Protocols

The following are generalized protocols for performing kinase assays with this compound or H-Ser-Gly-OH. These should be optimized for the specific kinase and detection method being used.

Protocol 1: Radiometric Kinase Assay

This traditional method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate.

Materials:

  • Purified Kinase

  • This compound or H-Ser-Gly-OH substrate (typically 1-10 mM stock)

  • Kinase Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • 100 mM ATP (non-radiolabeled)

  • Phosphocellulose paper (e.g., P81)

  • 75 mM Phosphoric Acid

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a master mix containing kinase reaction buffer, DTT, and the purified kinase.

  • Prepare a substrate/ATP mix by combining the dipeptide substrate, non-radiolabeled ATP, and [γ-³²P]ATP.

  • Initiate the reaction by adding the substrate/ATP mix to the kinase master mix. The final concentrations should be optimized, but typical ranges are 10-100 µM for the peptide substrate and 100 µM for ATP.

  • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper square.

  • Wash the phosphocellulose papers three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Rinse the papers with acetone and let them air dry.

  • Place the dry papers in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

Protocol 2: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This homogenous assay quantifies kinase activity by measuring the amount of ADP produced, which is then converted to a luminescent signal.

Materials:

  • Purified Kinase

  • This compound or H-Ser-Gly-OH substrate

  • Kinase Reaction Buffer (low ATP concentration is recommended, e.g., 10 µM)

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque multi-well plates

  • Luminometer

Procedure:

  • Set up the kinase reaction in a multi-well plate by combining the kinase, substrate, and ATP in the kinase reaction buffer.

  • Incubate the plate at the optimal temperature for the desired reaction time.

  • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and then to light. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer. The light output is proportional to the ADP concentration and thus to the kinase activity.

Conclusion

Both this compound and H-Ser-Gly-OH can be effective substrates in kinase assays, particularly for initial characterization and high-throughput applications where a simple, generic substrate is advantageous. The choice between the two should be guided by the known or predicted specificity of the kinase of interest, with particular attention to the DFG+1 residue in the kinase's active site. For kinases with a known preference for serine, H-Ser-Gly-OH is the logical choice, while for threonine-preferring kinases, this compound is more suitable. When the specificity is unknown, empirical testing of both substrates is recommended to determine the optimal choice for your specific research needs. The provided protocols offer a starting point for developing robust and reliable kinase assays using these fundamental dipeptide substrates.

References

Stability Under Scrutiny: A Comparative Analysis of Dipeptide Degradation Rates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the enzymatic stability of peptides is a cornerstone of designing effective therapeutics. The rate at which a peptide is degraded by enzymes dictates its bioavailability, half-life, and ultimately, its therapeutic efficacy. This guide provides a comparative look at the enzymatic degradation of dipeptides, with a focus on providing a framework for evaluating the stability of molecules such as H-Thr-Gly-OH.

Comparative Degradation Data of Various Peptides

The stability of peptides in biological matrices like blood, plasma, or serum is a critical parameter. The half-life (t½) of a peptide, the time it takes for 50% of the substance to be eliminated, is a key indicator of its stability. Below is a summary of experimentally determined half-lives for various peptides in human blood plasma, which can serve as a benchmark for estimating the stability of other dipeptides.

Peptide SequenceModificationHalf-life (t½) in Human Blood Plasma (hours)Reference
Peptide 1Tam-labeled [F⁷,P³⁴]-pNPY43.5 (95% CI = 39.2–48.5)[1][2]
Peptide 2Tam-labeled3.2 (95% CI = 2.6–4.1)[1]
Peptide 3Tam-labeled50.5 (95% CI = 39.8–66.7)[1]
Peptide 4Tam-labeled> 72 (approx. 90% intact after 72h)[1]
Peptide 5Tam-labeled [F⁷,P³⁴]-pNPY3.8 (95% CI = 3.4–4.2)

Note: The specific sequences for peptides 2, 3, and 4 were not detailed in the source material. "Tam" refers to a fluorescent label. Confidence Intervals (CI) are provided where available.

It is important to note that peptide degradation can vary significantly depending on the specific amino acid sequence, modifications, and the biological matrix used. For instance, peptides are generally degraded faster in serum than in plasma.

Factors Influencing Dipeptide Degradation

The rate of enzymatic degradation of a dipeptide is influenced by several factors:

  • Amino Acid Composition: The nature of the amino acids at the N- and C-termini and the specific peptide bond influences which proteases or peptidases can recognize and cleave the dipeptide.

  • Stereochemistry: Peptides composed of L-amino acids are generally more susceptible to degradation by naturally occurring proteases, which exhibit a high degree of stereospecificity. The introduction of D-amino acids can significantly enhance stability.

  • Terminal Modifications: Modifications to the N-terminus (e.g., acetylation) or C-terminus (e.g., amidation) can block the action of exopeptidases, thereby increasing the peptide's half-life.

  • Enzyme Specificity: The specific proteases and peptidases present in the biological fluid will determine the cleavage sites and the rate of degradation.

Experimental Protocol for Determining Enzymatic Degradation Rate

To quantitatively assess the degradation rate of a dipeptide like this compound, a standardized experimental protocol is essential. The following is a general methodology for an in vitro enzymatic cleavage assay using High-Performance Liquid Chromatography (HPLC) for analysis.

1. Materials and Reagents:

  • Dipeptide of interest (e.g., this compound)

  • Enzyme source (e.g., human serum, plasma, or a specific protease like trypsin)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Quenching Solution (e.g., 10% Trichloroacetic Acid or Acetonitrile)

  • HPLC system with a suitable column (e.g., C18 reverse-phase)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

2. Procedure:

  • Peptide Solution Preparation: Prepare a stock solution of the dipeptide in the reaction buffer at a known concentration.

  • Incubation: Add the enzyme source to the peptide solution to initiate the degradation reaction. The mixture is then incubated at a physiological temperature (e.g., 37°C).

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the quenching solution to the aliquot to stop the enzymatic reaction by denaturing the enzymes.

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. The supernatant containing the remaining dipeptide and its degradation products is collected for analysis.

  • HPLC Analysis: Inject the supernatant into the HPLC system. The dipeptide and its fragments are separated based on their hydrophobicity. The amount of the remaining intact dipeptide is quantified by measuring the area of its corresponding peak in the chromatogram.

  • Data Analysis: Plot the percentage of the intact dipeptide remaining against time. From this curve, the half-life (t½) of the dipeptide can be calculated.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the enzymatic degradation rate of a dipeptide.

Enzymatic_Degradation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Peptide_Solution Dipeptide Solution in Reaction Buffer Incubation Incubate at 37°C Peptide_Solution->Incubation Enzyme_Source Enzyme Source (e.g., Serum, Plasma) Enzyme_Source->Incubation Sampling Time-Point Sampling Incubation->Sampling Quenching Quench Reaction Sampling->Quenching Centrifugation Centrifuge & Collect Supernatant Quenching->Centrifugation HPLC HPLC Analysis Centrifugation->HPLC Data_Analysis Data Analysis (Calculate Half-life) HPLC->Data_Analysis

Caption: Workflow for determining the enzymatic degradation rate of a dipeptide.

By following this standardized protocol and considering the influential factors, researchers can obtain reliable and comparable data on the enzymatic stability of this compound and other dipeptides, which is crucial for the advancement of peptide-based drug development.

References

Navigating Specificity: A Comparative Guide to Anti-Peptide Antibody Cross-Reactivity with H-Thr-Gly-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of anti-peptide antibodies is paramount to the validity and success of experimental outcomes. This guide provides a comprehensive comparison of methodologies to assess the cross-reactivity of anti-peptide antibodies, with a specific focus on the potential for off-target binding to the dipeptide H-Thr-Gly-OH. Detailed experimental protocols and data interpretation frameworks are presented to aid in the rigorous validation of antibody reagents.

Principles of Antibody Cross-Reactivity

Antibody specificity is defined by the ability of the antibody's antigen-binding site (paratope) to recognize and bind to a specific structural feature (epitope) on an antigen.[3] Cross-reactivity occurs when an antibody binds to an antigen that is different from the one used for its generation.[1] This phenomenon is often attributed to:

  • Sequence Homology: A high degree of similarity in the amino acid sequence between the intended target peptide and an off-target molecule can lead to cross-reactivity.[4]

  • Structural Mimicry: Even with low sequence homology, if an unrelated molecule presents a three-dimensional shape that mimics the target epitope, an antibody may bind to it.

  • Polyclonal Nature: Polyclonal antibodies, being a heterogeneous mixture of immunoglobulins recognizing multiple epitopes on a single antigen, have a higher propensity for cross-reactivity compared to monoclonal antibodies which recognize a single epitope.

Comparative Analysis of Cross-Reactivity Assessment Methods

Several robust immunoassays can be employed to evaluate the cross-reactivity of an anti-peptide antibody against this compound. The choice of method often depends on the required sensitivity, throughput, and the nature of the interaction being investigated.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used plate-based assay for quantifying antibody-antigen interactions. A competitive ELISA format is particularly useful for assessing cross-reactivity. In this setup, the ability of this compound to inhibit the binding of the antibody to its target peptide is measured.

Table 1: Hypothetical Competitive ELISA Data for Anti-Peptide Antibody Cross-Reactivity

CompetitorIC50 (µM)% Cross-Reactivity
Target Peptide0.1100%
This compound> 1000< 0.01%
Control Peptide (Unrelated)> 1000< 0.01%

IC50 (half-maximal inhibitory concentration) is the concentration of a competitor that inhibits 50% of the antibody binding to the coated target peptide. % Cross-Reactivity = (IC50 of Target Peptide / IC50 of this compound) x 100.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of molecular interactions. This method offers high sensitivity for detecting even weak off-target binding.

Table 2: Hypothetical Surface Plasmon Resonance (SPR) Kinetic Data

AnalyteAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (M)
Target Peptide1.5 x 10^52.0 x 10^-41.3 x 10^-9
This compoundNo Detectable BindingNo Detectable BindingN/A
Control PeptideNo Detectable BindingNo Detectable BindingN/A

KD (Equilibrium Dissociation Constant) = kd / ka. A lower KD value indicates a higher binding affinity.

Western Blotting

Western blotting is a technique used to detect specific proteins in a complex mixture. A peptide competition assay in Western blotting can demonstrate the specificity of an antibody. The target protein is run on a gel, transferred to a membrane, and probed with the antibody that has been pre-incubated with or without the potential cross-reactive peptide.

Table 3: Hypothetical Western Blot Peptide Competition Results

Pre-incubation PeptideTarget Protein Band Intensity
None+++
Target Peptide-
This compound+++
Control Peptide+++

+++ indicates a strong signal, while - indicates no signal.

Experimental Protocols

Competitive ELISA Protocol
  • Coating: Coat a 96-well microtiter plate with the target peptide (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites by adding blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Competition: Prepare serial dilutions of the competitor peptides (target peptide, this compound, and a control peptide). Mix each dilution with a constant concentration of the anti-peptide antibody and incubate for 1-2 hours.

  • Incubation: Add the antibody-competitor mixtures to the coated and blocked plate and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the enzyme substrate and incubate until a color change is observed.

  • Measurement: Stop the reaction and measure the absorbance using a microplate reader.

Surface Plasmon Resonance (SPR) Protocol
  • Chip Preparation: Immobilize the anti-peptide antibody onto the surface of a sensor chip.

  • System Priming: Prime the SPR system with running buffer to establish a stable baseline.

  • Analyte Injection: Inject a series of concentrations of the target peptide over the sensor surface to determine the binding kinetics.

  • Regeneration: After each injection, regenerate the sensor surface to remove the bound analyte.

  • Cross-Reactivity Testing: Inject a high concentration of this compound and the control peptide over the sensor surface and monitor for any binding response.

  • Data Analysis: Analyze the sensorgrams to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Western Blot Peptide Competition Protocol
  • Protein Separation: Separate the protein lysate containing the target protein by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.

  • Antibody Pre-incubation: Incubate the primary antibody with a high molar excess of the target peptide, this compound, or a control peptide for at least 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the pre-incubated antibody mixtures overnight at 4°C. A control incubation should be performed with the primary antibody alone.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

Visualizing Experimental Workflows

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_assay Assay cluster_analysis Analysis p1 Coat Plate with Target Peptide p2 Wash p1->p2 p3 Block p2->p3 a1 Prepare Antibody/ Competitor Mixes p3->a1 a2 Incubate on Plate a1->a2 a3 Wash a2->a3 a4 Add Secondary Ab a3->a4 a5 Wash a4->a5 a6 Add Substrate a5->a6 an1 Read Absorbance a6->an1 an2 Calculate IC50 & % Cross-Reactivity an1->an2

Caption: Workflow for Competitive ELISA.

SPR_Workflow cluster_setup Setup cluster_binding Binding Analysis cluster_data Data Processing s1 Immobilize Ab on Sensor Chip s2 Prime System s1->s2 b1 Inject Target Peptide (Kinetics) s2->b1 b2 Regenerate b1->b2 b3 Inject this compound (Cross-Reactivity) b2->b3 b4 Regenerate b3->b4 d1 Analyze Sensorgrams b4->d1 d2 Calculate ka, kd, KD d1->d2

Caption: Workflow for Surface Plasmon Resonance.

Western_Blot_Competition_Workflow cluster_membrane_prep Membrane Preparation cluster_probing Antibody Probing cluster_detection Detection m1 SDS-PAGE m2 Transfer to Membrane m1->m2 m3 Block Membrane m2->m3 pr1 Pre-incubate Ab with Peptides m3->pr1 pr2 Incubate Membrane pr1->pr2 pr3 Wash pr2->pr3 pr4 Incubate with Secondary Ab pr3->pr4 pr5 Wash pr4->pr5 de1 Add Substrate pr5->de1 de2 Image Membrane de1->de2

References

A Comparative Guide to the Synthesis of H-Thr-Gly-OH: Evaluating Reproducibility and Robustness of Common Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the synthesis of peptides is a fundamental process where reproducibility and robustness are paramount. This guide provides an objective comparison of the two primary methodologies for synthesizing the tripeptide Threonyl-Glycine (H-Thr-Gly-OH): Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SPPS). We will delve into detailed experimental protocols, present quantitative performance data, and discuss the inherent advantages and disadvantages of each approach to guide the selection of the most suitable synthesis strategy.

Data Presentation: A Head-to-Head Comparison

The choice between solid-phase and solution-phase synthesis often depends on the desired scale, purity requirements, and the specific peptide sequence. Below is a summary of typical performance metrics for each method.

MetricSolid-Phase Peptide Synthesis (Fmoc/tBu)Solution-Phase Peptide SynthesisKey Considerations
Overall Yield Typically 50-70% for short peptidesCan be higher, often >65%[1]Yield in SPPS is highly dependent on the efficiency of each coupling and deprotection step. Solution-phase allows for purification of intermediates.
Crude Purity Variable, often requires significant purificationGenerally higher, as intermediates can be purified[1]Aggregation during SPPS can lead to a more complex crude product.[2]
Scalability Well-suited for lab-scale (mg to g). Large-scale can be challenging.More readily scalable for industrial production (kg scale).Solution-phase is often preferred for large-scale manufacturing due to cost and handling of large resin volumes.
Time per Cycle Rapid (1-4 hours per amino acid addition)Slower (requires workup and purification after each step)The use of excess reagents in SPPS drives reactions to completion quickly.[3]
Automation Highly amenable to automation, which increases reproducibility.[4]Less commonly automated, often a manual process.Automated synthesizers are widely available for SPPS.
Reagent Usage Requires a large excess of reagents to ensure reaction completion.Can be performed with near-stoichiometric amounts of reagents.The cost of excess reagents in SPPS can be significant, especially for expensive amino acid derivatives.
Reproducibility High, especially with automated systems that minimize human error.Can be lower due to the manual nature of the process.Standardization of the synthesis process through automation is a key advantage of SPPS.
Scope of Application Ideal for a wide variety of peptide sequences, including long and complex ones.Can be challenging for hydrophobic or aggregation-prone sequences.The solid support in SPPS helps to minimize aggregation issues that can be more pronounced in solution.

Experimental Protocols

The following are detailed, representative protocols for the synthesis of this compound using both solid-phase and solution-phase methods.

Protocol A: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol is adapted from standard Fmoc/tBu solid-phase peptide synthesis procedures. The synthesis proceeds from the C-terminus (Glycine) to the N-terminus (Threonine).

1. Resin Preparation and Glycine Loading:

  • Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.

  • In a separate flask, dissolve Fmoc-Gly-OH (2 equivalents to resin capacity) and diisopropylethylamine (DIPEA) (4 equivalents) in DCM.

  • Add the amino acid solution to the swollen resin and agitate for 2 hours.

  • Quench the reaction with methanol and wash the resin extensively with DCM and N,N-dimethylformamide (DMF).

2. Synthesis Cycle for Threonine:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from Glycine. Wash the resin with DMF.

  • Coupling: In a separate flask, pre-activate Fmoc-Thr(tBu)-OH (3 equivalents) with a coupling reagent like HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 10 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Wash the resin with DMF and perform a Kaiser test to ensure the completion of the coupling reaction.

3. Cleavage and Deprotection:

  • Wash the peptide-resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours to cleave the peptide from the resin and remove the tBu side-chain protection from Threonine.

  • Filter the resin and collect the filtrate.

4. Purification:

  • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

  • Centrifuge to pellet the peptide and decant the ether.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Lyophilize the pure fractions to obtain this compound as a white powder.

Protocol B: Repetitive Solution-Phase Peptide Synthesis (RSPS)

This protocol is based on a simplified, repetitive solution-phase procedure that avoids chromatography for intermediate purification.

1. Synthesis of the Dipeptide (H-Thr(tBu)-Gly-OH):

  • Coupling: Dissolve Boc-Thr(tBu)-OH (1 equivalent) and an activating agent such as TBTU (1 equivalent) in THF. Add Glycine methyl ester hydrochloride (1.1 equivalents) and DIPEA (2.2 equivalents). Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Workup and Extraction: Evaporate the THF. Add ethyl acetate and wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate and evaporate to obtain the protected dipeptide, Boc-Thr(tBu)-Gly-OMe.

  • Saponification: Dissolve the protected dipeptide in a mixture of methanol and 1M NaOH. Stir until the saponification is complete.

  • Purification: Acidify the solution with 1M HCl to pH 3-4. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry, and evaporate to yield Boc-Thr(tBu)-Gly-OH.

2. Deprotection and Isolation of this compound:

  • Dissolve the protected dipeptide in a solution of 4M HCl in dioxane to remove the Boc and tBu protecting groups.

  • Stir for 1-2 hours at room temperature.

  • Evaporate the solvent and triturate the residue with cold diethyl ether to precipitate the crude this compound hydrochloride salt.

  • The crude product can be further purified by recrystallization or RP-HPLC if necessary.

Mandatory Visualizations

Generalized Workflow for Solid-Phase Peptide Synthesis

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis, which is a cornerstone of modern peptide production.

SPPS_Workflow Start Start: C-terminal Amino Acid Attached to Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Activated Fmoc-AA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Cycle Repeat Cycle for Each Amino Acid Wash2->Cycle Cycle->Deprotection Next Amino Acid Cleavage Final Cleavage & Deprotection (TFA) Cycle->Cleavage Final Amino Acid End Purified Peptide Cleavage->End

Caption: A diagram illustrating the cyclical steps of Fmoc-based Solid-Phase Peptide Synthesis.

Decision Pathway for Protocol Selection

This flowchart provides a logical framework for selecting the most appropriate synthesis protocol based on key project requirements.

Protocol_Selection Start Project Goal: Synthesize this compound Scale What is the required scale? Start->Scale LabScale Lab Scale (mg - g) Scale->LabScale Small IndustrialScale Industrial Scale (> kg) Scale->IndustrialScale Large Automation Is high reproducibility via automation critical? LabScale->Automation RSPS Recommendation: Solution-Phase Peptide Synthesis (RSPS) IndustrialScale->RSPS SPPS Recommendation: Solid-Phase Peptide Synthesis (SPPS) Automation->SPPS Yes Automation->RSPS No

Caption: A decision-making flowchart for choosing between SPPS and RSPS synthesis protocols.

References

Inter-laboratory Comparison of H-Thr-Gly-OH Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to H-Thr-Gly-OH Quantification

The accurate quantification of peptides such as this compound (Threonyl-glycine) is critical in various research and development areas, including pharmacology, biochemistry, and drug manufacturing. Selecting an appropriate analytical method is crucial for obtaining reliable and reproducible results. This guide compares three widely used techniques for peptide quantification: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Amino Acid Analysis (AAA).

The choice of method often depends on the required sensitivity, specificity, sample matrix, and the availability of instrumentation. This document provides a summary of hypothetical inter-laboratory performance data, detailed experimental protocols, and visual workflows to aid in the decision-making process.

Comparative Analysis of Quantification Methods

An inter-laboratory study was simulated to assess the performance of three common analytical methods for the quantification of this compound. The study focused on key analytical validation parameters: accuracy, precision (repeatability and reproducibility), linearity, and the limit of quantification (LOQ).

Table 1: Summary of Inter-laboratory Performance Data for this compound Quantification

ParameterHPLC-UVLC-MS/MSAmino Acid Analysis (AAA)
Accuracy (% Recovery) 95 - 105%98 - 102%90 - 110%
Intra-laboratory Precision (%RSD) < 5%< 3%< 8%
Inter-laboratory Precision (%RSD) < 10%< 7%< 15%
Linearity (R²) > 0.995> 0.999> 0.990
Limit of Quantification (LOQ) ~1 µg/mL~1 ng/mL~100 ng/mL

Note: The data presented in this table are representative values based on typical performance of these methods for similar peptide analytes and should be considered illustrative for this compound.

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and sample matrices.

Method 1: Quantification by High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method separates this compound from impurities based on its polarity and quantifies it by measuring its absorbance at a specific wavelength.

Sample Preparation:

  • Accurately weigh a sample of the this compound material.

  • Dissolve the sample in a suitable solvent (e.g., water or a water/acetonitrile mixture) to a known concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes is a typical starting point.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV at 214 nm (for the peptide bond)

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

Quantification: Quantification is performed by comparing the peak area of the this compound in the sample to a calibration curve generated from certified reference standards.

Method 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and specific method that couples the separation power of LC with the mass analysis capabilities of a triple quadrupole mass spectrometer.[2]

Sample Preparation:

  • Prepare a stock solution of this compound and a corresponding stable isotope-labeled internal standard (SIL-IS), if available.

  • For complex matrices (e.g., plasma), perform protein precipitation or solid-phase extraction (SPE) to remove interferences.[3]

  • Spike the sample with the internal standard.

  • Dilute the sample to a concentration within the calibration range of the instrument.

LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system

  • Column: HILIC or C18 column suitable for polar analytes

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Optimized for the retention and separation of this compound

  • Flow Rate: 0.2 - 0.5 mL/min

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined. For this compound (MW: 176.17 g/mol [4]), the precursor ion would be [M+H]⁺ at m/z 177.2. Product ions would be determined by fragmentation.

Quantification: The concentration of this compound is determined by the ratio of the peak area of the analyte to that of the internal standard, plotted against a calibration curve.

Method 3: Quantification by Amino Acid Analysis (AAA)

This method involves hydrolyzing the dipeptide into its constituent amino acids (Threonine and Glycine), which are then derivatized and quantified.

Sample Preparation and Hydrolysis:

  • Accurately weigh the this compound sample.

  • Place the sample in a hydrolysis tube and add 6 M HCl.

  • Seal the tube under vacuum and heat at 110 °C for 24 hours.

  • After hydrolysis, cool the sample and evaporate the HCl under vacuum.

  • Reconstitute the dried hydrolysate in a suitable buffer.

Derivatization and Analysis:

  • Derivatize the amino acids in the hydrolysate using a derivatizing agent such as phenylisothiocyanate (PITC) or o-phthalaldehyde (OPA).

  • Separate the derivatized amino acids using reverse-phase HPLC.

  • Detect the derivatized amino acids using a UV or fluorescence detector.

Quantification: The amount of this compound is calculated based on the molar amounts of threonine and glycine detected, in comparison to a known standard.

Method Workflow Diagrams

The following diagrams illustrate the experimental workflows for each of the described quantification methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (214 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Compare to Calibration Curve integrate->calibrate result Calculate Concentration calibrate->result

Caption: Workflow for this compound quantification by HPLC-UV.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification prep_sample Prepare Sample & Internal Standard extract Protein Precipitation / SPE prep_sample->extract spike Spike with Internal Standard extract->spike inject Inject into LC-MS/MS spike->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect MRM Detection ionize->detect ratio Calculate Analyte/IS Area Ratio detect->ratio calibrate Compare to Calibration Curve ratio->calibrate result Determine Concentration calibrate->result

Caption: Workflow for this compound quantification by LC-MS/MS.

AAA_Workflow cluster_prep Sample Preparation cluster_analysis Amino Acid Analysis cluster_quant Quantification weigh Weigh Sample hydrolyze Acid Hydrolysis (6 M HCl, 110°C) weigh->hydrolyze dry Dry Hydrolysate hydrolyze->dry reconstitute Reconstitute in Buffer dry->reconstitute derivatize Derivatize Amino Acids reconstitute->derivatize inject Inject into HPLC derivatize->inject separate Separation of Derivatized AAs inject->separate detect UV or Fluorescence Detection separate->detect quant_aa Quantify Individual Amino Acids detect->quant_aa calculate Calculate Original Peptide Amount quant_aa->calculate

Caption: Workflow for this compound quantification by Amino Acid Analysis.

Concluding Remarks

The selection of a suitable quantification method for this compound should be based on the specific requirements of the study.

  • HPLC-UV is a robust and widely accessible method suitable for routine analysis where high sensitivity is not a primary concern.

  • LC-MS/MS offers superior sensitivity and specificity, making it the method of choice for complex matrices and trace-level quantification.

  • Amino Acid Analysis provides an absolute quantification based on the stoichiometry of the constituent amino acids but is a more laborious and indirect method.

To ensure data quality and comparability across different laboratories, it is essential to implement robust method validation procedures and utilize certified reference materials. Future inter-laboratory comparison studies specifically targeting this compound are encouraged to establish definitive performance benchmarks for these analytical techniques.

References

A Comparative Guide to the Functional Analysis of H-Thr-Gly-OH versus its Scrambled Analog, Gly-Thr-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide research and drug development, the specific sequence of amino acids is paramount to a peptide's biological function. Even a simple dipeptide can elicit a range of cellular responses. However, to definitively attribute these activities to the specific sequence, it is crucial to compare the peptide of interest with a scrambled or isomeric control. This guide provides a framework for the comparative functional analysis of the dipeptide H-Thr-Gly-OH against its scrambled counterpart, Gly-Thr-OH.

Assessment of Antioxidant Activity

Dipeptides containing certain amino acids have been reported to possess antioxidant properties[1]. The ability of this compound and Gly-Thr-OH to scavenge free radicals can be quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 1: Comparative Antioxidant Activity of this compound and Gly-Thr-OH

Peptide Concentration (µM)% DPPH Radical Scavenging Activity (this compound)% DPPH Radical Scavenging Activity (Gly-Thr-OH)
10Hypothetical DataHypothetical Data
50Hypothetical DataHypothetical Data
100Hypothetical DataHypothetical Data
500Hypothetical DataHypothetical Data
IC50 (µM) Calculated ValueCalculated Value
Experimental Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

    • Prepare stock solutions of this compound and Gly-Thr-OH in a suitable solvent (e.g., deionized water or phosphate-buffered saline).

    • Prepare serial dilutions of the peptide solutions to achieve a range of final concentrations.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of each peptide dilution.

    • Add the DPPH solution to each well.

    • Include a control group with the solvent and DPPH solution but without any peptide.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Data Analysis:

    • Measure the absorbance of each well at a specific wavelength (e.g., 517 nm) using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the percentage of scavenging activity against the peptide concentration to determine the IC50 value (the concentration of peptide required to scavenge 50% of the DPPH radicals).

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Peptide Stock Prepare Peptide Stock Solutions (this compound & Gly-Thr-OH) Serial Dilutions Create Serial Dilutions of Peptides Peptide Stock->Serial Dilutions DPPH Solution Prepare DPPH Solution Plate Loading Load Peptides and DPPH into 96-well Plate DPPH Solution->Plate Loading Serial Dilutions->Plate Loading Incubation Incubate in Dark (30 minutes) Plate Loading->Incubation Absorbance Reading Measure Absorbance (517 nm) Incubation->Absorbance Reading Calculation Calculate % Scavenging Activity Absorbance Reading->Calculation IC50 Determination Determine IC50 Value Calculation->IC50 Determination

Workflow for DPPH Radical Scavenging Assay.

Evaluation of Anti-Inflammatory Potential

Bioactive peptides can modulate inflammatory responses by affecting cytokine production in immune cells[2][3]. A common in vitro model for inflammation involves stimulating macrophage-like cells (e.g., RAW 264.7 or THP-1) with lipopolysaccharide (LPS) and then measuring the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Table 2: Effect of Peptides on Pro-Inflammatory Cytokine Production in LPS-Stimulated Macrophages

TreatmentTNF-α Concentration (pg/mL)IL-6 Concentration (pg/mL)
Vehicle ControlHypothetical DataHypothetical Data
LPS (1 µg/mL)Hypothetical DataHypothetical Data
LPS + this compound (100 µM)Hypothetical DataHypothetical Data
LPS + Gly-Thr-OH (100 µM)Hypothetical DataHypothetical Data
Experimental Protocol: Anti-Inflammatory Assay in Macrophages
  • Cell Culture and Seeding:

    • Culture macrophage-like cells (e.g., RAW 264.7) in appropriate media and conditions.

    • Seed the cells into 24-well plates at a suitable density and allow them to adhere overnight.

  • Peptide and LPS Treatment:

    • Pre-treat the cells with different concentrations of this compound or Gly-Thr-OH for a specific duration (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).

    • Include control groups: untreated cells, cells treated with LPS alone, and cells treated with peptides alone.

  • Cytokine Measurement:

    • Collect the cell culture supernatants.

    • Quantify the concentration of TNF-α and IL-6 in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis:

    • Compare the cytokine concentrations between the different treatment groups.

    • Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of any observed differences.

G cluster_pathway Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB->Cytokines induces Peptide This compound or Gly-Thr-OH Peptide->MyD88 potential inhibition?

Potential Inflammatory Signaling Pathway Modulation.

Cell Viability and Proliferation Assays

It is essential to determine whether the observed functional effects of the peptides are due to direct modulation of cellular pathways or a consequence of cytotoxicity. Standard cell viability assays, such as the MTT or CCK-8 assay, can be used to assess the impact of this compound and Gly-Thr-OH on cell health.

Table 3: Cell Viability of Macrophages Treated with this compound and Gly-Thr-OH

Peptide Concentration (µM)% Cell Viability (this compound)% Cell Viability (Gly-Thr-OH)
10Hypothetical DataHypothetical Data
50Hypothetical DataHypothetical Data
100Hypothetical DataHypothetical Data
500Hypothetical DataHypothetical Data
Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding:

    • Seed cells (e.g., RAW 264.7 or a relevant cell line for a specific application) into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Peptide Treatment:

    • Treat the cells with various concentrations of this compound and Gly-Thr-OH.

    • Include a vehicle control (cells treated with the peptide solvent only).

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours (e.g., 2-4 hours) to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Data Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell Seeding Seed Cells in 96-well Plate Peptide Addition Add Peptide Solutions (this compound & Gly-Thr-OH) Cell Seeding->Peptide Addition Incubation Incubate (24-72 hours) Peptide Addition->Incubation MTT Addition Add MTT Reagent Incubation->MTT Addition Formazan Solubilization Add Solubilization Buffer MTT Addition->Formazan Solubilization Absorbance Reading Measure Absorbance (570 nm) Formazan Solubilization->Absorbance Reading Calculation Calculate % Cell Viability Absorbance Reading->Calculation

Workflow for MTT Cell Viability Assay.

Conclusion

The comparison of a bioactive peptide with its scrambled version is a cornerstone of rigorous peptide research. It ensures that any observed biological activity is a direct result of the specific amino acid sequence and not merely a non-specific effect of the constituent amino acids. The experimental frameworks provided in this guide offer a starting point for the systematic and objective comparison of this compound and Gly-Thr-OH. The data generated from these assays will be invaluable for researchers, scientists, and drug development professionals in determining the specific functional roles and therapeutic potential of this compound.

References

Kinetic analysis of H-Thr-Gly-OH as a protease substrate compared to other peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Proteolytic Susceptibility of H-Thr-Gly-OH with Other Peptide Substrates, Supported by Experimental Data and Methodologies.

Introduction

The cleavage of specific peptide bonds by proteases is a fundamental process in a vast array of physiological and pathological events. Understanding the kinetics of protease-substrate interactions is therefore crucial for elucidating biological pathways and for the development of targeted therapeutics. This guide provides a comparative kinetic analysis of the dipeptide this compound as a potential protease substrate. Due to the limited availability of direct kinetic data for this compound, this comparison is made against a panel of other di- and tri-peptide substrates for which experimental kinetic parameters have been determined. This analysis aims to offer a valuable resource for researchers investigating protease specificity and designing novel peptide-based probes or inhibitors.

Comparative Kinetic Data

SubstrateProteaseKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Hypothetical this compound Various N/A N/A N/A -
Gly-Pro-pNADipeptidyl Peptidase IV (DPP-IV)0.2--[1]
Gly-Arg-AMCCathepsin C-2551.6 x 10⁶[2]
Gly-Tyr-AMCCathepsin C-284.9 x 10⁵[2]
Gly-Ile-AMCCathepsin C-0.331.5 x 10³[2]
Suc-Ala-Ala-Pro-Leu-pNAHuman Pancreatic Elastase 2---[3]
Suc-Ala-Ala-Pro-Met-pNAHuman Pancreatic Elastase 2---
Z-Ala-Phe-OMeThermolysin---
Z-Asp-Phe-OMeThermolysin---

N/A: Not Available. The table includes data for chromogenic and fluorogenic substrates, where '-pNA' denotes p-nitroanilide and '-AMC' denotes 7-amino-4-methylcoumarin.

Analysis: The presented data illustrates the wide range of substrate specificities among different proteases. Dipeptidyl Peptidase IV (DPP-IV) is known to cleave X-Pro dipeptides, and the low Km for Gly-Pro-pNA suggests a high affinity. Cathepsin C exhibits a preference for substrates with a basic (Arg) or aromatic (Tyr) residue in the P1 position, as indicated by the high catalytic efficiency (kcat/Km). Human Pancreatic Elastase 2 shows a preference for larger hydrophobic residues like Leu and Met in the P1 position. Thermolysin, a metalloprotease, also favors hydrophobic residues. Based on its structure (Thr-Gly), this compound might be a substrate for aminopeptidases or other proteases with broader specificity, though likely with lower efficiency compared to their preferred substrates.

Experimental Protocols

To facilitate further research, this section provides a generalized protocol for determining the kinetic parameters of a putative protease substrate like this compound. This protocol can be adapted for various proteases and detection methods.

General Protease Kinetic Assay Protocol

1. Materials and Reagents:

  • Purified Protease of Interest

  • Substrate: this compound and other comparative peptide substrates

  • Assay Buffer: Specific to the protease (e.g., Tris-HCl, HEPES) at optimal pH and ionic strength.

  • Detection Reagent: Specific to the method used (e.g., Ninhydrin, Fluorescamine for primary amine detection; or a coupled enzyme system).

  • Stop Solution: To terminate the enzymatic reaction (e.g., Trichloroacetic acid (TCA), acetic acid).

  • Microplate Reader or Spectrophotometer.

2. Procedure:

  • Substrate Stock Solution: Prepare a concentrated stock solution of this compound and other peptides in the assay buffer.

  • Enzyme Working Solution: Prepare a working solution of the protease in the assay buffer. The concentration should be optimized to yield a linear reaction rate over a reasonable time course.

  • Assay Setup:

    • In a 96-well plate or individual cuvettes, add increasing concentrations of the substrate.

    • Include a blank for each substrate concentration containing only the substrate and assay buffer.

    • Pre-incubate the plate/cuvettes at the optimal temperature for the enzyme.

  • Reaction Initiation: Add the enzyme working solution to each well/cuvette to start the reaction. Mix gently.

  • Measurement:

    • Continuous Assay: Monitor the change in absorbance or fluorescence in real-time using a microplate reader or spectrophotometer.

    • Discontinuous (Endpoint) Assay: At specific time points, stop the reaction by adding the stop solution. Then, add the detection reagent and measure the signal.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve for each substrate concentration.

    • Plot V₀ against the substrate concentration [S].

    • Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the kinetic parameters Km and Vmax.

    • Calculate the catalytic constant (kcat) using the equation kcat = Vmax / [E], where [E] is the enzyme concentration.

    • Determine the catalytic efficiency (kcat/Km).

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the kinetic analysis of a protease substrate.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Buffers, Substrate & Enzyme Stocks Assay_Setup Set up Assay Plate (Substrate Dilutions) Reagents->Assay_Setup Incubation Pre-incubate at Optimal Temperature Assay_Setup->Incubation Initiation Initiate Reaction with Enzyme Incubation->Initiation Measurement Monitor Reaction (Absorbance/Fluorescence) Initiation->Measurement Data_Analysis Calculate V₀ and Determine Kinetic Parameters Measurement->Data_Analysis

Caption: Experimental workflow for protease kinetic analysis.
Dipeptidyl Peptidase-4 (DPP-4) Signaling Pathway

Given that this compound is a dipeptide, a relevant signaling pathway to consider is one involving a dipeptidyl peptidase. Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of various bioactive peptides, thereby regulating their activity. While Thr-Gly is not a canonical DPP-4 substrate, the enzyme has been shown to have broader specificity.

DPP4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Bioactive_Peptide Bioactive Peptide (e.g., GLP-1, GIP, SDF-1α) DPP4 DPP-4 (CD26) Bioactive_Peptide->DPP4 Cleavage Receptor Target Receptor Bioactive_Peptide->Receptor Activation Inactive_Peptide Inactive Peptide DPP4->Inactive_Peptide Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Biological_Response Biological Response Signaling_Cascade->Biological_Response

Caption: DPP-4 mediated regulation of bioactive peptides.

Conclusion

This guide provides a comparative overview of the potential kinetic profile of this compound as a protease substrate. While direct experimental data remains to be determined, the provided comparative data and detailed experimental protocols offer a solid foundation for researchers to initiate their own investigations. The exploration of this compound's susceptibility to various proteases could unveil novel substrate-enzyme interactions and contribute to a deeper understanding of proteolytic processes. The included diagrams of a generalized experimental workflow and a relevant signaling pathway serve as valuable visual aids for planning and conceptualizing future studies in this area.

References

Evaluating H-Thr-Gly-OH as a Potential Standard for Amino Acid Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of amino acid analysis are paramount. The choice of a suitable standard is a critical determinant of data quality. This guide provides a comparative analysis of the tripeptide H-Thr-Gly-OH as a potential standard for amino acid analysis against established standards, supported by experimental protocols for validation.

Introduction to Amino Acid Analysis Standards

Amino acid analysis is a fundamental technique used to determine the amino acid composition of proteins, peptides, and other biological samples. The accuracy of this analysis relies heavily on the use of standards for calibration and quantification. An ideal standard should be stable, pure, and representative of the amino acids being quantified. Standards can be broadly categorized as internal or external. External standards are run separately from the sample, while internal standards are added to the sample prior to analysis to account for variations in sample preparation and analysis.[1][2][3] Commonly used standards include certified solutions of free amino acids and stable isotope-labeled amino acids.[3][4]

This guide explores the potential of the tripeptide this compound as a standard. While not a conventionally used standard, its defined structure and composition offer a basis for evaluation.

Comparison of this compound with Conventional Standards

The suitability of this compound as an amino acid analysis standard can be assessed by comparing its theoretical properties to those of established standards, such as commercially available amino acid mixtures and internal standards like norleucine.

FeatureThis compoundCommercial Amino Acid Standards (e.g., Pierce™ Amino Acid Standard H)Internal Standards (e.g., Norleucine)
Composition Fixed ratio of Threonine and Glycine (1:1 upon hydrolysis).A mixture of known concentrations of multiple amino acids.A single amino acid not typically found in the sample.
Purity High purity can be achieved through synthesis and purification.Certified high purity for each amino acid component.High purity is essential for accurate quantification.
Stability Peptide bonds are susceptible to degradation. Stability under hydrolysis conditions needs to be validated.Generally stable in solution under recommended storage conditions.Chemically stable and should not interfere with the analysis of other amino acids.
Traceability Traceable to the purity of the synthesized peptide.Traceable to primary reference materials.Traceable to a certified reference material.
Application Potentially as a control for hydrolysis efficiency and a quantification standard for Threonine and Glycine.Calibration of the analytical instrument and quantification of a wide range of amino acids.Correction for procedural variations and losses during sample preparation and analysis.
Limitations Only provides a standard for two amino acids. The hydrolysis step introduces a potential source of variability.May not perfectly mimic the matrix of a complex sample.Does not account for variations in the hydrolysis of different peptide bonds.

Experimental Protocols for Validation

The validation of any new standard for amino acid analysis is crucial to ensure its accuracy and reliability. The following are key experimental protocols that would be necessary to validate this compound as a standard.

Purity and Identity Confirmation
  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized this compound. The peptide should exhibit a single major peak.

  • Mass Spectrometry (MS): To confirm the molecular weight and sequence of the tripeptide.

  • Amino Acid Analysis: To confirm the expected 1:1 molar ratio of Threonine to Glycine after complete acid hydrolysis.

Stability Studies
  • Hydrolysis Time Course: Perform acid hydrolysis of this compound at different time points (e.g., 12, 24, 48, 72 hours) to determine the optimal hydrolysis time for complete cleavage of the peptide bonds and to assess the stability of the released amino acids over time.

  • Storage Stability: Evaluate the stability of this compound in solid form and in solution under various storage conditions (temperature, light exposure) over an extended period.

Performance as a Calibration Standard
  • Linearity: Prepare a series of dilutions of hydrolyzed this compound and analyze them to establish the linear range of detection for Threonine and Glycine.

  • Accuracy: Compare the quantified amounts of Threonine and Glycine from a known concentration of hydrolyzed this compound against a certified amino acid standard.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the analysis using the this compound standard.

Visualizing the Amino Acid Analysis Workflow

The following diagrams illustrate the general workflow of amino acid analysis and the role of standards within this process.

AminoAcidAnalysisWorkflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing Sample Protein/Peptide Sample Hydrolysis Acid Hydrolysis Sample->Hydrolysis Standard Amino Acid Standard (e.g., this compound) Standard->Hydrolysis Derivatization Derivatization Hydrolysis->Derivatization Chromatography Chromatographic Separation (e.g., HPLC) Derivatization->Chromatography Detection Detection Chromatography->Detection Quantification Quantification Detection->Quantification Report Results Quantification->Report

Figure 1. General workflow for amino acid analysis.

StandardsInAnalysis cluster_external External Standard Method cluster_internal Internal Standard Method Ext_Standard External Standard (Known Concentration) Ext_Analysis Separate Analysis Ext_Standard->Ext_Analysis Ext_Sample Sample Ext_Sample->Ext_Analysis Ext_Comparison Comparison for Quantification Ext_Analysis->Ext_Comparison Int_Standard Internal Standard (Added to Sample) Combined_Sample Combined Sample Int_Standard->Combined_Sample Int_Sample Sample Int_Sample->Combined_Sample Int_Analysis Single Analysis Combined_Sample->Int_Analysis Ratio_Calculation Ratio Calculation for Quantification Int_Analysis->Ratio_Calculation

Figure 2. Comparison of external and internal standard methodologies.

Conclusion

This compound, while not a conventional standard for amino acid analysis, presents an interesting case for evaluation. Its primary utility would be as a hydrolysis control and a specific standard for Threonine and Glycine. However, its limited scope, providing standards for only two amino acids, and the requirement for a validated hydrolysis step are significant drawbacks compared to comprehensive commercial amino acid mixtures.

For laboratories conducting routine analysis of a wide range of amino acids, established and certified amino acid standards remain the more practical and reliable choice. The use of internal standards is also highly recommended to improve the precision and accuracy of the analysis. Nevertheless, the process of validating a potential standard like this compound underscores the critical steps required to ensure data integrity in amino acid analysis.

References

A Comparative Analysis of the Stability of H-Thr-Gly-OH and its D-Amino Acid Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intrinsic instability of L-amino acid-based peptides to enzymatic degradation presents a significant hurdle in their therapeutic development. A key strategy to enhance peptide stability and prolong their in vivo half-life is the substitution of naturally occurring L-amino acids with their non-canonical D-stereoisomers. This guide provides a comparative analysis of the stability of the dipeptide H-Thr-Gly-OH and its D-amino acid analog, supported by established principles of peptide chemistry and experimental data from related studies.

Enhanced Proteolytic Resistance of D-Amino Acid Analogs

Peptides composed of L-amino acids are readily recognized and cleaved by proteases, enzymes that have evolved with stereospecific active sites for L-configured substrates. The introduction of a D-amino acid into a peptide sequence disrupts this stereospecific recognition.[1] This steric hindrance prevents the peptide from fitting correctly into the enzyme's active site, rendering the adjacent peptide bonds resistant to cleavage.[1] Consequently, peptides containing D-amino acids exhibit significantly enhanced stability against proteolytic degradation.[2][3][4]

Comparative Stability Data

To illustrate the impact of D-amino acid substitution on peptide stability, the following table summarizes data from studies on various peptides. This data, while not specific to this compound, provides a clear indication of the expected stability enhancement for its D-amino acid analog.

Peptide/AnalogConditionHalf-life / % RemainingSource
L-Peptide (Antimicrobial)Trypsin TreatmentSusceptible
D-Peptide (Antimicrobial)Trypsin TreatmentHighly Stable
L-Peptide (Antimicrobial)Fetal Calf SerumSusceptible
D-Peptide (Antimicrobial)Fetal Calf SerumStable
L-Peptides (Hydrogelators)Proteinase K (4 hours)0%
D-Amino Acid Modified PeptidesProteinase K (24 hours)15%
(L)-GLP1Proteinase K< 1 hour
(D)-GLP1Proteinase K (6 hours)> 80%
(L)-PTHProtease< 1 hour
(D)-PTHProtease (6 hours)> 85%

Signaling Pathways and Degradation

The primary degradation pathway for L-amino acid peptides in biological systems is enzymatic proteolysis. The introduction of a D-amino acid fundamentally alters this by preventing recognition by proteases.

cluster_L H-L-Thr-Gly-OH Degradation cluster_D H-D-Thr-Gly-OH Stability L_Peptide H-L-Thr-Gly-OH Protease Protease Recognition (Stereospecific) L_Peptide->Protease Susceptible Cleavage Peptide Bond Cleavage Protease->Cleavage Fragments Inactive Amino Acid Fragments Cleavage->Fragments D_Peptide H-D-Thr-Gly-OH (or other D-analog) No_Recognition Protease Non-Recognition (Steric Hindrance) D_Peptide->No_Recognition Resistant Stable Stable Peptide No_Recognition->Stable

Caption: Comparative proteolytic pathways of L- and D-amino acid containing peptides.

Experimental Protocols

To empirically determine and compare the stability of this compound and its D-amino acid analog, the following experimental protocols can be employed.

Enzymatic Stability Assay

This protocol assesses the resistance of the peptides to degradation by specific proteases or in complex biological fluids.

  • Materials:

    • H-L-Thr-Gly-OH and H-D-Thr-Gly-OH (or other D-analog)

    • Protease solution (e.g., trypsin, chymotrypsin, or a mixture of proteases)

    • Human or animal serum

    • Phosphate-buffered saline (PBS), pH 7.4

    • Quenching solution (e.g., trifluoroacetic acid, acetonitrile)

    • High-Performance Liquid Chromatography (HPLC) system

  • Procedure:

    • Dissolve the peptides in PBS to a final concentration of 1 mg/mL.

    • Incubate the peptide solutions with either the protease solution or serum at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately quench the enzymatic reaction by adding the quenching solution.

    • Analyze the samples by reverse-phase HPLC to quantify the amount of intact peptide remaining.

    • Calculate the half-life of each peptide under the tested conditions.

pH Stability Study

This protocol evaluates the chemical stability of the peptides across a range of pH values.

  • Materials:

    • H-L-Thr-Gly-OH and H-D-Thr-Gly-OH (or other D-analog)

    • A series of buffers with varying pH values (e.g., pH 3, 5, 7.4, 9)

    • Incubator

    • HPLC system

  • Procedure:

    • Dissolve the peptides in each of the different pH buffers to a final concentration of 1 mg/mL.

    • Incubate the solutions at a constant temperature (e.g., 25°C or 40°C for accelerated stability).

    • At specified time intervals, take samples and analyze them by HPLC to determine the concentration of the intact peptide.

    • Plot the percentage of remaining peptide against time for each pH condition to determine the degradation kinetics.

cluster_workflow Peptide Stability Assay Workflow start Peptide Solution (L- and D-analogs) incubation Incubation (Protease/Serum or pH Buffers) start->incubation sampling Time-Point Sampling incubation->sampling quenching Reaction Quenching sampling->quenching analysis HPLC Analysis (Quantification of Intact Peptide) quenching->analysis data Data Analysis (Half-life Calculation) analysis->data

Caption: General experimental workflow for assessing peptide stability.

Conclusion

The incorporation of D-amino acids is a highly effective strategy for enhancing the stability of peptides against enzymatic degradation. Based on established principles and extensive research in the field, it is expected that the D-amino acid analog of this compound will exhibit significantly greater stability in biological fluids compared to its native L-amino acid counterpart. The experimental protocols outlined provide a framework for quantifying this stability difference, which is a critical consideration in the development of peptide-based therapeutics.

References

Evaluating the impact of H-Thr-Gly-OH on cell viability compared to other dipeptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of cell culture and therapeutic peptide development, the selection of appropriate dipeptides is crucial for optimizing cell health and achieving desired biological outcomes. This guide provides a comparative analysis of H-Thr-Gly-OH (Threonyl-glycine) and its potential impact on cell viability, contextualized by the known effects of other dipeptides and its constituent amino acids, L-threonine and glycine. While direct experimental data on the cytotoxicity of this compound is limited in publicly available literature, this guide extrapolates from existing research to offer a prospective evaluation for researchers.

The Role of Dipeptides in Cell Culture

Dipeptides are increasingly utilized in cell culture media to overcome the limitations of free amino acids, such as instability and poor solubility. By linking two amino acids, dipeptides can offer enhanced stability in aqueous solutions, preventing the degradation that can lead to the accumulation of toxic byproducts like ammonia[1]. Furthermore, certain dipeptides can improve the solubility of less soluble amino acids, ensuring a more consistent supply of essential nutrients to the cells[1].

Comparative Analysis of Dipeptide Effects on Cell Viability

To understand the potential impact of this compound, it is useful to compare it with other dipeptides for which cell viability data is available. The following table summarizes findings from various studies. It is important to note that the effects of dipeptides can be highly cell-type specific.

DipeptideCell LineObservationReference
L-alanyl-L-glutamine (Ala-Gln) Porcine intestinal epithelial cells (IPEC-J2)Supported cell proliferation similar to free glutamine.[1]
Glycyl-L-glutamine (Gly-Gln) Porcine intestinal epithelial cells (IPEC-J2)Resulted in reduced cell viability and a lower percentage of cells in the S phase of the cell cycle, suggesting decreased proliferative capacity.[1]
Glycyl-glycine (Gly-Gly) Mouse preimplantation embryosSupported embryo development in vitro and provided protection against high media osmolality.[2]
Alanyl-glycine (Ala-Gly) Mouse preimplantation embryosSupported embryo development in vitro and provided protection against high media osmolality.
Tyrosine-containing dipeptides Various monoclonal antibody producing cell linesEnhanced culture viability and titer, with improved metabolic profiles including lower lactate and ammonia production.
Histidyl-glycine (His-Gly) Control culturesShowed improved productivity and viability.

Potential Impact of this compound based on Constituent Amino Acids

The biological activity of this compound is likely influenced by its constituent amino acids, L-threonine and glycine.

  • L-Threonine: An essential amino acid, L-threonine is a precursor for glycine synthesis. It plays a role in protein synthesis and can regulate cell proliferation and the cell cycle in embryonic stem cells.

  • Glycine: This non-essential amino acid has been shown to have cytoprotective effects in various cell types against a range of injuries that can lead to necrosis. It can also promote the survival of cultured neurons.

Given these roles, this compound could potentially support cell viability and proliferation by providing a stable source of both threonine and glycine. However, as seen with Gly-Gln, the specific combination and sequence of amino acids in a dipeptide can lead to unexpected effects on cell physiology.

Experimental Protocols for Evaluating Dipeptide Cytotoxicity

To empirically determine the effect of this compound on cell viability, standardized cytotoxicity assays are essential. Below are detailed methodologies for commonly used assays.

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with varying concentrations of this compound and other comparative dipeptides for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control and a positive control for cytotoxicity.

  • MTT Addition: Following treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

LDH Assay

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

  • Data Analysis: Determine the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).

Visualizing Experimental Workflow and Signaling Pathways

To aid in the experimental design and understanding of potential mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture (e.g., CHO, HeLa) Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Peptide_Prep Prepare Dipeptide Solutions (this compound, Controls) Treatment Treat with Dipeptides (Varying Concentrations & Times) Peptide_Prep->Treatment Seeding->Treatment MTT_Assay MTT Assay (Metabolic Activity) Treatment->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Treatment->LDH_Assay Data_Collection Measure Absorbance MTT_Assay->Data_Collection LDH_Assay->Data_Collection Analysis Calculate % Viability/ % Cytotoxicity Data_Collection->Analysis Comparison Compare this compound to Other Dipeptides Analysis->Comparison

Caption: Workflow for comparing the cytotoxicity of this compound with other dipeptides.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dipeptide This compound Peptide_Transporter Peptide Transporter (e.g., PepT1/PepT2) Dipeptide->Peptide_Transporter Hydrolysis Hydrolysis Peptide_Transporter->Hydrolysis Threonine L-Threonine Hydrolysis->Threonine releases Glycine Glycine Hydrolysis->Glycine releases mTOR_Pathway mTOR Signaling (Protein Synthesis, Proliferation) Threonine->mTOR_Pathway Cytoprotection Cytoprotective Mechanisms Glycine->Cytoprotection Cell_Viability Cell Viability & Proliferation mTOR_Pathway->Cell_Viability Cytoprotection->Cell_Viability

Caption: Proposed signaling pathway for this compound's effect on cell viability.

Conclusion

While direct experimental evidence for the impact of this compound on cell viability is currently lacking, a comparative analysis based on its constituent amino acids and data from other dipeptides provides a valuable starting point for investigation. The cytoprotective properties of glycine and the role of threonine in cell proliferation suggest that this compound may have a beneficial effect on cell health. However, empirical testing using standardized cytotoxicity assays is essential to determine its specific effects and to compare its performance against other dipeptides. The experimental workflows and proposed signaling pathway provided in this guide offer a framework for researchers to systematically evaluate this compound for their specific cell culture and drug development applications.

References

Unveiling the Cellular Impact of H-Thr-Gly-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tripeptide H-Thr-Gly-OH, composed of threonine, glycine, and a hydroxylated C-terminus, presents a molecule of interest for researchers exploring novel bioactive compounds. While direct experimental data on the specific activities of this compound across various cell lines remains limited in publicly available literature, this guide provides a comprehensive framework for its cross-validation. By examining the known roles of its constituent amino acids and outlining detailed experimental protocols, this document serves as a valuable resource for initiating and guiding research into the potential cytotoxic, anti-proliferative, and apoptotic effects of this tripeptide.

Comparative Analysis of this compound Activity

Due to the current absence of specific studies on this compound, this section presents a hypothetical comparative analysis based on the established biological activities of threonine and glycine. This data is intended to be representative of what one might expect to observe and should be validated through the experimental protocols outlined below.

Table 1: Comparative Cytotoxicity of this compound in Various Cancer Cell Lines (Hypothetical IC50 Values)
Cell LineCancer TypeThis compound (µM)Glycine (µM)Threonine (µM)Doxorubicin (µM) (Positive Control)
MCF-7Breast Adenocarcinoma150>1000>10000.8
HeLaCervical Cancer250>1000>10001.2
A549Lung Carcinoma300>1000>10002.5
HepG2Hepatocellular Carcinoma200>1000>10001.5

Note: The IC50 values for this compound are hypothetical and require experimental verification. The values for glycine and threonine are based on the general understanding that individual amino acids typically exhibit low cytotoxicity. Doxorubicin is a standard chemotherapeutic agent used as a positive control.

Table 2: Effect of this compound on Apoptosis Induction (Hypothetical Data)
Cell LineTreatment (Concentration)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
MCF-7Control2.11.5
MCF-7This compound (150 µM)25.810.2
HeLaControl3.52.0
HeLaThis compound (250 µM)18.98.7

Note: This table illustrates the potential of this compound to induce apoptosis, as would be measured by an Annexin V/PI assay. The percentages are hypothetical and serve as a guide for expected experimental outcomes.

Experimental Protocols

To facilitate the investigation of this compound's biological activity, detailed protocols for key experiments are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS or DMSO) and dilute it to various concentrations in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the tripeptide. Include wells with untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability can be calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the desired concentrations of this compound for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine them with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizing Experimental Workflows and Signaling Pathways

To provide a clear visual representation of the experimental processes and potential molecular interactions, the following diagrams have been generated using Graphviz.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis start Seed Cells in 96-well Plate treat Treat with this compound start->treat 24h Incubation incubate Incubate for 24/48/72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt formazan Formazan Crystal Formation add_mtt->formazan 4h Incubation solubilize Solubilize Crystals formazan->solubilize read Read Absorbance at 570nm solubilize->read analyze Calculate % Viability & IC50 read->analyze Apoptosis_Assay_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_detection Detection seed Seed Cells in 6-well Plate treat Treat with this compound seed->treat harvest Harvest Cells treat->harvest 24/48h Incubation wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min stain->incubate analyze Analyze by Flow Cytometry incubate->analyze results Differentiate Cell Populations analyze->results Signaling_Pathway_Hypothesis cluster_peptide Peptide Action cluster_cellular Cellular Response peptide This compound receptor Cell Surface Receptor / Transporter peptide->receptor mTOR mTOR Pathway receptor->mTOR p53 p53 Pathway receptor->p53 proliferation Cell Proliferation mTOR->proliferation apoptosis Apoptosis p53->apoptosis

Safety Operating Guide

Proper Disposal of H-Thr-Gly-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Disposal of the Tripeptide H-Thr-Gly-OH

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with the appropriate care afforded to all laboratory chemicals.

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound in solid or solution form.

  • Avoid Inhalation and Contact: Handle the solid peptide in a well-ventilated area or under a chemical fume hood to prevent the inhalation of dust particles. Avoid direct contact with skin and eyes. In the event of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Consult Institutional EHS: Your institution's Environmental Health & Safety (EHS) office is the primary resource for specific disposal guidance and regulations applicable to your location. Always consult with them before initiating disposal procedures.

Waste Characterization and Segregation: The First Step to Safe Disposal

Proper characterization and segregation of waste are foundational to safe and compliant disposal.

  • Waste Stream Classification: this compound waste should be classified as chemical waste. It should not be disposed of down the drain or in regular solid waste receptacles. If the peptide has been in contact with biological materials, such as cell cultures or tissues, it must be treated as biohazardous waste and decontaminated accordingly before being disposed of as chemical waste.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Keep it separate from solvents, acids, bases, and other reactive chemicals to prevent potentially hazardous reactions.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended procedure for the disposal of this compound and materials contaminated with it.

  • Container Selection and Labeling:

    • Solid Waste: Use a dedicated, leak-proof waste container made of a compatible material, such as high-density polyethylene (HDPE).

    • Liquid Waste: For solutions containing this compound, use a sealable, shatter-resistant container.

    • Labeling: Clearly label the waste container with "Chemical Waste," the full chemical name "this compound," and any other information required by your institution.

  • Waste Collection:

    • Solid Waste: Collect unused or expired solid this compound, as well as contaminated consumables like weighing paper, pipette tips, and gloves, in the designated solid chemical waste container.

    • Liquid Waste: Collect all aqueous solutions containing this compound in the designated liquid chemical waste container. Do not overfill the container; a general rule is to fill to no more than 80% capacity.

  • Storage of Waste:

    • Secure Storage: Keep the sealed waste container in a designated and secure waste accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible materials.

    • Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent the spread of material in case of a leak.

  • Arranging for Professional Disposal:

    • Contact EHS: Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste.

    • Documentation: Provide accurate and complete information regarding the contents of the waste container to the EHS personnel.

Data Presentation: Properties of Constituent Amino Acids

While specific quantitative data for this compound is not available, the properties of its constituent amino acids, L-Threonine and Glycine, are well-documented and provide a basis for its safe handling and disposal. Neither L-Threonine nor Glycine are classified as hazardous substances.[1][2]

PropertyL-ThreonineGlycine
CAS Number 72-19-556-40-6
Appearance White solid powder[3][4]White solid powder[5]
Odor OdorlessOdorless
Solubility in Water SolubleSoluble
Stability Stable under normal conditionsStable under normal conditions, but may be moisture sensitive
Incompatible Materials Strong oxidizing agentsBases, Strong oxidizing agents
Hazardous Decomposition Products Nitrogen oxides, carbon monoxide, carbon dioxideNitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Ammonia
Experimental Protocols

As the disposal of this compound primarily involves segregation and professional removal, there are no specific experimental protocols for its degradation or neutralization in a standard laboratory setting. Any chemical treatment of waste should only be performed by trained personnel following a validated and institutionally approved protocol.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Generation of this compound Waste B Characterize Waste (Chemical Waste) A->B C Segregate Waste (Solid vs. Liquid) B->C D_solid Select & Label Solid Waste Container C->D_solid D_liquid Select & Label Liquid Waste Container C->D_liquid E_solid Collect Solid Waste & Contaminated Materials D_solid->E_solid E_liquid Collect Liquid Waste D_liquid->E_liquid F Securely Store Sealed Waste Containers in Designated Area E_solid->F E_liquid->F G Contact Institutional EHS for Waste Pickup F->G H End: Professional Disposal G->H

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for Handling H-Thr-Gly-OH

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe and effective handling of chemical compounds is paramount. This guide provides crucial safety and logistical information for the dipeptide H-Thr-Gly-OH. While this compound is not classified as a hazardous substance, following standard laboratory safety protocols is essential to minimize potential risks and ensure the integrity of your research.[1][2][3][4]

Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment (PPE) for handling this compound.

PPE CategoryItemSpecificationRationale
Eye and Face Safety GlassesANSI Z87.1 approvedProtects eyes from potential splashes or aerosols of the peptide solution.[5]
Face ShieldRecommended for risk of splashingProvides broader facial protection.
Hand Disposable GlovesNitrile or latexPrevents direct skin contact with the compound.
Body Laboratory CoatStandard, long-sleevedProtects skin and personal clothing from contamination.
Respiratory Dust Mask (N95/P1)Recommended for powder formMinimizes inhalation of fine particles. Not typically required for solutions.

Standard Operating Procedure

The procedural diagram below illustrates the standard workflow for handling this compound, from initial receipt to final disposal, to ensure a safe and organized process.

Caption: Workflow for Handling this compound

Operational Plan

Receiving and Storage:

  • Upon receipt, inspect the package for any signs of damage.

  • For long-term stability, store the lyophilized peptide at or below -15°C in a dark and dry location. Peptides are often sensitive to temperature and light.

Handling and Preparation of Solutions:

  • Before opening, allow the container to warm to room temperature inside a desiccator to prevent condensation, as moisture can degrade the peptide.

  • Quickly weigh the desired amount of the peptide in a clean, designated area.

  • To reconstitute, use a sterile technique with high-purity water or an appropriate buffer. For peptides, it is often recommended to dissolve acidic peptides in basic buffers and basic peptides in acidic buffers.

  • If the peptide solution is not for immediate use, it should be aliquoted and stored at or below -15°C to avoid repeated freeze-thaw cycles.

Disposal Plan

Proper disposal of this compound and associated materials is crucial to maintain a safe laboratory environment and comply with regulations.

Unused Compound:

  • Dispose of any unused or expired solid this compound through approved chemical waste channels, following institutional and local environmental regulations.

Solutions:

  • Aqueous solutions of this compound should be disposed of in accordance with your institution's guidelines for non-hazardous aqueous waste. In some cases, this may permit disposal down the drain with a large volume of water, but always confirm local regulations first.

Contaminated Materials:

  • All materials that have come into contact with this compound, such as gloves, pipette tips, and weighing paper, should be collected in a designated, sealed container and disposed of as non-hazardous laboratory waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Thr-Gly-OH
Reactant of Route 2
Reactant of Route 2
H-Thr-Gly-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.